molecular formula C23H19N3O2 B1684700 Tivantinib CAS No. 905854-02-6

Tivantinib

カタログ番号: B1684700
CAS番号: 905854-02-6
分子量: 369.4 g/mol
InChIキー: UCEQXRCJXIVODC-PMACEKPBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LSM-1131 is a member of indoles.
Tivantinib has been investigated in Solid Tumors.
This compound is an orally bioavailable small molecule inhibitor of c-Met with potential antineoplastic activity. c-Met inhibitor ARQ 197 binds to the c-Met protein and disrupts c-Met signal transduction pathways, which may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. c-Met protein, the product of the proto-oncogene c-Met, is a receptor tyrosine kinase also known as hepatocyte growth factor receptor (HGFR);  this protein is overexpressed or mutated in many tumor cell types and plays key roles in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 16 investigational indications.
an oral small-molecule inhibitor of c-Met for the treatment of solid tumors

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3R,4R)-3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEQXRCJXIVODC-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C3C(=CC=C2)C(=CN3C1)[C@H]4[C@@H](C(=O)NC4=O)C5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60920316
Record name Tivantinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905854-02-6
Record name Tivantinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905854-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tivantinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905854026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tivantinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12200
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tivantinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 905854-02-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIVANTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4H73IL17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tivantinib in Hepatocellular Carcinoma: A Technical Guide to its Dual Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tivantinib (ARQ 197) is a small molecule inhibitor that has undergone extensive investigation for the treatment of advanced hepatocellular carcinoma (HCC). Initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, subsequent research has revealed a more complex mechanism of action. Evidence now strongly indicates that the primary driver of this compound's anti-tumor activity in HCC is not c-MET inhibition, but rather its function as a potent microtubule depolymerizing agent. This guide provides an in-depth technical overview of this compound's dual mechanisms, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the involved signaling pathways to offer a comprehensive resource for the cancer research and drug development community.

Introduction: The Rationale for Targeting c-MET in HCC

Hepatocellular carcinoma (HCC) is a leading cause of cancer-related mortality worldwide, with limited therapeutic options for advanced disease. The c-MET proto-oncogene, which encodes the receptor tyrosine kinase for hepatocyte growth factor (HGF), is frequently dysregulated in HCC. Overexpression or activation of the HGF/c-MET pathway is associated with an aggressive tumor phenotype, including increased cell proliferation, invasion, angiogenesis, and poor prognosis.[1][2] This pathway's critical role in hepatocarcinogenesis made it a rational and attractive target for therapeutic intervention, leading to the development of inhibitors like this compound.

The HGF/c-MET Signaling Pathway

The canonical HGF/c-MET signaling cascade is initiated by the binding of HGF to the c-MET receptor. This interaction induces receptor homodimerization and autophosphorylation of tyrosine residues within its kinase domain.[3] This activation creates docking sites for various downstream signaling molecules, triggering multiple intracellular pathways crucial for cell growth and survival, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[2][4] Dysregulation of this axis contributes significantly to tumor progression.

HGF_cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET_receptor c-MET Receptor Dimerization Dimerization & Autophosphorylation cMET_receptor->Dimerization HGF HGF Ligand HGF->cMET_receptor Binding RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K STAT STAT Dimerization->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Figure 1: Simplified HGF/c-MET signaling cascade in hepatocellular carcinoma.

This compound's Original Proposed Mechanism: c-MET Inhibition

This compound was developed as a highly selective, non-ATP-competitive inhibitor of c-MET.[5] The proposed mechanism involved this compound binding to the inactive, dephosphorylated conformation of the c-MET kinase domain, stabilizing it and thereby preventing its activation and downstream signaling.[4]

Quantitative Data: Kinase Inhibition

Preclinical studies established the inhibitory constant (Ki) of this compound for the c-MET kinase.

ParameterValueReference
Inhibitory Constant (Ki) for c-MET ~355 nM[1]

Table 1: Biochemical Inhibition Data for this compound.

The Emergent Mechanism: Microtubule Disruption

Despite promising early phase trials in MET-high patient populations, Phase III trials ultimately failed to demonstrate a survival benefit.[6] This prompted a re-evaluation of this compound's mechanism. A growing body of evidence now demonstrates that this compound's potent anti-proliferative effects are independent of c-MET status and are instead caused by the disruption of microtubule polymerization.[1][3][7] this compound acts as a microtubule depolymerizing agent, similar to vinca (B1221190) alkaloids, leading to a cascade of cellular events culminating in apoptosis.[1]

Cellular Consequences of Microtubule Disruption

By inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][8] This sustained mitotic arrest ultimately activates the intrinsic and extrinsic apoptotic pathways.

Tivantinib_Microtubule_Pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Inhibits Microtubules Microtubule Polymerization This compound->Microtubules Prevents G2M_Arrest G2/M Phase Cell Cycle Arrest This compound->G2M_Arrest Induces Tubulin->Microtubules Forms Spindle Mitotic Spindle Formation Microtubules->Spindle Spindle->G2M_Arrest Required for mitotic progression Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 2: Mechanism of this compound as a microtubule depolymerizing agent.

Preclinical Evidence in Hepatocellular Carcinoma

In Vitro Anti-Proliferative Activity

Crucially, this compound demonstrates potent anti-proliferative activity against HCC cell lines regardless of their c-MET phosphorylation status. Its IC50 values are similar in both MET-dependent (MHCC97L, MHCC97H) and MET-independent (Huh7, HepG2) cell lines, whereas true MET inhibitors are only effective in the former.[1]

Cell LineMET StatusThis compound IC50 (nM)Reference
MHCC97L MET-Dependent (p-MET positive)315 ± 26.3[1]
MHCC97H MET-Dependent (p-MET positive)368 ± 45.4[1]
Huh7 MET-Independent (p-MET negative)265 ± 18.7[1]
HepG2 MET-Independent (p-MET negative)392 ± 48.7[1]

Table 2: Anti-proliferative Activity of this compound in HCC Cell Lines.

In Vitro Cell Cycle Analysis

Flow cytometry analysis confirms that this compound treatment leads to a significant accumulation of HCC cells in the G2/M phase. In one study, treating Huh7 cells with 1.6 µM this compound for 24 hours increased the G2/M population from approximately 32% to 65%.[8]

In Vivo Xenograft Studies

In vivo studies using HCC xenograft models corroborate the in vitro findings. This compound administration leads to significant tumor growth inhibition, an effect that is accompanied by reduced proliferation markers (Ki-67) and increased apoptosis.

Animal ModelThis compound DoseTumor Growth Inhibition (TGI)Reference
MHCC97L Xenograft 100 mg/kg/day30.9%[9]
MHCC97L Xenograft 200 mg/kg/day64.6%[9]

Table 3: In Vivo Efficacy of this compound in an HCC Xenograft Model.

Clinical Trial Data

A randomized Phase II study provided the most cited clinical evidence for this compound in second-line HCC. While the overall results were modest, a subgroup analysis based on tumor MET expression showed a statistically significant improvement in time to progression (TTP) and overall survival (OS) for patients with MET-high tumors.[2] However, these promising results were not replicated in subsequent, larger Phase III trials, likely because the true mechanism of action is independent of MET status.[6]

ParameterMET-High Subgroup (this compound)MET-High Subgroup (Placebo)Hazard Ratio (HR)p-value
Time to Progression (TTP) 2.7 months1.4 months0.430.03
Overall Survival (OS) 7.2 months3.8 months0.380.02

Table 4: Efficacy Data from Phase II Trial in MET-High HCC Patients. (Source:[2])

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate this compound's mechanism of action.

Experimental_Workflow Cell_Culture 1. HCC Cell Culture (MET-dependent & MET-independent) Prolif_Assay 2. Cell Proliferation Assay (CCK-8 / MTT) Cell_Culture->Prolif_Assay Western_Blot 3. Western Blot (p-MET, MET, Cell Cycle Proteins) Prolif_Assay->Western_Blot Tubulin_Assay 4. In Vitro Tubulin Polymerization Assay Prolif_Assay->Tubulin_Assay IF_Staining 5. Immunofluorescence (α-tubulin staining) Western_Blot->IF_Staining Tubulin_Assay->IF_Staining FACS_Analysis 6. Cell Cycle Analysis (Flow Cytometry) IF_Staining->FACS_Analysis Xenograft_Model 7. In Vivo Xenograft Study (Tumor Growth Inhibition) FACS_Analysis->Xenograft_Model

References

Tivantinib as a non-ATP competitive c-Met inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tivantinib: A Re-evaluation of its Mechanism of Action from c-Met Inhibitor to Microtubule Disruptor

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Met Signaling Pathway in Oncology

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is the high-affinity receptor for hepatocyte growth factor (HGF).[1][2][3] Under normal physiological conditions, the HGF/c-Met pathway is crucial for embryonic development, tissue regeneration, and wound healing.[1][2] However, its aberrant activation in cancer, through mechanisms like gene amplification, mutation, or protein overexpression, drives tumor growth, proliferation, survival, invasion, and metastasis.[1][2][4][5]

Upon HGF binding, c-Met undergoes dimerization and autophosphorylation, creating docking sites for various adaptor proteins.[4] This initiates several major downstream signaling cascades:[2][4][6]

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily promotes cell growth and proliferation.[2][4]

  • PI3K-AKT-mTOR Pathway: Regulates cell survival, metabolism, and inhibits apoptosis.[2][4]

  • JAK-STAT Pathway: Drives the expression of genes involved in proliferation, survival, and invasion.[4][6]

Dysregulation of this pathway is implicated in a wide array of human cancers, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), gastric, breast, and colon cancers, often correlating with a more aggressive phenotype and poor prognosis.[1][2][4]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation GRB2 GRB2/GAB1 p_cMet->GRB2 PI3K PI3K p_cMet->PI3K JAK JAK p_cMet->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Effects Proliferation Survival Invasion Metastasis Transcription->Effects

Caption: The HGF/c-Met signaling cascade and its pro-oncogenic outputs.

This compound as a Non-ATP Competitive c-Met Inhibitor: The Initial Hypothesis

This compound was initially identified as a selective, non-ATP competitive inhibitor of c-Met.[6][7][8][9] Unlike the majority of kinase inhibitors that compete with adenosine (B11128) triphosphate (ATP) for binding in the kinase's active site, this compound was proposed to bind to the inactive, dephosphorylated conformation of the c-Met kinase domain.[7][10][11] This mechanism suggested a potential for higher selectivity compared to ATP-competitive inhibitors, as the ATP-binding pocket is highly conserved across the human kinome.

The crystal structure of this compound in complex with the c-Met kinase domain supported this hypothesis, showing it binding to the inactive form and stabilizing a conformation that blocks ATP binding and subsequent autophosphorylation.[7][10][11]

Quantitative Data Supporting c-Met Inhibition

Initial biochemical and cellular assays provided quantitative data supporting this compound's activity against c-Met.

ParameterValueAssay Type / ContextReference
Ki ~355 nMRecombinant human c-Met kinase assay[7][12][13]
IC50 100 - 300 nMInhibition of constitutive or HGF-induced c-Met phosphorylation in various cell lines (e.g., HT29, MKN-45, NCI-H441)[13][14]

This compound was reported to have weak inhibitory effects on a small number of other kinases, such as VEGFR-3, PAK3, and CAMKII, but did not inhibit over 200 other human kinases tested, suggesting high selectivity for c-Met.[7][12]

The Paradigm Shift: this compound as a Microtubule-Disrupting Agent

Despite promising initial data and advancement into Phase III clinical trials, inconsistencies began to emerge.[15][16][17] A critical observation was that this compound demonstrated cytotoxic activity in cancer cell lines that were not dependent on c-Met signaling, with IC50 values similar to those in c-Met-addicted cells.[7][10][18] This suggested an alternative, c-Met-independent mechanism of action.

Further investigation revealed that this compound's primary mode of cytotoxicity is through the disruption of microtubule polymerization.[18][19][20][21] This action leads to a cascade of cellular events including mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[12][18][20]

Tivantinib_MoA cluster_met Hypothesized Target (Weak Effect) cluster_tubulin Primary Target (Potent Effect) cluster_effects Cellular Outcomes This compound This compound cMet Inactive c-Met Kinase This compound->cMet Binds & Stabilizes (Non-ATP Competitive) Tubulin Tubulin Dimers This compound->Tubulin Binds to Colchicine Site p_cMet Active p-cMet cMet->p_cMet Autophosphorylation Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis CellDeath Cytotoxicity / Cell Death Apoptosis->CellDeath ATP_Competition_Workflow Start Start: Determine Ki or IC50 Setup Prepare multiple kinase reactions with: - Constant enzyme concentration - Constant substrate concentration - Constant inhibitor concentration Start->Setup VaryATP Vary ATP Concentration across reactions (e.g., from 0.1x Km to 10x Km for ATP) Setup->VaryATP Measure Measure Kinase Activity (e.g., substrate phosphorylation) VaryATP->Measure Plot Plot Kinase Activity vs. [ATP] (Michaelis-Menten Plot) Measure->Plot Analyze Analyze Plot Shifts Plot->Analyze Competitive Result: ATP-Competitive (Apparent Km of ATP increases, Vmax is unchanged) Analyze->Competitive Lineweaver-Burk plots intersect on y-axis NonCompetitive Result: Non-ATP Competitive (Km of ATP is unchanged, Apparent Vmax decreases) Analyze->NonCompetitive Lineweaver-Burk plots intersect on x-axis Mixed Result: Mixed/Uncompetitive (Both Km and Vmax change) Analyze->Mixed Lineweaver-Burk plots intersect elsewhere

References

Tivantinib's Core Mechanism of Action: A Technical Guide to its Tubulin Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tivantinib (ARQ 197) was initially developed and investigated as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase. However, a growing body of evidence has unequivocally demonstrated that its potent anti-neoplastic activity stems from a distinct mechanism: the inhibition of tubulin polymerization. This technical guide provides an in-depth exploration of this core mechanism, detailing the quantitative parameters of its activity, the experimental protocols to assess its effects, and the cellular consequences of its interaction with the microtubule cytoskeleton. Contrary to its initial classification, this compound's efficacy as a cytotoxic agent is largely independent of cellular c-MET status, positioning it as a microtubule-destabilizing agent.[1] This guide will serve as a comprehensive resource for researchers investigating this compound and other tubulin-targeting agents.

Introduction: The Evolving Understanding of this compound's Mechanism

This compound emerged from drug discovery programs as a promising inhibitor of the c-MET receptor, a key driver in various malignancies.[2][3] Initial studies reported a biochemical inhibitory constant (Ki) for c-MET in the nanomolar range, suggesting a targeted therapy approach.[4] However, subsequent investigations revealed that this compound's cytotoxic effects were observed in cancer cell lines with both high and low c-MET expression, and even in cells lacking c-MET altogether.[1] This discrepancy prompted a re-evaluation of its primary mechanism of action.

Further research unveiled that this compound directly interacts with tubulin, the fundamental protein component of microtubules. By inhibiting tubulin polymerization, this compound disrupts the dynamic microtubule network essential for critical cellular processes, including mitosis, intracellular transport, and the maintenance of cell shape. This activity as a microtubule depolymerizer is now considered the principal driver of its anti-cancer effects.[1][4]

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data that define this compound's biochemical and cellular activities.

Parameter Value Assay Reference
c-MET Inhibition (Ki) 355 nMBiochemical Assay[4]
Inhibition of Tubulin Polymerization Effective at 3 µMIn vitro tubulin polymerization assay[5]

Table 1: Biochemical Activity of this compound

Cell Line Cancer Type IC50 (nM) Reference
MHCC97LHepatocellular Carcinoma315 ± 26.3[6]
MHCC97HHepatocellular Carcinoma368 ± 45.4[6]
Huh7Hepatocellular Carcinoma265 ± 18.7[6]
HepG2Hepatocellular Carcinoma392 ± 48.7[6]
A549Non-Small Cell Lung Cancer0.36 - 0.8 µM[5]
H1993Non-Small Cell Lung Cancer0.36 - 0.8 µM[5]
EBC-1Non-Small Cell Lung Cancer0.36 - 0.8 µM[5]

Table 2: In Vitro Cell Viability IC50 Values for this compound

Core Mechanism: Inhibition of Tubulin Polymerization

This compound exerts its primary anti-tumor effect by directly binding to tubulin and inhibiting its polymerization into microtubules. This action is consistent with that of a microtubule-destabilizing agent.

Binding to the Colchicine (B1669291) Site

Competitive binding assays have demonstrated that this compound binds to the colchicine-binding site on β-tubulin. This was confirmed through experiments showing that this compound competitively inhibits the binding of radiolabeled colchicine to purified tubulin. This specific interaction prevents the conformational changes in tubulin necessary for its assembly into protofilaments and, subsequently, microtubules.

Cellular Consequences of Tubulin Depolymerization

The disruption of microtubule dynamics by this compound leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

  • Mitotic Spindle Disruption and G2/M Arrest: Microtubules are the primary components of the mitotic spindle, which is essential for the proper segregation of chromosomes during cell division. By preventing microtubule formation, this compound disrupts the assembly of a functional mitotic spindle. This activates the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase.[7]

  • Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint ultimately triggers the intrinsic apoptotic pathway. The inability of the cell to complete mitosis leads to the activation of pro-apoptotic proteins and subsequent programmed cell death.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound's mechanism of action.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • DAPI (4′,6-diamidino-2-phenylindole)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO)

  • 96-well, black, flat-bottom microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Keep on ice.

    • Prepare a 10x working solution of GTP (10 mM).

    • Prepare a polymerization buffer containing General Tubulin Buffer, 1 mM GTP, 10% glycerol, and 6.3 µM DAPI.

    • Prepare serial dilutions of this compound in the polymerization buffer.

  • Assay Setup:

    • Add 10 µL of the this compound dilutions, positive control, or negative control to the wells of the 96-well plate.

    • To initiate polymerization, add 90 µL of the cold tubulin solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • The rate of polymerization can be determined from the slope of the linear phase of the curve.

    • Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log of the this compound concentration.

Immunofluorescence Staining of Microtubules

This method allows for the direct visualization of the effects of this compound on the microtubule network within cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Cell culture medium and supplements

  • Glass coverslips

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody

  • Secondary antibody: Fluorescently-labeled anti-mouse IgG

  • Nuclear stain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 16 hours).[8]

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.

    • Wash the cells three times with PBS.

    • If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Staining and Mounting:

    • Wash the cells three times with PBS in the dark.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells once with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~70% confluency.

    • Treat the cells with this compound (e.g., 1 µM) or a vehicle control (DMSO) for 24 hours.[5]

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite the PI with a 488 nm laser and detect the emission at ~617 nm.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.

Tivantinib_Mechanism cluster_this compound This compound cluster_Tubulin Microtubule Dynamics cluster_Cellular_Effects Cellular Effects cluster_cMET c-MET Pathway (Unaffected) This compound This compound Tubulin Tubulin (α/β dimers) This compound->Tubulin Inhibits cMET c-MET This compound->cMET No significant inhibition in cells Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Disruption Microtubules->Spindle G2M G2/M Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis AKT AKT cMET->AKT ERK ERK1/2 cMET->ERK

Caption: this compound's primary mechanism of action.

Tubulin_Polymerization_Assay_Workflow start Start reagent_prep Prepare Reagents (Tubulin, Buffers, this compound) start->reagent_prep plate_setup Add this compound/Controls to 96-well Plate reagent_prep->plate_setup initiate_reaction Add Tubulin Solution to Initiate Polymerization plate_setup->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation read_fluorescence Read Fluorescence (Ex: 360nm, Em: 450nm) incubation->read_fluorescence data_analysis Analyze Data (Generate Curves, Calculate IC50) read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro tubulin polymerization assay.

Immunofluorescence_Workflow start Start cell_culture Culture and Treat Cells with this compound start->cell_culture fix_perm Fix and Permeabilize Cells cell_culture->fix_perm blocking Block Non-specific Binding fix_perm->blocking primary_ab Incubate with Primary Antibody (anti-α-tubulin) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab stain_mount Counterstain Nuclei (DAPI) and Mount secondary_ab->stain_mount imaging Visualize with Fluorescence Microscope stain_mount->imaging end End imaging->end

Caption: Workflow for immunofluorescence staining of microtubules.

Conclusion

The scientific consensus has shifted from viewing this compound as a selective c-MET inhibitor to recognizing it as a potent microtubule-destabilizing agent. Its ability to inhibit tubulin polymerization at the colchicine-binding site is the core mechanism driving its cytotoxic effects, leading to G2/M cell cycle arrest and apoptosis. This understanding is critical for the rational design of clinical trials, the selection of patient populations, and the interpretation of clinical outcomes. The experimental protocols and data presented in this guide provide a robust framework for the continued investigation of this compound and the broader class of tubulin-targeting anti-cancer agents.

References

Tivantinib (ARQ 197): A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Abstract

Tivantinib (ARQ 197) is a potent, orally bioavailable small molecule that was initially developed as a highly selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase. The c-MET pathway is a critical regulator of cell growth, survival, and motility, and its dysregulation is implicated in the progression of numerous human cancers. While showing initial promise in MET-driven malignancies, subsequent research revealed a dual mechanism of action for this compound, involving the disruption of microtubule polymerization, independent of its c-MET inhibitory activity. This finding has significant implications for its clinical application and the interpretation of its biological effects. This technical guide provides an in-depth overview of the discovery of this compound, a plausible synthetic route to its core structure, its complex mechanism of action, detailed experimental protocols for its evaluation, and a summary of its preclinical and clinical data.

Discovery and Rationale

This compound was developed by ArQule, Inc. as a targeted therapeutic against the c-MET proto-oncogene. The rationale for targeting c-MET is compelling; its ligand, Hepatocyte Growth Factor (HGF), triggers signaling cascades that promote cell proliferation, survival, invasion, and angiogenesis, all hallmarks of cancer. Furthermore, aberrant MET activation, through gene amplification, mutation, or overexpression, is associated with poor prognosis in various cancers, including hepatocellular carcinoma (HCC) and non-small-cell lung cancer (NSCLC).

This compound was identified as a selective c-MET inhibitor that uniquely binds to the dephosphorylated, inactive conformation of the MET kinase, distinguishing it from many ATP-competitive inhibitors. This non-competitive mechanism was hypothesized to confer greater selectivity and a distinct pharmacological profile.

Chemical Synthesis

While the precise, step-by-step industrial synthesis of this compound (IUPAC Name: (3R,4R)-3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-2,5-pyrrolidinedione) is proprietary and not detailed in publicly available literature, a plausible synthetic approach can be conceptualized based on established methods for creating similar pyrrolo[3,4-c]quinoline-1,3-dione scaffolds.

A potential strategy involves a multicomponent reaction. For instance, a derivative of isatin (B1672199) (a substituted indole-2,3-dione) could react with diketene (B1670635) and a primary amine containing the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline moiety. This type of reaction, often promoted by a catalyst, can efficiently construct the desired pyrrolidinedione core. The specific stereochemistry (3R,4R) would likely be achieved through chiral resolution or asymmetric synthesis techniques at an appropriate stage.

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting two distinct and critical cellular components.

c-MET Inhibition

This compound is a non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, with a binding affinity (Ki) of approximately 355 nM for the recombinant human enzyme.[1] It stabilizes the inactive conformation of c-MET, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[2] This blockade disrupts crucial oncogenic cascades, including the PI3K-AKT, MEK-ERK, and STAT3 pathways, thereby inhibiting cell growth, proliferation, and survival in MET-dependent cancer cells.[2]

cMET_Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds & Activates GRB2_SOS GRB2/SOS cMET->GRB2_SOS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 This compound This compound This compound->cMET Inhibits RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion STAT3->Proliferation RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Simplified c-MET signaling pathway and the inhibitory action of this compound.

Microtubule Disruption

Subsequent studies revealed that this compound's cytotoxic effects are not solely dependent on c-MET status. This compound was found to directly interact with tubulin, inhibiting its polymerization. This activity leads to the disruption of the microtubule network, mitotic spindle defects, a G2/M phase cell cycle arrest, and ultimately, apoptosis. This mechanism is independent of c-MET signaling and explains this compound's activity in cancer cell lines that do not rely on the c-MET pathway.

Data Presentation

In Vitro Activity
ParameterValueAssay/System
Ki (c-MET) ~355 nMCell-free recombinant human c-MET kinase assay
IC50 (p-c-MET) 100 - 300 nMCellular assay (HT29, MKN-45, MDA-MB-231 cells)
IC50 (Cell Proliferation) 0.29 - 0.45 µMA549, DBTRG, NCI-H441 cells

This table summarizes key in vitro potency values for this compound.

In Vivo Pharmacokinetics (Mouse)
ParameterValueDosage/Route
Cmax 5.73 µg/mL (13 µM)200 mg/kg, Oral
AUC 12.1 µg/mL*h200 mg/kg, Oral
t1/2 2.4 hours200 mg/kg, Oral

Pharmacokinetic parameters of this compound following a single oral dose in mice.[1]

Clinical Trial Efficacy Data (Hepatocellular Carcinoma, Phase 2)
EndpointThis compound (MET-High)Placebo (MET-High)Hazard Ratio (HR)p-value
Median Overall Survival 7.2 months3.8 months0.380.01
Median Time to Progression 2.7 months1.4 months0.430.03

Key efficacy endpoints from a Phase 2 trial in second-line HCC patients with high MET expression.

Experimental Protocols

In Vitro c-MET Kinase Assay (Radiometric)

Objective: To determine the direct inhibitory activity of this compound on recombinant c-MET kinase.

Materials:

  • Recombinant human c-MET enzyme

  • This compound (dissolved in DMSO)

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution

  • [γ-³²P]ATP

  • SDS-PAGE reducing sample buffer

  • 7.5% Acrylamide (B121943) gels

  • Phosphorimager system

Procedure:

  • Pre-incubate 100 ng of recombinant c-MET protein with varying concentrations of this compound (or DMSO vehicle control) in kinase assay buffer for 30 minutes at room temperature.

  • Initiate the kinase reaction by adding 100 µM of poly(Glu, Tyr) substrate and ATP solution containing 5 µCi of [γ-³²P]ATP.

  • Incubate the reaction for 5-10 minutes at room temperature.

  • Stop the reaction by adding SDS-PAGE reducing sample buffer.

  • Separate the reaction products via SDS-PAGE on a 7.5% acrylamide gel.

  • Visualize the phosphorylated substrate by autoradiography using a phosphorimager system.

  • Quantify band intensity using densitometry to determine the extent of inhibition and calculate IC50 values.[3]

Cellular Western Blot for c-MET Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation status of c-MET and downstream effectors (AKT, ERK) in whole cells.

Materials:

  • Cancer cell line of interest (e.g., MKN-45, HT29)

  • This compound

  • HGF (for stimulated conditions)

  • Ice-cold RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies: anti-p-MET (Tyr1234/1235), anti-total MET, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with desired concentrations of this compound or DMSO vehicle for 6 hours. For stimulated conditions, add HGF (e.g., 50 ng/mL) for the final 15 minutes of incubation.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C).

  • Determine protein concentration of the supernatant using the BCA assay.

  • Normalize samples to equal protein concentration, add Laemmli buffer, and boil at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane and separate by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate with primary antibody overnight at 4°C with gentle agitation.

  • Wash membrane 3x with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash membrane 3x with TBST.

  • Apply ECL substrate and visualize bands using an imaging system. Quantify band intensity relative to the loading control.

Experimental_Workflow start Start: Cancer Cell Lines treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT/CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis western Western Blot Analysis (p-MET, p-AKT) treatment->western ic50 Determine IC50 viability->ic50 mechanism Elucidate Mechanism apoptosis->mechanism western->mechanism invivo In Vivo Xenograft Model ic50->invivo mechanism->invivo efficacy Evaluate Anti-Tumor Efficacy invivo->efficacy end End efficacy->end

Figure 2: General experimental workflow for preclinical evaluation of this compound.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Objective: To measure the direct effect of this compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99%, e.g., porcine brain)

  • This compound (dissolved in DMSO)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Glycerol (B35011)

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Black, 96-well microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Thaw all reagents on ice. Keep tubulin on ice at all times.

  • Prepare a tubulin polymerization mix on ice: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-3 mg/mL. Add GTP to a final concentration of 1 mM, glycerol to 10%, and DAPI to 6.3 µM.[4]

  • Add this compound at various concentrations (or controls like paclitaxel/nocodazole and DMSO vehicle) to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiate the reaction by adding the cold tubulin polymerization mix to each well.

  • Immediately place the plate in the 37°C fluorescence plate reader.

  • Measure fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes.

  • Plot fluorescence intensity versus time. An increase in fluorescence indicates tubulin polymerization. Calculate the rate of polymerization and percentage of inhibition relative to the vehicle control to determine IC50 values.[1][5]

In Vivo Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG)

  • Human tumor cells (e.g., HT29, MKN-45)

  • This compound

  • Vehicle: Polyethylene glycol 400 / Vitamin E TPGS (60:40 ratio)

  • Oral gavage needles

  • Digital calipers

Procedure:

  • Subcutaneously inject 5-10 million tumor cells into the flank of each mouse.

  • Monitor tumor growth. When tumors reach a volume of ~100-200 mm³, randomize mice into treatment and control groups.

  • Prepare this compound formulation in the vehicle at the desired concentration (e.g., 30 mg/mL for a 200 mg/kg dose).

  • Administer this compound or vehicle control daily via oral gavage. A typical regimen is 5 consecutive days of dosing followed by a 2-day holiday, repeated for 3-4 cycles.[6]

  • Measure tumor volume with digital calipers 2-3 times per week (Volume = (Length x Width²) / 2).

  • Monitor animal body weight and general health throughout the study as a measure of toxicity.

  • At the end of the study, euthanize mice and excise tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-MET).

  • Plot mean tumor volume over time for each group to assess treatment efficacy.

Tivantinib_Development_Logic Target Unmet Need: Aberrant c-MET Signaling in Cancer Discovery Discovery of this compound (Non-ATP Competitive Inhibitor) Target->Discovery Preclinical Preclinical Validation (In Vitro & In Vivo Models) Discovery->Preclinical Phase1 Phase I Trials (Safety, MTD, PK/PD) Preclinical->Phase1 Mechanism New Finding: Tubulin Inhibition Activity Preclinical->Mechanism Mechanistic Elucidation Phase2 Phase II Trials (Efficacy in MET-High HCC) Phase1->Phase2 Phase3 Phase III Trials (HCC, NSCLC) Mechanism->Phase3 Informs Interpretation Phase2->Phase3 Outcome Primary Endpoints Not Met Phase3->Outcome

References

An In-Depth Technical Guide to In Vitro Kinase Assays for Tivantinib Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for evaluating the activity of Tivantinib, a small molecule inhibitor, through in vitro kinase assays. It details its mechanism of action, target signaling pathways, and provides specific experimental protocols for its characterization.

Introduction: this compound's Profile

This compound (formerly ARQ 197) is a small-molecule inhibitor initially developed as a highly selective, non-ATP-competitive inhibitor of the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase.[1][2] The c-MET pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), or by genetic alterations, plays a crucial role in cell proliferation, survival, migration, and invasion, making it a key target in oncology.[3][4] this compound exerts its inhibitory effect by binding to the inactive conformation of c-MET, thereby preventing its phosphorylation and subsequent activation of downstream signaling cascades.[2][5]

However, emerging research has revealed a more complex mechanism of action. Studies have shown that this compound's cytotoxic effects can be independent of c-MET status in certain cancer cells.[1][6] This has been attributed to off-target activities, most notably the disruption of microtubule polymerization and the inhibition of Glycogen Synthase Kinase 3 (GSK3) α and β.[1][7] This dual mechanism underscores the importance of a multi-faceted in vitro testing strategy to fully characterize this compound's biological activity.

Mechanism of Action and Target Selectivity

This compound's primary intended mechanism is the allosteric inhibition of c-MET. Unlike ATP-competitive inhibitors that bind to the kinase's active site, this compound stabilizes the inactive, nonphosphorylated state of the enzyme.[5] This mode of action provides a basis for its selectivity.

However, its broader bioactivity profile necessitates consideration of other targets:

  • c-MET: this compound inhibits recombinant human c-MET with a calculated inhibitory constant (Ki) of approximately 355 nM.[1][2][8] In cell-based assays, it inhibits both constitutive and HGF-induced c-MET phosphorylation with an IC50 ranging from 100 to 300 nM.[8]

  • Microtubules: this compound has been shown to inhibit tubulin polymerization by directly binding to the colchicine (B1669291) binding site, leading to a G2/M phase cell-cycle arrest and apoptosis.[1][5][9] This effect is observed at low micromolar concentrations.[1]

  • GSK3α and GSK3β: In non-small cell lung cancer (NSCLC) cells, this compound was identified as a potent inhibitor of GSK3α and GSK3β, with IC50 values in the upper nanomolar range, suggesting this may be a primary mechanism of action in certain contexts.[7]

The c-MET Signaling Pathway

The binding of HGF to the c-MET receptor triggers its dimerization and the autophosphorylation of key tyrosine residues in its kinase domain (Tyr-1234, Tyr-1235).[10][11] This event initiates a cascade of downstream signaling by recruiting adaptor proteins that activate critical pathways such as the PI3K/AKT, RAS/MAPK, and STAT3 pathways, which collectively drive oncogenic processes.[4][11][12] this compound's inhibition of c-MET phosphorylation is designed to block these downstream signals.[5]

cMET_Pathway cluster_membrane Cell Membrane HGF HGF cMET c-MET Receptor HGF->cMET Binds P_cMET Phosphorylated c-MET (pY1234, pY1235) cMET->P_cMET Dimerization & Autophosphorylation This compound This compound This compound->cMET Inhibits GRB2 GRB2/GAB1 P_cMET->GRB2 Recruits STAT3 STAT3 P_cMET->STAT3 PI3K PI3K GRB2->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT MAPK RAF/MEK/ERK (MAPK Pathway) RAS->MAPK Proliferation Proliferation, Survival, Invasion STAT3->Proliferation AKT->Proliferation MAPK->Proliferation

Caption: The HGF/c-MET signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound against its key targets has been quantified across various studies.

Target KinaseAssay TypeParameterValue (nM)Reference(s)
c-METRecombinant EnzymeKi~355[1][2][8]
c-METCell-based (HT29, MKN-45)IC50100 - 300[8]
GSK3α / GSK3βRecombinant EnzymeIC50"Upper Nanomolar Range"[7]

Note: IC50 values can vary significantly based on cell line and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to determine this compound's activity.

This biochemical assay directly measures the ability of this compound to inhibit the catalytic activity of recombinant c-MET kinase.

Objective: To determine the Ki or IC50 of this compound against purified c-MET.

Materials:

  • Recombinant human c-MET protein

  • This compound (dissolved in DMSO)

  • Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35)

  • Substrate: Poly (Glu, Tyr) 4:1

  • ATP solution

  • [γ-32P]ATP

  • SDS-PAGE reducing sample buffer

  • 7.5% Acrylamide (B121943) gels

  • Phosphor screen or autoradiography film

Procedure: [13]

  • Pre-incubation: In a microcentrifuge tube, pre-incubate 100 ng of recombinant c-MET protein with increasing concentrations of this compound (e.g., 0 nM to 10 µM) in kinase buffer for 30 minutes at room temperature. Include a "no inhibitor" (DMSO only) control.

  • Reaction Initiation: Start the kinase reaction by adding a mixture containing the poly-(Glu-Tyr) substrate (final concentration 100 µM) and ATP. The ATP mixture should contain unlabeled ATP at its Km concentration (approx. 50 µM) spiked with 5 µCi of [γ-32P]ATP.[8]

  • Reaction Incubation: Incubate the reaction mixture for 5-10 minutes at room temperature. Ensure the reaction stays within the linear range.

  • Reaction Termination: Stop the reaction by adding 5 µL of SDS-PAGE reducing sample buffer.

  • Electrophoresis: Load the samples onto a 7.5% acrylamide gel and perform SDS-PAGE to separate the phosphorylated substrate from free [γ-32P]ATP.

  • Detection: Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled, phosphorylated substrate.

  • Quantification: Quantify the band intensity using densitometry. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value.

This assay assesses this compound's ability to inhibit c-MET autophosphorylation within a cellular context.

Objective: To measure the inhibition of ligand-induced or constitutive c-MET phosphorylation in cancer cell lines.

Materials:

  • c-MET expressing cell line (e.g., EBC-1, HT29, MKN-45)[1][13]

  • Cell culture medium and serum

  • Hepatocyte Growth Factor (HGF) for ligand-induced models

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: If using a ligand-induced model, serum-starve the cells for 12-24 hours.

  • Inhibitor Treatment: Treat the cells with increasing concentrations of this compound for 2-6 hours.

  • Ligand Stimulation: For induced models, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Immunoblotting: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against p-MET, total MET, and a loading control (e.g., β-actin), followed by incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry can be used to quantify the p-MET/total MET ratio.

Experimental Workflow and Logic

The process of evaluating a kinase inhibitor like this compound follows a logical progression from biochemical assays to cell-based functional assays.

Assay_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_offtarget Off-Target Validation Kinase_Assay In Vitro Kinase Assay (e.g., Radiometric) Determination Determine IC50 / Ki for Primary Target Kinase_Assay->Determination Binding_Assay Direct Binding Assay (Optional) Binding_Assay->Determination Phospho_Assay Target Phosphorylation (Western Blot) Confirmation Confirm On-Target Cellular Activity Phospho_Assay->Confirmation Viability_Assay Cell Viability / Proliferation (e.g., CellTiter-Glo) Panel_Screen Kinome Panel Screen Viability_Assay->Panel_Screen Phenotype Measure Cellular Phenotype Viability_Assay->Phenotype Functional_Assay Functional Assays (Cell Cycle, Apoptosis) Tubulin_Assay Tubulin Polymerization Assay Functional_Assay->Tubulin_Assay Mechanism Elucidate Full Mechanism of Action Tubulin_Assay->Mechanism Panel_Screen->Mechanism Determination->Phospho_Assay Confirmation->Viability_Assay Phenotype->Functional_Assay

References

Tivantinib's Impact on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tivantinib (ARQ 197) is a small molecule inhibitor that has been extensively studied for its anti-cancer properties. While initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, a substantial body of evidence now indicates that its primary mechanism of action, particularly concerning cell cycle progression, is independent of c-MET inhibition.[1][2] This technical guide provides an in-depth analysis of this compound's effects on the cell cycle, focusing on its ability to induce a G2/M phase arrest through the disruption of microtubule dynamics. We will delve into the molecular pathways involved, present quantitative data from key studies, and provide detailed experimental protocols for researchers investigating this compound.

Core Mechanism of Action: G2/M Arrest via Microtubule Disruption

Numerous studies have consistently demonstrated that this compound treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[2][3][4] This G2/M arrest is a hallmark of agents that interfere with the mitotic spindle. Indeed, further investigations have revealed that this compound functions as a microtubule-depolymerizing agent, disrupting the formation of the mitotic spindle, which is essential for the segregation of chromosomes during mitosis.[2][4] This effect is observed in a wide range of cancer cell lines, irrespective of their c-MET status.[3][4]

The induction of G2/M arrest by this compound is also associated with an increase in the expression of Cyclin B1, a key regulatory protein for the G2/M transition.[1][5] The accumulation of Cyclin B1 is a critical event that concurs with the induction of apoptosis to determine the antineoplastic effect of this compound.[1]

Quantitative Analysis of this compound's Effect on Cell Cycle

The following tables summarize the quantitative data from various studies on the effect of this compound on cell viability and cell cycle distribution.

Table 1: IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Huh7Hepatocellular Carcinoma9.9[1]
Hep3BHepatocellular Carcinoma448[1]

Table 2: Effect of this compound on Cell Cycle Distribution in Huh7 Cells

Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
Vehicle57.9 ± 4.110.4 ± 5.931.7 ± 9.8[1]
This compound (1.6 µM for 24h)24.1 ± 2.811.1 ± 2.064.9 ± 9.8[5]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution in response to this compound treatment using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound (ARQ 197)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

    • Suspension cells: Directly collect the cells from the culture flask.

  • Cell Collection: Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Transfer the stained cell suspension to flow cytometry tubes. Acquire data for at least 10,000 events per sample. Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content using appropriate software (e.g., ModFit LT, FlowJo).[6]

Western Blot Analysis of Cyclin B1

This protocol describes the detection of Cyclin B1 protein levels by Western blotting in cells treated with this compound.

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Cyclin B1

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Cyclin B1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control to normalize for protein loading.

Visualizations: Signaling Pathways and Experimental Workflows

Tivantinib_Mechanism This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to colchicine-binding site G2M G2/M Phase Arrest This compound->G2M Induces Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Spindle->G2M Disruption leads to CyclinB1 Cyclin B1 Accumulation CyclinB1->G2M Promotes

Caption: this compound's proposed mechanism of inducing G2/M arrest.

Cell_Cycle_Workflow cluster_prep Cell Preparation cluster_fix_stain Fixation and Staining cluster_analysis Data Acquisition and Analysis seeding 1. Seed Cells treatment 2. Treat with this compound seeding->treatment harvesting 3. Harvest Cells treatment->harvesting fixation 4. Fix in 70% Ethanol harvesting->fixation staining 5. Stain with Propidium Iodide fixation->staining flow 6. Flow Cytometry staining->flow analysis 7. Analyze Cell Cycle Phases flow->analysis

Caption: Experimental workflow for cell cycle analysis.

Conclusion

The anti-cancer effects of this compound, particularly its impact on cell cycle progression, are now understood to be primarily mediated through its interaction with microtubules, leading to a robust G2/M arrest. This mechanism is independent of its originally reported activity as a c-MET inhibitor. The accumulation of Cyclin B1 further contributes to this cell cycle blockade. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of oncology and drug development who are investigating the therapeutic potential of this compound and other microtubule-targeting agents.

References

Tivantinib's Induction of Apoptosis in Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tivantinib (ARQ 197) is a small molecule inhibitor initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] While its clinical development was largely based on the rationale of targeting MET-driven malignancies, a substantial body of preclinical evidence has revealed a more complex mechanism of action.[3][4] A primary driver of this compound's anti-cancer activity is the induction of apoptosis through mechanisms that are often independent of c-MET inhibition.[5][6][7] This technical guide provides an in-depth analysis of the molecular pathways and cellular events mediating this compound-induced apoptosis in cancer cells, supported by quantitative data and detailed experimental methodologies. A key off-target effect of this compound is the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent activation of apoptotic signaling cascades.[8][9][10] This guide will delineate the key molecular players and signaling pathways involved, including the modulation of Bcl-2 family proteins, activation of caspases, and engagement of both intrinsic and extrinsic apoptotic pathways.

Core Mechanisms of this compound-Induced Apoptosis

While initially investigated as a c-MET inhibitor, the apoptotic effects of this compound in many cancer cell lines are now understood to be largely independent of its action on the MET receptor.[3][4] The primary mechanisms can be broadly categorized into microtubule disruption and modulation of key apoptotic regulatory proteins.

Microtubule Depolymerization and G2/M Cell Cycle Arrest

A significant body of evidence points to this compound's ability to function as a microtubule-depolymerizing agent.[5][8][9] This action is distinct from other MET inhibitors like crizotinib (B193316) and PHA-665752.[10][11] By interacting with tubulin, this compound disrupts the formation of mitotic spindles, a critical process for cell division.[5] This interference with microtubule dynamics leads to a prolonged block in mitosis and ultimately triggers a G2/M phase cell cycle arrest.[5][8][10] The sustained arrest at this checkpoint is a potent trigger for the induction of apoptosis.

Modulation of Apoptotic Signaling Pathways

This compound initiates apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[8] This is achieved by altering the balance between pro-apoptotic and anti-apoptotic proteins and activating the caspase cascade.

  • Intrinsic Pathway: this compound has been shown to downregulate the expression of anti-apoptotic Bcl-2 family members, specifically Mcl-1 and Bcl-xl.[3][6][12] This relieves the inhibition on pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[8]

  • Extrinsic Pathway: this compound can also sensitize cancer cells to extrinsic apoptotic signals. It has been observed to increase the expression of Fas and its ligand (FasL), leading to the activation of the initiator caspase-8.[8] Cleavage of pro-caspase-8 is a hallmark of death receptor activation.[3][4] While this pathway is activated, some studies suggest it may play a marginal role compared to the intrinsic pathway in certain cell systems.[3][4]

  • Caspase Activation and PARP Cleavage: Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.[3][4] Activated caspase-3 then cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP).[3][4] PARP cleavage is a well-established hallmark of apoptosis.[13]

Quantitative Data on this compound's Apoptotic Activity

The following tables summarize the quantitative data on this compound's effects on cell viability and apoptosis induction in various cancer cell lines.

Table 1: IC50 Values for this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)c-MET StatusReference
Huh7Hepatocellular Carcinoma9.9Not specified[3]
Hep3BHepatocellular Carcinoma448Not specified[3]
HT29Colon Cancer100 - 300Constitutive c-Met phosphorylation[14]
MKN-45Gastric Cancer100 - 300Constitutive c-Met phosphorylation[14]
MDA-MB-231Breast Cancer100 - 300HGF-induced c-Met phosphorylation[14]
NCI-H441Lung Cancer100 - 300HGF-induced c-Met phosphorylation[14]

Table 2: Concentration- and Time-Dependent Induction of Apoptosis by this compound

Cell LineConcentration (µM)Time (hours)Apoptotic EffectReference
Huh70.53348Observable increase in apoptosis[3][4]
Huh71.648Most cells show features of apoptosis[3][4]
Huh71.624G2/M arrest (64.9% of cells)[3]
HepG2Not specified24Increased caspase 3/7 activation[3]
EBC-1124Marked increase in G2/M phase cells[10]
MKN45148-72Induction of apoptosis[10]
SNU620Not specifiedNot specifiedHigh rate of cell death[15]
MKN45Not specifiedNot specifiedHigh rate of cell death[15]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound-induced apoptosis.

Cell Viability Assay (MTT or CellTiter-Glo®)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CellTiter-Glo® Luminescent Cell Viability Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining:

    • Wash the cells with PBS.

    • Resuspend the cells in a solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.[3][4]

Western Blot Analysis
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against proteins of interest (e.g., Mcl-1, Bcl-xl, cleaved caspase-3, cleaved PARP, Cyclin B1) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay (Fluorometric)
  • Cell Lysis: Lyse this compound-treated and control cells.

  • Assay Reaction: Add the cell lysate to a reaction buffer containing a specific fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3/7).

  • Fluorometric Measurement: Incubate at 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometer.

  • Data Analysis: Quantify the caspase activity based on the rate of fluorescence increase.

Microtubule Polymerization Assay (In Vitro)
  • Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and a fluorescence-enhancing agent in a buffer.

  • Initiation of Polymerization: Initiate tubulin polymerization by increasing the temperature to 37°C.

  • This compound Treatment: Add this compound or a control vehicle to the reaction mixture.

  • Fluorescence Monitoring: Monitor the change in fluorescence over time, which is proportional to the amount of polymerized tubulin.

  • Data Analysis: Compare the rate and extent of tubulin polymerization in the presence and absence of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying this compound-induced apoptosis.

Tivantinib_Apoptosis_Pathway This compound This compound Microtubules Microtubule Polymerization This compound->Microtubules inhibits Mcl1_Bclxl Mcl-1 / Bcl-xl (Anti-apoptotic) This compound->Mcl1_Bclxl inhibits Fas_FasL Fas / FasL Expression This compound->Fas_FasL increases G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis triggers Bax_Bak Bax / Bak (Pro-apoptotic) Mcl1_Bclxl->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3_7 Caspase-3/7 Activation Caspase9->Caspase3_7 Caspase8 Caspase-8 Activation Fas_FasL->Caspase8 Caspase8->Caspase3_7 PARP_Cleavage PARP Cleavage Caspase3_7->PARP_Cleavage PARP_Cleavage->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

Experimental_Workflow Start Cancer Cell Culture Treatment This compound Treatment (Dose- and Time-course) Start->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Mechanism Mechanism of Action Studies Treatment->Mechanism Conclusion Conclusion: This compound induces apoptosis via... Viability->Conclusion CellCycle Cell Cycle Analysis (FACS with PI) Mechanism->CellCycle ApoptosisAssay Apoptosis Assay (FACS with Annexin V/PI) Mechanism->ApoptosisAssay ProteinAnalysis Protein Expression Analysis (Western Blot) Mechanism->ProteinAnalysis CaspaseActivity Caspase Activity Assay (Fluorometric) Mechanism->CaspaseActivity TubulinAssay Microtubule Polymerization Assay Mechanism->TubulinAssay CellCycle->Conclusion ApoptosisAssay->Conclusion ProteinAnalysis->Conclusion CaspaseActivity->Conclusion TubulinAssay->Conclusion

Caption: Experimental workflow for investigating this compound's apoptotic effects.

Conclusion

The anti-neoplastic activity of this compound is multifaceted and extends beyond its initial design as a c-MET inhibitor. A primary mechanism of its efficacy is the induction of apoptosis, which is frequently independent of the cellular c-MET status.[3][6][7][12] this compound acts as a microtubule-disrupting agent, leading to a G2/M cell cycle arrest that serves as a potent trigger for apoptosis.[8][9][10] This is complemented by its ability to modulate the intrinsic and extrinsic apoptotic pathways by downregulating anti-apoptotic proteins like Mcl-1 and Bcl-xl, and activating the caspase cascade.[3][4][8] For researchers and drug development professionals, understanding these c-MET-independent mechanisms is crucial for the rational design of future clinical trials and the identification of patient populations most likely to benefit from this compound therapy. The predictive value of c-MET expression may, in part, reflect a correlation with the overexpression of key survival proteins like Mcl-1 and Bcl-xl, which are the true targets of this compound's apoptotic action in those tumors.[3][6][7] Further investigation into the interplay between this compound's effects on the cytoskeleton and apoptotic machinery will continue to refine our understanding of its therapeutic potential.

References

Tivantinib for MET-Amplified Non-Small-Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tivantinib (ARQ 197) is an orally administered, selective, small-molecule inhibitor that has been investigated for the treatment of various solid tumors, including non-small-cell lung cancer (NSCLC).[1] Initially reported as a non-ATP competitive inhibitor of the MET (mesenchymal-epithelial transition) receptor tyrosine kinase, its mechanism of action has been a subject of further investigation.[1][2] The MET pathway, when dysregulated through mechanisms like gene amplification, overexpression, or mutation, plays a crucial role in tumor development, progression, and resistance to other targeted therapies, making it a compelling target in oncology.[3][4] This guide provides an in-depth technical overview of this compound, focusing on its development for MET-amplified NSCLC, including its proposed mechanism of action, key clinical trial data, and detailed experimental protocols.

Mechanism of Action

This compound was initially developed as a selective inhibitor of MET, a receptor tyrosine kinase.[3] It was proposed to impede both constitutive and hepatocyte growth factor (HGF)-induced MET phosphorylation by stabilizing the receptor in its inactive conformation, thereby reducing downstream signaling.[3] This inhibition was expected to lead to a reduction in tumor cell proliferation, invasion, and metastasis, and the induction of apoptosis.[3] The drug binds to the MET kinase domain in a novel, ATP-independent manner.[1]

However, subsequent research has suggested a more complex mechanism of action. Studies have shown that this compound's antitumor activity may be independent of MET inhibition.[2] These studies observed that this compound could inhibit the growth of both MET-addicted and MET-nonaddicted cancer cells with similar potency.[5] Further investigations revealed that this compound can disrupt microtubule dynamics, leading to a G2/M cell cycle arrest and apoptosis, a mechanism distinct from other MET tyrosine kinase inhibitors which typically induce a G0/G1 arrest.[2][5] It is now thought that this compound may function as a microtubule depolymerizer.[2][6]

MET Signaling Pathway

The MET receptor tyrosine kinase, upon binding its ligand HGF, dimerizes and autophosphorylates, activating multiple downstream signaling cascades. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are critical for cell proliferation, survival, motility, and invasion. In MET-amplified NSCLC, the overexpression of the MET receptor leads to ligand-independent, constitutive activation of these oncogenic pathways.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET_Receptor MET Receptor RAS RAS MET_Receptor->RAS Activates PI3K PI3K MET_Receptor->PI3K Activates HGF HGF HGF->MET_Receptor Binds This compound This compound This compound->MET_Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion mTOR->Invasion

Figure 1: Simplified MET signaling pathway and the inhibitory action of this compound.

Clinical Development and Efficacy

This compound has been evaluated in several clinical trials for NSCLC, often in combination with EGFR inhibitors like erlotinib (B232). The rationale for this combination is based on the observation that MET activation can be a mechanism of acquired resistance to EGFR tyrosine kinase inhibitors.[3]

Phase III MARQUEE Trial

The MARQUEE (Met inhibitor ARQ 197 plus Erlotinib vs Erlotinib plus placebo in NSCLC) trial was a pivotal Phase III study that enrolled 1,048 patients with advanced nonsquamous NSCLC who had been previously treated with one or two systemic regimens.[7][8] Patients were randomized to receive either this compound (360 mg twice daily) plus erlotinib (150 mg daily) or placebo plus erlotinib.[7]

The trial was ultimately discontinued (B1498344) for futility as it did not meet its primary endpoint of improving overall survival (OS) in the intent-to-treat population.[7] However, a statistically significant improvement in progression-free survival (PFS) was observed in the this compound arm.[7]

Endpoint This compound + Erlotinib Placebo + Erlotinib Hazard Ratio (95% CI) p-value
Median Overall Survival8.5 months7.8 months0.98 (0.84 - 1.15)0.81[7]
Median Progression-Free Survival3.6 months1.9 months0.74 (0.62 - 0.89)< 0.001[7]

Table 1: Key Efficacy Outcomes from the MARQUEE Trial (Intent-to-Treat Population).[7]

Exploratory subgroup analyses suggested a potential OS benefit in patients with high MET expression.[7] Another exploratory analysis of the MARQUEE study focused on a subgroup of 109 patients with EGFR-mutant NSCLC. In this population, the combination of this compound and erlotinib showed improved efficacy compared to erlotinib alone.[9]

Endpoint (EGFR-Mutant Subgroup) This compound + Erlotinib (n=56) Placebo + Erlotinib (n=53) Hazard Ratio (95% CI)
Median Progression-Free Survival13.0 months7.5 months0.49 (0.31 - 0.77)[9]
Median Overall Survival25.5 months20.3 months0.68 (0.43 - 1.08)[9]

Table 2: Efficacy Outcomes in the EGFR-Mutant Subgroup of the MARQUEE Trial.[9]

Phase II ATTENTION Trial

The ATTENTION trial was another significant study that evaluated this compound in combination with erlotinib. While the primary endpoint of overall survival was not met with statistical significance in the intent-to-treat population, there was a numerical trend favoring the this compound combination.[10]

Endpoint This compound + Erlotinib Erlotinib Alone Hazard Ratio p-value
Median Overall Survival12.9 months11.2 months0.890.4[10]

Table 3: Overall Survival in the ATTENTION Trial.[10]

Experimental Protocols

Patient Selection and Trial Design (MARQUEE Trial)

The MARQUEE trial employed a robust design to evaluate the efficacy and safety of this compound.

MARQUEE_Trial_Workflow Screening Patient Screening (Advanced Nonsquamous NSCLC, 1-2 Prior Regimens) Biomarker Tumor Specimen Collection (EGFR, KRAS, MET status) Screening->Biomarker Randomization Randomization (1:1) Biomarker->Randomization Arm_A This compound (360 mg BID) + Erlotinib (150 mg QD) Randomization->Arm_A Arm_B Placebo + Erlotinib (150 mg QD) Randomization->Arm_B Follow_Up Treatment Until Disease Progression Arm_A->Follow_Up Arm_B->Follow_Up Endpoint Primary Endpoint: Overall Survival Follow_Up->Endpoint

Figure 2: Workflow of the Phase III MARQUEE clinical trial.

Inclusion Criteria:

  • Histologically or cytologically confirmed locally advanced or metastatic nonsquamous NSCLC.

  • Previous treatment with one or two systemic regimens, including a platinum-based doublet.[7]

  • Availability of a tumor specimen for biomarker analysis.[7]

Exclusion Criteria:

  • Prior treatment with a MET inhibitor or an EGFR inhibitor (for the ATTENTION trial, prior EGFR TKI was allowed).[3][10]

Treatment:

  • Patients in the experimental arm received this compound 360 mg orally twice daily in combination with erlotinib 150 mg orally once daily.[7]

  • Patients in the control arm received a matching placebo plus erlotinib 150 mg orally once daily.[7]

MET Amplification Detection

The determination of MET amplification is crucial for identifying patients who may benefit from MET-targeted therapies. Fluorescence in situ hybridization (FISH) is considered the gold standard for this assessment.[11]

Protocol for MET FISH:

  • Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

  • Pre-treatment: Slides are treated with a pre-treatment solution to unmask the target DNA.

  • Probe Hybridization: A dual-color FISH probe set is applied, containing a probe for the MET gene and a control probe for the centromere of chromosome 7 (CEP7).

  • Hybridization: The slides are incubated to allow the probes to bind to the target DNA.

  • Washing: Post-hybridization washes are performed to remove unbound probes.

  • Counterstaining: The slides are counterstained with DAPI to visualize the cell nuclei.

  • Analysis: The slides are analyzed under a fluorescence microscope. The number of MET and CEP7 signals per cell is counted in a predefined number of tumor cells.

  • Interpretation: MET amplification is typically defined by a MET/CEP7 ratio of ≥2.0 or a high MET gene copy number (e.g., ≥6 copies per cell).[12]

Next-generation sequencing (NGS) is also increasingly used to detect MET amplification, offering the advantage of simultaneously assessing multiple genomic alterations.[13] However, standardized protocols and interpretation criteria for MET amplification by NGS are still evolving.[14]

Safety and Tolerability

In clinical trials, the combination of this compound and erlotinib was generally manageable. Common adverse events included diarrhea, rash, and asthenia.[9] Hematologic toxicities, particularly neutropenia and febrile neutropenia, were more frequently observed in the this compound plus erlotinib arm compared to the placebo plus erlotinib arm.[9] In some studies, dose reductions of this compound were necessary to manage side effects like neutropenia.[10]

Conclusion

This compound has had a complex development history in the context of MET-amplified NSCLC. While the large Phase III MARQUEE trial did not demonstrate an overall survival benefit in the broad population of previously treated nonsquamous NSCLC, it did show a significant improvement in progression-free survival.[7] Furthermore, exploratory analyses have suggested potential efficacy in specific patient subgroups, such as those with high MET expression or EGFR mutations.[7][9]

The discovery of this compound's alternative mechanism of action as a microtubule disruptor has added another layer of complexity to its clinical development.[2][5] This dual mechanism may have implications for its antitumor activity and could inform the design of future clinical trials. For drug development professionals, the story of this compound underscores the importance of a deep understanding of a drug's mechanism of action and the necessity of robust biomarker strategies to identify the patient populations most likely to benefit from a given therapy. Further research is warranted to clarify the precise role of this compound and to optimize its use in the treatment of NSCLC.

References

Methodological & Application

Tivantinib In Vivo Xenograft Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies to evaluate the efficacy of Tivantinib, a selective c-MET inhibitor.

Introduction

This compound (also known as ARQ 197) is an orally bioavailable, non-ATP competitive, selective inhibitor of the c-MET receptor tyrosine kinase.[1] The c-MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[2] Dysregulation of this pathway is implicated in the progression of various cancers, including hepatocellular carcinoma (HCC), non-small-cell lung cancer (NSCLC), and gastric cancer.[3][4] this compound has demonstrated anti-tumor activity in preclinical xenograft models by inhibiting c-MET phosphorylation and downstream signaling.[5] Interestingly, some studies suggest that this compound may also exert its anti-tumor effects through mechanisms independent of c-MET inhibition, such as by disrupting microtubule polymerization.[4]

This document outlines the essential protocols for establishing and utilizing a subcutaneous xenograft model to test the in vivo efficacy of this compound.

Data Presentation

The following tables summarize quantitative data from representative this compound in vivo xenograft studies.

Table 1: this compound Efficacy in Hepatocellular Carcinoma Xenograft Model

Cell LineAnimal ModelThis compound Dose (Oral)Treatment DurationTumor Growth Inhibition (TGI)Reference
MHCC97LNude Mice100 mg/kg/day15 days30.9%[6]
MHCC97LNude Mice200 mg/kg/day15 days64.6%[6]

Table 2: this compound Efficacy in Various Xenograft Models

Cell LineCancer TypeAnimal ModelThis compound Dose (Oral)Tumor Growth ReductionReference
HT29Colon CancerAthymic Mice200 mg/kg66%[5]
MKN-45Gastric CancerAthymic Mice200 mg/kg45%[5]
MDA-MB-231Breast CancerAthymic Mice200 mg/kg79%[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the c-MET signaling pathway targeted by this compound and a typical experimental workflow for an in vivo xenograft study.

cMET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-MET c-MET GRB2 GRB2 c-MET->GRB2 PI3K PI3K c-MET->PI3K STAT3 STAT3 c-MET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Cell Proliferation, Survival, Invasion Cell Proliferation, Survival, Invasion Transcription->Cell Proliferation, Survival, Invasion HGF HGF HGF->c-MET Binds This compound This compound This compound->c-MET Inhibits

Caption: c-MET Signaling Pathway Inhibition by this compound.

Xenograft_Workflow cluster_preparation Preparation Phase cluster_implantation Implantation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Cell_Culture Cancer Cell Line Culture (e.g., MHCC97L) Cell_Harvest Harvest and Prepare Cell Suspension Cell_Culture->Cell_Harvest Animal_Acclimatization Acclimatization of Immunocompromised Mice Implantation Subcutaneous Injection of Cells into Mice Animal_Acclimatization->Implantation Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound (e.g., Oral Gavage) Randomization->Treatment Data_Collection Measure Tumor Volume and Body Weight Treatment->Data_Collection Endpoint Endpoint Reached (e.g., 15 days) Data_Collection->Endpoint Analysis Tumor Excision and Data Analysis Endpoint->Analysis

References

Application Notes and Protocols for Determining Cell Viability Following Tivantinib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tivantinib (ARQ 197) is a small molecule inhibitor initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] The HGF/c-MET signaling pathway is frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival, invasion, and metastasis.[3][4] this compound was designed to block this pathway by stabilizing the inactive conformation of c-MET, thereby inhibiting its autophosphorylation and downstream signaling cascades such as PI3K-AKT, STAT3, and MEK-ERK.[2][4]

However, emerging evidence suggests that the cytotoxic activity of this compound may not be solely dependent on c-MET inhibition.[1][5] Studies have shown that this compound can induce G2/M cell cycle arrest and apoptosis in a manner independent of c-MET status, with further investigations identifying microtubule depolymerization as an additional mechanism of action.[2][5][6]

Given this dual mechanism, assessing the impact of this compound on cancer cell viability is a critical step in both basic research and preclinical drug evaluation. Cell viability assays provide a quantitative measure of the dose-dependent effects of this compound, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50). This document provides a detailed protocol for a common and robust method to assess cell viability following this compound treatment.

Application Note

This protocol is intended for researchers, scientists, and drug development professionals investigating the effects of this compound on cancer cell lines. The described method, the CellTiter-Glo® Luminescent Cell Viability Assay, is a highly sensitive, homogeneous "add-mix-measure" assay that determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[7][8] This method is suitable for high-throughput screening and is compatible with various cancer cell lines, including those with both dependent and independent c-MET signaling pathways.[1][9]

The protocol can be adapted for other colorimetric assays such as the MTT assay, which measures metabolic activity through the reduction of a tetrazolium salt to formazan.[10]

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay Protocol for this compound Treatment

This protocol is adapted from standard Promega protocols and findings from studies utilizing this compound.[1][7][9][11]

Materials:

  • This compound (ARQ 197)

  • Target cancer cell line (e.g., NSCLC, hepatocellular carcinoma, gastric carcinoma cell lines)[1][6]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates (compatible with a luminometer)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Dilute the cells in complete culture medium to the desired seeding density (refer to Table 1).

    • Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Include wells for "medium only" (background control) and "cells with vehicle" (untreated control).

    • Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations. A typical concentration range to start with is 0.01 µM to 10 µM.

    • Carefully remove the medium from the wells of the 96-well plate containing the attached cells.

    • Add 100 µL of the 2x this compound dilutions to the respective wells.

    • For the "cells with vehicle" control, add 100 µL of medium containing the same concentration of the solvent used for this compound.

    • Incubate the plate for a standard duration of 72 hours at 37°C and 5% CO2.[1][9]

  • Cell Viability Measurement (CellTiter-Glo®):

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[8][12]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[11]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][11]

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence value from the "medium only" wells (background) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells: % Viability = (Luminescence_sample / Luminescence_vehicle_control) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value using a non-linear regression model with a sigmoidal dose response.[9][13]

Data Presentation

Table 1: Recommended Experimental Parameters for this compound Cell Viability Assay

ParameterRecommended Range/ValueNotes
Cell Seeding Density 2,000 - 5,000 cells/wellOptimize for each cell line to ensure exponential growth during the assay period.
This compound Concentration Range 0.01 µM - 10 µMA wider range may be necessary depending on the cell line's sensitivity.
Treatment Incubation Time 72 hoursThis is a commonly used time point in published studies.[1][9] Shorter or longer times (e.g., 24, 48 hours) can also be investigated.
Assay Volume (96-well plate) 100 µL cells + 100 µL reagentFor the CellTiter-Glo® assay.
Replicates Minimum of triplicatesSextuplet is recommended for higher accuracy.[1][9]

Mandatory Visualization

G cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 5: Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_this compound Add this compound to Cells incubate_24h->add_this compound prep_this compound Prepare this compound Serial Dilutions prep_this compound->add_this compound incubate_72h Incubate for 72h (37°C, 5% CO2) add_this compound->incubate_72h equilibrate Equilibrate Plate and Reagent to Room Temp incubate_72h->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent shake Shake for 2 min add_reagent->shake incubate_10m Incubate for 10 min at Room Temp shake->incubate_10m read_lum Read Luminescence incubate_10m->read_lum

Caption: Workflow for the this compound cell viability assay.

G cluster_downstream Downstream Signaling cluster_output Cellular Response HGF HGF cMET c-MET Receptor HGF->cMET Binds & Activates PI3K_AKT PI3K/AKT Pathway cMET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMET->RAS_MAPK STAT STAT Pathway cMET->STAT This compound This compound This compound->cMET Inhibits Response Proliferation, Survival, Invasion PI3K_AKT->Response RAS_MAPK->Response STAT->Response

Caption: this compound's inhibition of the HGF/c-MET signaling pathway.

References

Application Note: Western Blot Analysis of c-Met Phosphorylation Following Tivantinib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is a key driver in cellular processes such as proliferation, survival, and migration.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of various cancers, making it a prime therapeutic target.[1][3] Tivantinib (ARQ 197) is a selective, non-ATP-competitive small molecule inhibitor of c-Met.[4][5] It functions by binding to and stabilizing the inactive, unphosphorylated conformation of c-Met, which prevents its activation and blocks downstream signaling cascades.[1][5] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of this compound on c-Met phosphorylation in cancer cell lines, a critical step in verifying its mechanism of action and efficacy.

c-Met Signaling Pathway and this compound's Mechanism of Action

The binding of HGF to the c-Met receptor induces its dimerization and autophosphorylation at key tyrosine residues (Tyr1234/1235) in the catalytic domain.[4] This activation triggers a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and STAT3 pathways, which promote cell growth, invasion, and survival.[1][4][6] this compound exerts its inhibitory effect by locking c-Met in its inactive state, thereby preventing this initial phosphorylation event and suppressing the subsequent downstream signals.[1]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cMet c-Met Receptor p_cMet Phospho-c-Met (pY1234/1235) cMet->p_cMet Autophosphorylation HGF HGF (Ligand) HGF->cMet Binds PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS STAT3 STAT3 p_cMet->STAT3 This compound This compound This compound->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation ERK ERK RAS->ERK ERK->Proliferation STAT3->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The efficacy of this compound in inhibiting c-Met phosphorylation has been demonstrated across various cancer cell lines. The following table summarizes quantitative data from published studies.

Cell LineCancer TypeThis compound ConcentrationEffect on c-Met PhosphorylationReference
NGP, LAN-5Neuroblastoma10 µM~10-fold inhibition of p-c-Met (Tyr1234)[4]
HT29Colon CancerIC50: 100 - 300 nMInhibition of constitutive c-Met phosphorylation[7]
MKN-45Gastric CancerIC50: 100 - 300 nMInhibition of constitutive c-Met phosphorylation[7][8]
MDA-MB-231Breast CancerIC50: 100 - 300 nMInhibition of HGF-induced c-Met phosphorylation[7][8]
NCI-H441Lung CancerIC50: 100 - 300 nMInhibition of HGF-induced c-Met phosphorylation[7][8]
VariousN/AKi: ~355 nMBiochemical inhibitory constant for recombinant human c-Met[5][7]

Experimental Workflow

The following diagram outlines the major steps for performing a Western blot to analyze c-Met phosphorylation.

Western_Blot_Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Immunoblotting (Blocking & Antibody Incubation) E->F G 7. Signal Detection (ECL) F->G H 8. Data Analysis (Densitometry) G->H

Caption: Standard workflow for Western blot analysis of c-Met phosphorylation.

Detailed Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Culture cancer cell lines with known c-Met expression (e.g., NCI-H441, MKN-45) in the appropriate growth medium and conditions.[9]

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • For experiments involving ligand-induced phosphorylation, serum-starve the cells for 18-24 hours.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for a predetermined duration (e.g., 2, 6, or 24 hours). Include a vehicle-treated (DMSO) control group.

  • For ligand-induced activation, stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) before cell lysis.[9]

Protocol 2: Cell Lysis and Protein Extraction

Note: Perform all steps on ice using pre-chilled buffers and reagents to prevent protein degradation and dephosphorylation.[10][11]

  • Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[12]

  • Add 100-150 µL of ice-cold RIPA lysis buffer per well of a 6-well plate.[12] The buffer must be supplemented with a freshly added protease and phosphatase inhibitor cocktail to preserve the phosphorylation status of proteins.[10][11][12]

  • Scrape the adherent cells using a cold plastic cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C.

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This fraction contains the soluble proteins for analysis.

Protocol 3: Protein Quantification
  • Determine the total protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, following the manufacturer's instructions.[9][13]

  • Normalize the concentration of all samples by diluting with lysis buffer to ensure equal protein loading in the subsequent steps.

Protocol 4: SDS-PAGE and Protein Transfer
  • Prepare protein samples for loading by mixing a calculated volume of lysate (typically 20-40 µg of protein) with 4x or 6x Laemmli sample buffer.[13]

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[13]

  • Load the denatured protein samples into the wells of a 4-20% Tris-Glycine polyacrylamide gel. Include a molecular weight marker in one lane.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[14][15] Ensure the membrane is pre-activated with methanol (B129727) if using PVDF.[13]

Protocol 5: Immunoblotting
  • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[9] Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background when probing for phosphorylated proteins.[10]

  • Incubate the membrane with the primary antibody specific for phosphorylated c-Met (e.g., anti-phospho-Met Tyr1234/1235) diluted in 5% BSA/TBST. Incubation is typically done overnight at 4°C with gentle agitation.[9]

  • Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.[14]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[9]

  • Wash the membrane again as described in step 3 to remove the unbound secondary antibody.

Protocol 6: Signal Detection and Densitometry Analysis
  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.[14]

  • Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.[9][14]

  • Stripping and Re-probing: To ensure accurate normalization, the same membrane should be analyzed for total c-Met and a loading control.

    • Strip the membrane of the bound antibodies using a mild stripping buffer.

    • Repeat the immunoblotting protocol (steps 1-5) using a primary antibody against total c-Met.

    • Repeat the process again using a primary antibody for a loading control protein (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.[9]

  • Quantify the band intensities for p-c-Met, total c-Met, and the loading control using densitometry software.

Data Analysis and Interpretation

To accurately assess the effect of this compound, the signal for phosphorylated c-Met must be normalized. First, normalize the p-c-Met signal to the total c-Met signal for each sample to account for any variations in c-Met expression. Then, normalize this ratio to the loading control to correct for any inconsistencies in protein loading. The final value will represent the relative level of c-Met phosphorylation, which can be plotted against the this compound concentration to determine its dose-dependent inhibitory effect. A significant decrease in the normalized p-c-Met signal in this compound-treated cells compared to the control demonstrates the drug's on-target activity.

References

Application Notes and Protocols: Immunohistochemistry for MET Expression in Tivantinib Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of MET protein expression in tumor tissues, specifically contextualized by the methodologies employed in the clinical development of the MET inhibitor, Tivantinib (ARQ 197).

Introduction

The c-MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[1] Dysregulation of the HGF/c-MET axis has been implicated in the pathogenesis and progression of numerous human cancers, including hepatocellular carcinoma (HCC), non-small-cell lung cancer (NSCLC), and colorectal cancer.[2] this compound is a selective, non-ATP competitive, oral inhibitor of MET.[3][4] Clinical trials investigating this compound sought to identify a patient population that would derive the most benefit, leading to the use of MET IHC as a predictive biomarker.[3][5] Notably, in a phase II study for advanced HCC, patients with high MET expression (MET-high) demonstrated a significant improvement in overall survival when treated with this compound compared to placebo.[4] However, the subsequent phase III METIV-HCC trial did not confirm this survival benefit in the MET-high population.[6][7][8]

These notes will detail the IHC methodology used to stratify patients in these key studies, present the clinical trial data in a structured format, and provide diagrams of the relevant biological and experimental workflows.

MET Signaling Pathway

The c-MET receptor, upon activation by HGF, undergoes dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules. This initiates multiple signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which drive cancer cell proliferation, survival, and metastasis.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor GRB2 GRB2 MET->GRB2 PI3K PI3K MET->PI3K HGF HGF HGF->MET Binding & Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The HGF/c-MET signaling pathway and its downstream effectors.

Experimental Protocols

The following protocols are based on the methodology reported in the this compound clinical trials for the assessment of MET expression.

Immunohistochemistry (IHC) Staining Protocol for MET

Antibody: The pivotal this compound trials utilized the CONFIRM™ anti-total MET (SP44) rabbit monoclonal primary antibody from Ventana Medical Systems (a member of the Roche Group).[4][9]

Instrumentation: Automated staining platforms (e.g., Ventana BenchMark series) are recommended for consistency and reproducibility.

Procedure:

  • Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are mounted on positively charged glass slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized using xylene and rehydrated through a series of graded ethanol (B145695) solutions and finally water.

  • Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed. A common method involves incubating the slides in a Tris-based EDTA buffer (pH 8.0-9.0) at 95-100°C for 20-30 minutes.

  • Peroxidase Block: Endogenous peroxidase activity is quenched by incubating the slides in a hydrogen peroxide solution (e.g., 3% H₂O₂) for 5-10 minutes.

  • Primary Antibody Incubation: The CONFIRM™ anti-total MET (SP44) antibody is applied at an optimized dilution and incubated according to the manufacturer's instructions, typically for 30-60 minutes at room temperature.

  • Detection System: A polymer-based detection system (e.g., Ventana OptiView DAB IHC Detection Kit) is used. This involves sequential incubation with a secondary antibody and a DAB (3,3'-Diaminobenzidine) chromogen, resulting in a brown precipitate at the site of the target antigen.

  • Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize the cell nuclei.

  • Dehydration and Mounting: Slides are dehydrated through graded ethanol and cleared in xylene before being coverslipped with a permanent mounting medium.

MET IHC Scoring Criteria

The scoring of MET expression in the this compound studies was performed by trained pathologists who were blinded to the clinical outcomes. The key criterion for patient selection in the METIV-HCC trial was MET-high status, defined as:

  • Staining Intensity: Moderate (2+) or strong (3+) cytoplasmic and/or membranous staining in tumor cells.

  • Percentage of Positive Cells: ≥50% of tumor cells exhibiting 2+ or 3+ staining intensity.[4][6][7][8][9]

Scoring System:

  • 0: No staining or faint staining in <10% of tumor cells.

  • 1+: Faint to weak staining in ≥10% of tumor cells.

  • 2+: Weak to moderate staining in ≥10% of tumor cells.

  • 3+: Strong staining in ≥10% of tumor cells.

MET Status Classification:

  • MET-High: ≥50% of tumor cells with a staining intensity of 2+ or 3+.[4][6][7][8][9]

  • MET-Low: All other cases not meeting the MET-High criteria.

Patient Selection and Analysis Workflow

The following diagram illustrates the workflow for patient screening and stratification in the METIV-HCC Phase III clinical trial.

Patient_Workflow Start Patients with Advanced HCC Progressed on Sorafenib IHC Tumor Biopsy & MET IHC Staining (CONFIRM™ anti-total MET, SP44) Start->IHC Scoring Pathologist Scoring: - Intensity (0, 1+, 2+, 3+) - Percentage of Positive Cells IHC->Scoring Decision MET Status Assessment Scoring->Decision MET_High MET-High (≥50% of cells with 2+/3+ intensity) Decision->MET_High Meets Criteria MET_Low MET-Low (Does not meet MET-High criteria) Decision->MET_Low Does Not Meet Criteria Randomization Randomization (2:1) MET_High->Randomization Exclude Excluded from Trial MET_Low->Exclude This compound This compound Arm Randomization->this compound Placebo Placebo Arm Randomization->Placebo

Caption: Workflow for MET-based patient stratification in this compound trials.

Quantitative Data from this compound Clinical Trials

The following tables summarize the key efficacy data from the Phase II and Phase III studies of this compound in advanced hepatocellular carcinoma.

Table 1: Efficacy of this compound in the Phase II Study (ARQ 197-215)
EndpointMET-High (this compound)MET-High (Placebo)Hazard Ratio (95% CI)p-value
Median Overall Survival (OS) 7.2 months3.8 months0.38 (0.18–0.81)0.01
Median Progression-Free Survival (PFS) 2.2 months1.4 months0.45 (0.21–0.95)0.02
Median Time to Progression (TTP) 2.7 months1.4 months0.43 (0.19–0.97)0.03

Data sourced from Rimassa et al. and Santoro et al. publications.[4][5][10]

Table 2: Efficacy of this compound in the Phase III METIV-HCC Study
EndpointMET-High (this compound)MET-High (Placebo)Hazard Ratio (95% CI)p-value
Median Overall Survival (OS) 8.4 months9.1 months0.97 (0.75–1.25)0.81
Median Progression-Free Survival (PFS) 2.1 months2.0 months0.96 (0.75-1.22)0.72

Data sourced from the final analysis of the METIV-HCC trial.[6][7][8]

Discussion and Conclusion

The IHC-based detection of MET expression was a critical component of the this compound clinical development program. The starkly different outcomes between the Phase II and Phase III trials in the MET-high HCC population underscore the complexities of biomarker development and patient selection.[11] While the initial Phase II results suggested that MET IHC could effectively identify patients likely to respond to this compound, the confirmatory Phase III study did not validate this hypothesis.[5][6][8]

Several factors may have contributed to this discrepancy, including tumor heterogeneity, the potential for off-target effects of this compound, and the evolving landscape of HCC treatment.[11] Nevertheless, the methodologies established in these trials for MET IHC staining and scoring provide a valuable reference for researchers in the field. The use of a validated antibody, standardized protocols, and centralized laboratory testing, as was done in the this compound trials, remains a best practice for robust and reproducible biomarker assessment in clinical research.[2][3]

These application notes are intended to serve as a detailed guide for the replication and adaptation of the MET IHC assays used in the this compound studies for research and drug development purposes.

References

Application Notes and Protocols for Tivantinib Dose-Response Curve Generation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to generating in vitro dose-response curves for the anti-cancer agent Tivantinib (also known as ARQ 197). The protocols detailed below are designed to assess the cytotoxic and mechanistic effects of this compound on various cancer cell lines.

Introduction

This compound is a small molecule inhibitor that has been investigated for the treatment of various cancers, including hepatocellular carcinoma (HCC) and non-small-cell lung cancer (NSCLC).[1][2][3] Initially identified as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, its mechanism of action is now understood to be more complex.[4][5][6][7] The c-MET pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[1][8] Dysregulation of this pathway is a common feature in many human cancers.[5][9]

Interestingly, further research has revealed that this compound also exhibits anti-tumor activity by disrupting microtubule polymerization, a mechanism independent of its c-MET inhibitory function.[4][5][10] This dual mechanism of action makes it a subject of significant interest in cancer research. These protocols will enable researchers to quantify the dose-dependent effects of this compound on cancer cell viability and to dissect its impact on the c-MET signaling pathway.

This compound: Mechanism of Action

This compound's anti-cancer effects are attributed to two primary mechanisms:

  • c-MET Inhibition: this compound binds to the inactive, unphosphorylated form of the c-MET kinase, preventing its activation and subsequent downstream signaling.[5] This blockade inhibits key pro-survival and pro-proliferative pathways such as the PI3K/AKT, RAS/MAPK, and STAT signaling cascades.[5][8][9]

  • Microtubule Disruption: this compound also functions as a microtubule depolymerizing agent, similar to vinca (B1221190) alkaloids.[4][10] This action disrupts the formation of the mitotic spindle, leading to a G2/M phase cell cycle arrest and induction of apoptosis.[10][11]

It is important to note that the cytotoxic effects of this compound may not solely be due to c-MET inhibition and can be observed in cancer cell lines that are not dependent on the c-MET pathway.[4][10]

Tivantinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c-MET c-MET Receptor PI3K_AKT PI3K/AKT Pathway c-MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway c-MET->RAS_MAPK STAT STAT Pathway c-MET->STAT This compound This compound This compound->c-MET Inhibits Microtubules Microtubules This compound->Microtubules Disrupts Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Required for Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Metastasis Metastasis STAT->Metastasis Apoptosis Apoptosis Survival->Apoptosis Inhibits G2_M_Arrest G2/M Arrest Mitotic_Spindle->G2_M_Arrest G2_M_Arrest->Apoptosis HGF HGF HGF->c-MET Binds & Activates

Caption: this compound's dual mechanism of action.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer Typec-MET StatusIC50 (µM)Assay UsedReference
HT29Colon CancerConstitutively Active~0.1 - 0.3Cell Proliferation[12]
MKN-45Gastric CancerGene Amplification~0.1 - 0.3Cell Proliferation[12]
MDA-MB-231Breast CancerHGF-induced~0.1 - 0.3Cell Proliferation[12]
NCI-H441NSCLCHGF-induced~0.1 - 0.3Cell Proliferation[12]
EBC-1NSCLCGene Amplification~0.36 - 0.8MTS Assay[10]
H1993NSCLCGene Amplification~0.36 - 0.8MTS Assay[10]
A549NSCLCc-MET Independent~0.36 - 0.8MTS Assay[10]
PC9NSCLCc-MET Independent~0.36 - 0.8MTS Assay[10]
Various NSCLCNSCLCExpressing c-MET< 1Cytotoxicity Assay[2]

Note: IC50 values can vary depending on the specific assay conditions, cell line passage number, and other experimental factors.

Experimental Protocols

Detailed protocols for key experiments are provided below.

Cell Culture
  • Cell Lines: Obtain cancer cell lines of interest (e.g., HT29, MKN-45, A549, EBC-1) from a reputable cell bank.

  • Culture Medium: Culture cells in the recommended medium (e.g., RPMI 1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

This compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).

Cell Viability Assays

Cell viability assays are crucial for determining the dose-dependent cytotoxic effects of this compound. The two most common methods are the MTT and CellTiter-Glo® assays.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Analysis Cell_Culture 1. Culture Cells Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Seeding Tivantinib_Prep 2. Prepare this compound Dilutions Treatment 4. Treat with this compound Tivantinib_Prep->Treatment Seeding->Treatment Incubation 5. Incubate (e.g., 72 hours) Treatment->Incubation MTT_Assay 6a. MTT Assay Incubation->MTT_Assay CTG_Assay 6b. CellTiter-Glo Assay Incubation->CTG_Assay MTT_Read 7a. Read Absorbance (570 nm) MTT_Assay->MTT_Read CTG_Read 7b. Read Luminescence CTG_Assay->CTG_Read Data_Analysis 8. Plot Dose-Response Curve & Calculate IC50 MTT_Read->Data_Analysis CTG_Read->Data_Analysis

Caption: General workflow for in vitro dose-response studies.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[15]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

This assay quantifies ATP, an indicator of metabolically active cells, providing a measure of cell viability.[16][17]

  • Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by reconstituting the lyophilized substrate with the buffer.[18][19] Allow the reagent to equilibrate to room temperature before use.[18]

  • Cell Seeding and Treatment: Seed and treat cells in an opaque-walled 96-well plate as described for the MTT assay.

  • Equilibration: After the treatment incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.[19][20]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19][20]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[18][20] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to calculate the IC50.

Western Blotting for c-MET Pathway Analysis

Western blotting can be used to assess the effect of this compound on the phosphorylation status of c-MET and its downstream signaling proteins, such as AKT and ERK.[6][10]

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with increasing concentrations of this compound for a specified time (e.g., 6 or 24 hours).[6] For ligand-induced models, serum-starve the cells and then stimulate with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) before lysis.[6] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-c-MET (Tyr1234/1235), total c-MET, phospho-AKT (Ser473), total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.[10] Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin) as a loading control.[6][10]

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the dose-dependent inhibition of c-MET phosphorylation and downstream signaling by this compound.

Data Interpretation and Troubleshooting

  • Dose-Response Curve: The resulting data from the viability assays should be plotted with the drug concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis. A sigmoidal curve is typically fitted to the data to accurately determine the IC50 value.

  • c-MET vs. Microtubule Effects: By comparing the IC50 values in c-MET dependent and independent cell lines, researchers can infer the relative contribution of each mechanism to this compound's cytotoxicity.[4][10] Western blotting results will directly confirm the inhibition of the c-MET pathway.

  • Troubleshooting:

    • High Variability: Ensure consistent cell seeding density and proper mixing of reagents.

    • No Dose-Response: Verify the activity of the this compound compound and check the sensitivity of the chosen cell line.

    • Inconsistent Western Blot Results: Optimize antibody concentrations and ensure complete protein transfer.

By following these detailed protocols, researchers can effectively generate robust and reproducible this compound dose-response curves, providing valuable insights into its anti-cancer properties and mechanisms of action.

References

Application Notes and Protocols: Preparing Tivantinib Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tivantinib (also known as ARQ 197) is an orally bioavailable, selective, small-molecule inhibitor of the c-Met proto-oncogene, a receptor tyrosine kinase also known as hepatocyte growth factor receptor (HGFR).[1][2] The c-Met signaling pathway is frequently dysregulated in various human cancers, playing a key role in tumor cell proliferation, survival, invasion, and metastasis.[1][3] this compound functions through a non-ATP-competitive mechanism, binding to the inactive form of the c-Met kinase and stabilizing it, which prevents downstream signaling.[4][5]

Interestingly, further research has revealed that this compound's cytotoxic effects may not be solely due to c-Met inhibition. Evidence suggests it also acts as a microtubule-disrupting agent, leading to a G2/M phase cell cycle arrest and apoptosis, similar to vinca (B1221190) alkaloids.[6][7][8] This dual mechanism makes this compound a subject of significant interest in cancer research. Additionally, some studies have shown that this compound can inhibit the VEGF signaling pathway.[9]

These application notes provide comprehensive protocols for the preparation and use of this compound in in vitro cell culture experiments, ensuring reproducibility and accuracy for researchers in oncology and drug development.

Physicochemical and Solubility Data

Proper dissolution is the first critical step for in vitro studies. This compound powder is most effectively dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. Its solubility in aqueous solutions is very low.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₂₃H₁₉N₃O₂
Molecular Weight 369.42 g/mol

| CAS Number | 905854-02-6 |

Table 2: Solubility of this compound

Solvent Solubility Notes
DMSO ≥ 18.47 mg/mL to 100 mg/mL (≥ 50 mM to 270 mM)[2][10] The recommended solvent for creating high-concentration stock solutions. Use of fresh, anhydrous DMSO is advised as moisture can reduce solubility.[5] Sonication or gentle warming (37°C) may be required for complete dissolution at higher concentrations.[2][10]
Ethanol ~35-74 mg/mL[5] Less commonly used for stock preparation than DMSO.

| Water | Insoluble[5] | Not a suitable solvent for primary stock solutions. |

Mechanism of Action: Dual Inhibition

This compound exerts its anti-tumor activity primarily through two recognized mechanisms: inhibition of the c-MET signaling cascade and disruption of microtubule dynamics.

Inhibition of the HGF/c-MET Signaling Pathway

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-MET receptor dimerizes and autophosphorylates, activating several downstream pro-survival and proliferative signaling pathways, including the PI3K/AKT, MEK/ERK, and STAT3 pathways.[4][11] this compound locks c-MET in its inactive conformation, blocking this entire cascade.[4]

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_this compound Mechanism of Action cMET c-MET Receptor PI3K PI3K/AKT Pathway cMET->PI3K MEK MEK/ERK Pathway cMET->MEK STAT3 STAT3 Pathway cMET->STAT3 Proliferation Cell Proliferation, Survival, Invasion PI3K->Proliferation MEK->Proliferation STAT3->Proliferation This compound This compound This compound->cMET Inhibits Microtubules Microtubule Polymerization This compound->Microtubules Inhibits G2M G2/M Arrest & Apoptosis Microtubules->G2M HGF HGF Ligand HGF->cMET Activates

Caption: this compound's dual mechanism of action.

Microtubule Disruption

Separate from its effects on c-MET, this compound has been shown to inhibit tubulin polymerization in a dose-dependent manner.[6] This disruption of microtubule formation leads to a block in the G2/M phase of the cell cycle, ultimately triggering caspase-dependent apoptosis.[8][11] This activity is observed in cancer cells with and without c-MET addiction.[12]

Protocols for Solution Preparation

Safety Precaution: this compound is a potent cytotoxic agent. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the powder and concentrated DMSO stock should be performed in a chemical fume hood or a biological safety cabinet.

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the standard method for preparing a highly concentrated stock solution in DMSO.

Materials:

  • This compound powder (MW: 369.42 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of this compound powder required to prepare the desired volume of a 10 mM stock solution using the formula: Mass (mg) = 10 mmol/L * 0.001 L/mL * Volume (mL) * 369.42 g/mol

    Table 3: Quick Calculation for 10 mM this compound Stock

    Final Volume Mass of this compound Required
    1 mL 3.69 mg
    2 mL 7.39 mg

    | 5 mL | 18.47 mg |

  • Weighing: Carefully weigh the calculated mass of this compound powder and place it into a sterile, appropriately sized microcentrifuge tube.

  • Dissolution: Add the corresponding volume of sterile DMSO to the tube.

  • Mixing: Securely cap the tube and vortex thoroughly for 2-3 minutes. If the compound does not fully dissolve, place the tube in a 37°C water bath for 10 minutes or use an ultrasonic bath for a few minutes until the solution is clear.[2][10]

  • Verification: Visually inspect the solution against a light source to ensure that no solid particulates remain.

Protocol 2: Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the 10 mM DMSO stock solution into a complete cell culture medium immediately before use.

Procedure:

  • Thaw Stock: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM).

  • DMSO Control: It is critical to maintain a consistent final concentration of DMSO across all experimental conditions, including the "vehicle control" wells. The final DMSO concentration should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[13][14]

  • Immediate Use: Add the freshly prepared working solutions to your cell cultures immediately. Do not store diluted aqueous solutions.[14]

Protocol 3: Long-Term Storage of Stock Solutions

Proper storage is essential to maintain the stability and activity of this compound.

Procedure:

  • Aliquoting: Immediately after preparation, dispense the 10 mM stock solution into single-use aliquots in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots protected from light.

Table 4: Storage and Stability of this compound Stock Solutions

Solvent Storage Temperature Reported Stability
DMSO -20°C 1 month to several months[2][5]

| DMSO | -80°C | 1 to 2 years[5][15] |

Application in Cell-Based Assays

This compound has demonstrated cytotoxic activity against a wide range of cancer cell lines. The effective concentration can vary significantly depending on the cell type and its dependence on the c-MET pathway.

Table 5: Reported In Vitro IC₅₀ Values of this compound in Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Value (approx.)
A549 Lung Cancer 0.38 - 0.59 µM[5][15]
NCI-H441 Lung Cancer 0.29 - 0.3 µM[5][15]
DBTRG Glioblastoma 0.45 µM[5]
HT29 Colon Cancer ~10 µM (inhibits c-Met phosphorylation)[5]
MKN-45 Gastric Cancer 0.58 µM[15]
Huh7 Hepatocellular Carcinoma 9.9 nM[8]

| Hep3B | Hepatocellular Carcinoma | 448 nM[8] |

Example Protocol: Cell Viability Assay

This protocol provides a general workflow for assessing the effect of this compound on cell viability using a reagent-based assay like MTS or CellTiter-Glo.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well clear or opaque-walled cell culture plates

  • This compound working solutions

  • Cell viability assay reagent (e.g., CellTiter-Glo®, Promega)

  • Multimode plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: The following day, carefully remove the medium and replace it with fresh medium containing the serially diluted concentrations of this compound. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[6][7]

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: After a short incubation with the reagent, measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each this compound concentration and calculate the IC₅₀ value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare 10 mM Stock Solution in DMSO p2 Seed Cells in 96-well Plate e1 Prepare Working Solutions in Culture Medium p2->e1 e2 Treat Cells with this compound & Vehicle Control e1->e2 e3 Incubate for 48-72 hours e2->e3 a1 Add Cell Viability Reagent (e.g., MTS) e3->a1 a2 Measure Signal (Absorbance/Luminescence) a1->a2 a3 Calculate % Viability & Determine IC50 a2->a3

References

Application Notes and Protocols for a Phase I Clinical Trial of Tivantinib in Pediatric Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for a Phase I clinical trial investigating the use of Tivantinib in pediatric patients with relapsed or refractory solid tumors. This document outlines the trial design, key experimental procedures, and data interpretation, drawing upon the findings from the Children's Oncology Group study ADVL1111.

Introduction

This compound is an orally available small molecule inhibitor of the c-MET receptor tyrosine kinase.[1] The c-MET signaling pathway is implicated in the growth and spread of various cancers, making it a compelling therapeutic target.[2][3] Dysregulation of the c-MET pathway has been observed in numerous pediatric malignancies, providing a strong rationale for evaluating this compound in this patient population.[1][4] This document details the design and methodologies for a Phase I clinical trial aimed at determining the recommended Phase 2 dose (RP2D), characterizing the pharmacokinetic (PK) profile, and assessing the safety and preliminary efficacy of this compound in children with solid tumors.[1][4] While initially developed as a c-MET inhibitor, it's noteworthy that this compound may also exert anti-tumor effects through mechanisms independent of c-MET signaling, such as microtubule disruption.[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow of the clinical trial.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMET c-MET Receptor HGF->cMET Binds and Activates PI3K PI3K cMET->PI3K RAS RAS cMET->RAS STAT3 STAT3 cMET->STAT3 This compound This compound This compound->cMET AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Figure 1: this compound Inhibition of the c-MET Signaling Pathway.

Clinical_Trial_Workflow Patient_Screening Patient Screening and Enrollment (Relapsed/Refractory Solid Tumors) Dose_Escalation Dose Escalation Cohorts (Rolling-Six Design) Patient_Screening->Dose_Escalation Treatment_Cycle This compound Administration (Oral, Twice Daily, 28-day cycles) Dose_Escalation->Treatment_Cycle PK_PD_Sampling Pharmacokinetic (PK) and Pharmacodynamic (PD) Sampling Treatment_Cycle->PK_PD_Sampling Toxicity_Assessment Toxicity and Safety Monitoring (CTCAE v4.0) Treatment_Cycle->Toxicity_Assessment Response_Evaluation Tumor Response Evaluation Treatment_Cycle->Response_Evaluation Data_Analysis Data Analysis and RP2D Determination PK_PD_Sampling->Data_Analysis Toxicity_Assessment->Data_Analysis Response_Evaluation->Data_Analysis

Figure 2: Phase I Clinical Trial Experimental Workflow.

Phase I Clinical Trial Design

The ADVL1111 study employed a "rolling-six" dose-escalation design.[1] This design allows for the concurrent enrollment of up to six patients at a given dose level, which can potentially shorten the trial duration compared to a traditional 3+3 design.[6][7]

Patient Population

Eligible patients were children with relapsed or refractory solid tumors.[1] The study enrolled 36 patients, with 15 having primary central nervous system tumors and 21 with other solid tumors.[1]

Dose Escalation and Recommended Phase 2 Dose (RP2D)

The trial evaluated three dose levels of this compound administered orally twice daily with food in 28-day cycles.[1] No dose-limiting toxicities (DLTs) were observed during the dose-escalation phase.[1] The Recommended Phase 2 Dose (RP2D) was determined to be 240 mg/m²/dose.[1][4]

Parameter Details
Trial Design Rolling-Six Dose Escalation[1]
Patient Population Children with relapsed/refractory solid tumors[1]
Number of Patients 36[1]
Dose Levels Evaluated 170, 200, and 240 mg/m²/dose[1]
Administration Orally, twice daily with food, in 28-day cycles[1]
Recommended Phase 2 Dose (RP2D) 240 mg/m²/dose[1][4]

Table 1: Summary of Phase I Trial Design and Dosing

Pharmacokinetics

Pharmacokinetic (PK) analyses revealed marked interpatient variability in this compound exposure.[1] A 20-fold variability in the maximum plasma concentration (Cmax) and the area under the curve from time 0 to 8 hours (AUC0-8h) was observed across all dose levels.[1] Administration of this compound powder sprinkled on food did not significantly alter drug exposure.[1]

Pharmacokinetic Parameter Observation
Interpatient Variability 20-fold in Cmax and AUC0-8h[1]
Effect of Food (Sprinkled Powder) No significant alteration in exposure[1]
CYP2C19 Genotyping Performed to investigate its impact on PK[1]

Table 2: Summary of this compound Pharmacokinetics in Pediatric Patients

Safety and Toxicity

This compound was generally well-tolerated in the pediatric population.[1] No dose-limiting toxicities were reported in the dose-escalation cohorts.[1] One instance of a grade 4 intracranial hemorrhage occurred in a patient with a progressive brain tumor in an expanded PK cohort at the 240 mg/m² dose level.[1]

Toxicity Grade Adverse Events Number of Patients
Grade 4 Intracranial Hemorrhage¹1
Grade 3/4 Myelosuppression Lymphopenia3
Neutropenia2
Anemia2
Thrombocytopenia1
Grade 1/2 (in >10% of patients) Anemia12
Fatigue9
Leukopenia7
Vomiting5
Nausea5
Neutropenia5
Hypoalbuminemia4
Lymphopenia3
Thrombocytopenia3

¹Occurred in a patient with a progressive brain tumor in the expanded PK cohort.[1] Table 3: Treatment-Related Adverse Events (N=26 evaluable for toxicity) [8]

Experimental Protocols

Pharmacokinetic (PK) Analysis

Objective: To characterize the plasma concentration-time profile of this compound in pediatric patients.

Methodology:

  • Blood Sampling: Collect whole blood samples in appropriate anticoagulant tubes at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, and 12 hours post-dose) on day 1 of the first treatment cycle.[9]

  • Plasma Separation: Centrifuge the blood samples to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate key PK parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis with appropriate software (e.g., WinNonlin).

CYP2C19 Genotyping

Objective: To determine the CYP2C19 genotype of each patient to assess its potential influence on this compound metabolism and pharmacokinetics.

Methodology:

  • Sample Collection: Collect a whole blood or buccal swab sample from each patient.

  • DNA Extraction: Isolate genomic DNA from the collected sample using a commercially available kit.

  • Genotyping: Perform genotyping for key CYP2C19 alleles (e.g., *2, *3 for loss-of-function and *17 for increased function) using a validated method such as a TaqMan real-time PCR assay.[10][11]

  • Genotype Classification: Categorize patients into metabolizer phenotypes (e.g., poor, intermediate, extensive, or ultrarapid metabolizers) based on their genotype.[11]

Pharmacodynamic (PD) Analysis: c-Met Expression in Tumor Tissue

Objective: To assess the expression of c-Met in baseline tumor tissue and correlate it with clinical response.

Methodology: Immunohistochemistry (IHC)

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a series of graded ethanol (B145695) washes.[1]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer solution.[1]

  • Peroxidase Block: Incubate sections with a hydrogen peroxide solution to block endogenous peroxidase activity.[1]

  • Blocking: Block non-specific antibody binding with a suitable blocking serum.[1]

  • Primary Antibody Incubation: Incubate sections with a primary antibody specific for total c-MET.

  • Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a chromogenic substrate (e.g., DAB) to visualize the antibody binding.[1]

  • Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.[1]

  • Scoring: Evaluate the percentage of tumor cells with positive staining and the intensity of staining (e.g., 0, 1+, 2+, 3+) to generate a score. In the ADVL1111 trial, membranous and total c-Met expression was categorized as moderate, low, or not detected.[1]

Pharmacodynamic (PD) Analysis: Phosphorylated MET (p-MET) in Tumor Tissue

Objective: To determine the activation status of the c-MET receptor in tumor tissue.

Methodology: Western Blot

  • Tissue Lysis: Homogenize fresh or frozen tumor tissue in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate proteins by size by running the lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution such as 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MET (e.g., anti-phospho-MET Tyr1234/1235).[2] A separate blot should be incubated with an antibody for total MET as a control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[2]

  • Analysis: Quantify the band intensities and express the level of p-MET relative to the total MET protein.

In Vitro Cell Viability Assay

Objective: To assess the cytotoxic effects of this compound on pediatric cancer cell lines.

Methodology: MTS Assay

  • Cell Seeding: Seed pediatric cancer cell lines in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting cell viability against the logarithm of this compound concentration.

Conclusion

The Phase I clinical trial of this compound in pediatric patients with relapsed or refractory solid tumors established a recommended Phase 2 dose of 240 mg/m²/dose, administered orally twice daily with food.[1][4] The drug was generally well-tolerated, with manageable toxicities.[1] Pharmacokinetic analysis revealed significant interpatient variability.[1] While objective responses were not observed in this Phase I study, two patients achieved stable disease.[1] The detailed protocols provided in these application notes offer a framework for conducting similar investigations and for the further clinical development of this compound in the pediatric oncology setting. Future studies could explore this compound in combination with other agents and focus on identifying biomarkers that predict response to therapy.

References

Application Notes and Protocols for Tivantinib Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tivantinib (ARQ 197) is a small molecule inhibitor that has been extensively studied in preclinical animal models for various cancers, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), and breast cancer.[1][2][3] Initially identified as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, subsequent research has revealed that its antitumor activity also stems from its ability to disrupt microtubule polymerization.[4][5][6] These dual mechanisms of action make this compound a subject of significant interest in oncology research. These application notes provide detailed protocols and summarized data for the administration of this compound in xenograft animal models.

Data Presentation: this compound Efficacy and Pharmacokinetics

The following tables summarize quantitative data from various preclinical studies involving this compound administration in mouse xenograft models.

Table 1: Summary of this compound Antitumor Efficacy in Xenograft Models

Cancer TypeCell LineAnimal ModelThis compound Dosage and ScheduleKey FindingsReference
Non-Small Cell Lung CancerEBC-1, H460Nude mice200 mg/kg, orally, twice daily (5 days on, 2 days off)Significant tumor growth reduction; associated with inhibition of tubulin polymerization in vivo.[7][7]
Hepatocellular CarcinomaMHCC97LXenograft mice100 mg/kg or 200 mg/kg, orally, daily for 15 daysTumor growth inhibition (TGI) rates of 30.9% and 64.6%, respectively. Treatment was well tolerated.[8][8]
Colon CancerHT29Athymic nude mice200 mg/kg, orally, single doseDramatic reduction of c-MET autophosphorylation 24 hours after administration.[9][9]
Breast CancerMDA-MB-231Mouse model120 mg/kgRepressed subcutaneous tumor growth and metastatic growth to bone.[5][5]
Various CancersMultiple cell linesXenograft mouse models200 mg/kg, orallySignificant tumor growth reductions ranging from 45% to 79% in colon, gastric, breast, prostate, and pancreatic cancer models.[1][1]

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

Animal ModelDosageCmaxT1/2AUCKey ObservationReference
Mice200 mg/kg (single oral dose)5.73 µg/mL (13 µM)2.4 hours12.1 µg/mL*hPlasma levels remained >3-fold above the biochemical inhibitory constant for c-MET at 10 hours post-dosing.[9][9]

Experimental Protocols

Protocol 1: General Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical in vivo study to evaluate the antitumor effects of this compound using human tumor cell line xenografts in immunodeficient mice.

1. Animal and Housing:

  • Use female athymic nude mice, 4-6 weeks old.
  • Allow mice to acclimate to the housing facility for at least one week before the study begins.[9]
  • Maintain animals in a pathogen-free environment with standard chow and water ad libitum.

2. Tumor Cell Inoculation:

  • Culture human cancer cells (e.g., EBC-1, H460, HT29) under standard conditions.
  • Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS.
  • Subcutaneously inject 5 x 10⁶ tumor cells in a volume of 100-200 µL into the flank of each mouse.[9]

3. This compound Formulation and Administration:

  • Prepare the this compound formulation. A common vehicle is a solution of polyethylene (B3416737) glycol 400 (PEG400) and water.[7]
  • Once tumors are established and have reached a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
  • Administer this compound orally via gavage. A typical effective dose is 200 mg/kg.[1][7][9]
  • A common dosing schedule is twice daily for 5 consecutive days, followed by a 2-day break, repeating the cycle.[7] The control group should receive the vehicle only on the same schedule.

4. Monitoring and Endpoint:

  • Measure tumor volume and mouse body weight twice per week.[7]
  • Calculate tumor volume using the formula: Volume = 0.5 × length × width².[7]
  • Monitor for signs of toxicity. Body weight loss is a key indicator.
  • The study endpoint may be reached when tumors in the control group reach a predetermined size, or after a set number of treatment cycles.
  • At the end of the study, euthanize mice and resect tumors for further analysis (e.g., pharmacodynamics).

Protocol 2: Pharmacodynamic Analysis of Resected Tumors

This protocol outlines the steps to analyze the in vivo effects of this compound on its molecular targets within the tumor tissue.

1. Tumor Collection and Lysis:

  • At the study endpoint, resect tumors from euthanized mice from both the this compound-treated and vehicle control groups.[7]
  • Homogenize the resected tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Clarify the lysates by centrifugation to remove cellular debris.

2. Western Blot Analysis for c-MET Inhibition:

  • Determine the protein concentration of the tumor lysates.
  • Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.
  • Probe the membrane with primary antibodies against phosphorylated c-MET (p-MET) and total c-MET.
  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. A reduction in the p-MET/total MET ratio in the this compound group compared to the control indicates target engagement.[9]

3. Tubulin Polymerization Assay:

  • To assess the effect on microtubules, quantify the amount of polymerized tubulin.[7]
  • Homogenize resected tumors in a microtubule-stabilizing buffer.
  • Separate the polymerized (pellet) and soluble (supernatant) tubulin fractions by centrifugation.
  • Analyze both fractions by Western blot using an anti-α-tubulin antibody. A decrease in the polymerized tubulin fraction in the this compound-treated tumors indicates microtubule disruption.[6][7]

Visualizations: Pathways and Workflows

This compound's Dual Mechanism of Action

This compound was first developed as a c-MET inhibitor but also shows significant antitumor activity by disrupting microtubules.[5][6] This dual action results in cell cycle arrest and apoptosis.

G cluster_0 This compound's Mechanisms cluster_1 c-MET Pathway Inhibition cluster_2 Microtubule Disruption This compound This compound cMET Inactive c-MET This compound->cMET Stabilizes Inactive Form Tubulin Tubulin Dimers Microtubules Polymerized Microtubules This compound->Microtubules Inhibits Polymerization pMET Active p-MET Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) pMET->Downstream HGF HGF Ligand HGF->pMET Activates Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation Tubulin->Microtubules Polymerization G2M G2/M Arrest Microtubules->G2M Leads to Apoptosis_MT Apoptosis G2M->Apoptosis_MT

Caption: this compound's dual antitumor mechanisms.

HGF/c-MET Signaling Cascade

The Hepatocyte Growth Factor (HGF)/c-MET pathway is crucial in cell growth, migration, and survival.[4] this compound inhibits this pathway by binding to the inactive form of the c-MET kinase.[4][5]

HGF_cMET_Pathway cluster_downstream Downstream Effectors cluster_outcome Cellular Outcomes HGF HGF cMET c-MET Receptor HGF->cMET Binds & Activates PI3K PI3K cMET->PI3K RAS RAS cMET->RAS STAT3 STAT3 cMET->STAT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion/ Metastasis STAT3->Invasion This compound This compound This compound->cMET Inhibits experimental_workflow cluster_treatment Treatment Phase start Start acclimatize 1. Animal Acclimatization (Athymic nude mice, 1 week) start->acclimatize inoculate 2. Tumor Cell Inoculation (e.g., 5x10^6 cells, s.c.) acclimatize->inoculate tumor_growth 3. Tumor Growth (to ~100-150 mm³) inoculate->tumor_growth randomize 4. Randomization (Control vs. This compound) tumor_growth->randomize treat 5. Drug Administration (e.g., 200 mg/kg, oral gavage) randomize->treat monitor 6. Monitoring (2x/week) - Tumor Volume - Body Weight treat->monitor endpoint 7. Study Endpoint monitor->endpoint analysis 8. Data Analysis - Tumor Growth Inhibition - Pharmacodynamics endpoint->analysis end End analysis->end

References

Application Notes and Protocols: Cell Cycle Analysis of Tivantinib-Treated Cells using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tivantinib (ARQ 197) is a small molecule inhibitor that was initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase.[1] However, subsequent research has revealed that its potent anti-cancer effects are largely independent of c-MET inhibition.[2][3][4] this compound has been shown to induce a robust G2/M phase cell cycle arrest and apoptosis in various cancer cell lines.[2][3][5][6] This activity is linked to its ability to disrupt microtubule polymerization, a mechanism distinct from other c-MET inhibitors which typically induce a G0/G1 arrest.[3][6][7] The G2/M arrest is also associated with the accumulation of Cyclin B1.[2][5]

Flow cytometry is a powerful and high-throughput technique used to analyze the physical and chemical characteristics of single cells.[8] When combined with a fluorescent DNA intercalating agent such as Propidium Iodide (PI), it allows for the precise quantification of DNA content within a cell population. This enables the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M), providing a quantitative measure of a drug's cytostatic or cytotoxic effects.[8][9]

These application notes provide a detailed protocol for utilizing flow cytometry with PI staining to analyze the effects of this compound on the cell cycle distribution of cultured cancer cells.

Data Presentation

The following table summarizes hypothetical quantitative data from a cell cycle analysis experiment after treating a cancer cell line with varying concentrations of this compound for 24 hours. The data illustrates a dose-dependent increase in the percentage of cells in the G2/M phase, a hallmark of this compound's activity.

Treatment (24 hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (0.1% DMSO)65.2%15.5%19.3%
This compound (0.5 µM)45.8%12.1%42.1%
This compound (1.0 µM)28.3%8.9%62.8%
This compound (2.0 µM)15.1%5.4%79.5%

Experimental Protocols

Materials
  • Cancer cell line of interest (e.g., HeLa, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (ARQ 197)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

  • Flow cytometry tubes

  • Centrifuge

Protocol for Cell Treatment and Preparation
  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment. Allow the cells to adhere and grow for 24 hours.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.5 µM, 1.0 µM, 2.0 µM). Include a vehicle control with the same concentration of DMSO as the highest this compound concentration. Replace the medium in the wells with the this compound-containing or vehicle control medium and incubate for the desired time period (e.g., 24 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the medium and wash the cells once with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a centrifuge tube.

    • For suspension cells, directly collect the cells into a centrifuge tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat this washing step once.[9]

  • Fixation: Centrifuge the cells again at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by adding it dropwise while gently vortexing to prevent cell clumping.[10][11]

  • Incubation: Incubate the fixed cells for at least 30 minutes at 4°C. For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.[10][11]

Protocol for Propidium Iodide Staining and Flow Cytometry
  • Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells. Carefully aspirate the ethanol.

  • Washing: Resuspend the cell pellet in 1 mL of PBS and centrifuge at 500 x g for 5 minutes. Discard the supernatant.

  • RNase Treatment: Resuspend the cell pellet in 100 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C to ensure that only DNA is stained.[11]

  • Propidium Iodide Staining: Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension. Gently mix and incubate for 15-30 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer. Use an appropriate laser (e.g., 488 nm) and emission filter for PI detection.

    • Collect data for at least 10,000-20,000 single-cell events per sample.

    • Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the main cell population and exclude debris.

    • Use a dot plot of PI-Area versus PI-Width to gate on single cells and exclude doublets and aggregates.[11]

    • Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Cell Cycle Analysis cluster_prep Cell Preparation and Treatment cluster_stain Staining Procedure cluster_analysis Data Acquisition and Analysis seed Seed Cells in 6-well Plates treat Treat with this compound or Vehicle seed->treat harvest Harvest Cells (Trypsinization) treat->harvest wash1 Wash with PBS harvest->wash1 fix Fix in 70% Ethanol wash1->fix wash2 Wash with PBS fix->wash2 rnase RNase A Treatment wash2->rnase pi_stain Stain with Propidium Iodide rnase->pi_stain flow Acquire Data on Flow Cytometer pi_stain->flow analyze Analyze Cell Cycle Distribution flow->analyze

Caption: A flowchart of the experimental procedure for cell cycle analysis.

tivantinib_moa This compound's Mechanism of Action on the Cell Cycle cluster_cell_cycle Cell Cycle Progression This compound This compound Microtubules Microtubule Polymerization This compound->Microtubules Inhibits CyclinB1 Cyclin B1 Accumulation This compound->CyclinB1 Induces G2_M_Arrest G2/M Arrest This compound->G2_M_Arrest G2 G2 Phase M M Phase (Mitosis) G2->M G1 G1 Phase M->G1 S S Phase G1->S S->G2 Microtubules->M Required for CyclinB1->M Promotes G2/M Transition G2_M_Arrest->G2

Caption: this compound's impact on cell cycle regulation.

References

Troubleshooting & Optimization

Tivantinib Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Tivantinib in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a hydrophobic molecule with low solubility in aqueous solutions and high solubility in organic solvents like Dimethyl Sulfoxide (DMSO). Its solubility is a critical factor to consider for the successful design of in vitro and in vivo experiments.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer/cell culture medium. What can I do?

A2: This is a common issue known as precipitation upon dilution. It occurs when a drug that is highly soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. Please refer to the Troubleshooting Guide: Precipitation in Aqueous Buffers for detailed steps to mitigate this issue.

Q3: Is the solubility of this compound dependent on pH?

A3: While the exact pH-dependent solubility profile for this compound in various aqueous buffers is not extensively documented in publicly available literature, the solubility of many small molecule kinase inhibitors can be influenced by pH. It is advisable to empirically test the solubility and stability of this compound in your specific buffer system.

Q4: Are there any established formulations to improve the aqueous solubility of this compound for in vivo studies?

A4: Yes, a commonly used formulation for oral administration in animal models involves a co-solvent system to enhance the solubility of this compound. A detailed protocol for this formulation is provided in the Experimental Protocols section.[1]

Troubleshooting Guide: Precipitation in Aqueous Buffers

This guide provides a step-by-step approach to address the common issue of this compound precipitation when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may still not prevent precipitation.

  • Step-wise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous buffer. Instead, perform a serial dilution. A recommended technique is to add the DMSO stock to a small volume of the pre-warmed aqueous buffer while vortexing gently, and then add this intermediate dilution to the rest of the buffer.

  • Temperature: Pre-warming your aqueous buffer (e.g., to 37°C) before adding the this compound-DMSO stock can help to increase the solubility and prevent immediate precipitation.

  • Sonication: If you observe precipitation after dilution, brief sonication in a water bath sonicator can help to redissolve the compound. However, be cautious with the duration and power of sonication to avoid degradation of this compound.

  • Use of Surfactants: For certain applications, the inclusion of a low concentration of a biocompatible surfactant, such as Tween-80 (e.g., 0.1%), in your aqueous buffer can help to maintain this compound in solution.

Quantitative Solubility Data

The following tables summarize the available quantitative data on this compound solubility.

SolventSolubilityMolar ConcentrationNotes
DMSO≥ 73 mg/mL~197.6 mMSonication may be required for complete dissolution.[2][3]
Water< 1 mg/mL< 2.7 mMPractically insoluble.
Ethanol~40 mg/mL~108.3 mM
FormulationSolubilityMolar ConcentrationComponents
In Vivo Co-solvent System≥ 2.5 mg/mL~6.77 mM10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 369.42 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 3.69 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube tightly and vortex the solution until the this compound is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration

This protocol describes the preparation of a this compound formulation with a final concentration of ≥ 2.5 mg/mL.[1]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock: First, dissolve the required amount of this compound in DMSO.

  • Sequential Addition of Solvents: In a stepwise manner, add the other components of the vehicle, ensuring the solution is clear after each addition. The recommended order of addition is:

    • 10% DMSO (containing the dissolved this compound)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Mixing: Vortex the solution thoroughly after the addition of each component to ensure a homogenous and clear solution. This formulation should be prepared fresh before each use.

Visualizations

Signaling Pathway

Tivantinib_cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binds PI3K PI3K cMET->PI3K Activates RAS RAS cMET->RAS Activates STAT3 STAT3 cMET->STAT3 Activates This compound This compound This compound->cMET Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: this compound inhibits the c-MET signaling pathway.

Experimental Workflow

Tivantinib_Prep_Workflow cluster_stock Stock Solution Preparation (in DMSO) cluster_invivo In Vivo Formulation Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot start_invivo Start with this compound in DMSO aliquot->start_invivo Use for formulation add_peg Add PEG300 start_invivo->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline ready Ready for Oral Administration add_saline->ready

Caption: Workflow for this compound solution preparation.

Troubleshooting Logic

Tivantinib_Troubleshooting start Precipitation observed after adding DMSO stock to aqueous buffer? check_dmso Is final DMSO concentration < 0.5%? start->check_dmso warm_buffer Did you pre-warm the buffer to 37°C? check_dmso->warm_buffer Yes reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso No step_dilution Did you use step-wise dilution? warm_buffer->step_dilution Yes implement_warming Pre-warm buffer before adding stock warm_buffer->implement_warming No sonicate Try brief sonication step_dilution->sonicate Yes implement_step_dilution Use step-wise dilution method step_dilution->implement_step_dilution No success Precipitate dissolved sonicate->success reduce_dmso->check_dmso implement_warming->step_dilution implement_step_dilution->sonicate

Caption: Troubleshooting precipitation of this compound.

References

Technical Support Center: Overcoming Tivantinib Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Tivantinib resistance in their cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the common mechanisms?

A1: Acquired resistance to this compound can occur through several mechanisms. It's important to note that this compound's anti-cancer activity is not always dependent on c-MET inhibition.[1][2][3] Key resistance mechanisms include:

  • MET-Independent Activity and Microtubule Disruption: this compound can function as a microtubule depolymerizer, inducing a G2/M cell cycle arrest and apoptosis independent of MET signaling.[1][3][4] Resistance might emerge through alterations in microtubule dynamics or cell cycle checkpoints.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound. Common bypass pathways include:

    • EGFR/PAK2/ERK5 Axis: Aberrant activation of this pathway has been observed in response to FGFR inhibition and can contribute to resistance.[5]

    • PI3K/Akt and MEK/ERK Pathways: Persistent activation of these downstream pathways can promote cell survival and proliferation despite this compound treatment.[5]

    • Wnt/β-catenin Pathway: Activation of the Wnt signaling pathway is associated with drug resistance and cancer stem cell survival.[5][6]

    • mTOR Pathway: Upregulation of the mTOR pathway has been identified in cell lines resistant to combined EGFR/c-Met tyrosine kinase inhibitor (TKI) therapy.[6]

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7][8] this compound itself may even induce the expression of ABCG2.[7][8]

  • Epithelial-to-Mesenchymal Transition (EMT): A shift from an epithelial to a mesenchymal phenotype is a known mechanism of resistance to various TKIs.[9][10][11][12] This transition can be driven by transcription factors like ZEB1, Snail, and Twist.[9][11]

Q2: I am working with a MET-amplified cancer cell line, but it shows intrinsic resistance to this compound. Why might this be?

A2: While MET amplification can confer sensitivity to some MET inhibitors, intrinsic resistance to this compound in MET-amplified lines can be due to its MET-independent mechanisms of action.[1][2][3] this compound's effect on microtubule dynamics might be the dominant anti-proliferative mechanism in your cell line, and pre-existing cellular factors could be conferring resistance to this effect.[1][3] Furthermore, some studies indicate that this compound's efficacy is not restricted to MET-dependent cell lines.[1][2]

Q3: How can I experimentally verify the mechanism of this compound resistance in my cell line?

A3: A multi-step experimental approach is recommended to elucidate the resistance mechanism:

  • Confirm MET-Independence: Compare the efficacy of this compound with other MET TKIs like Crizotinib or PHA-665752. If this compound is effective while others are not, it suggests a MET-independent mechanism.[1]

  • Analyze Signaling Pathways: Use Western blotting to probe for the phosphorylation status of key proteins in bypass pathways (e.g., p-EGFR, p-Akt, p-ERK, active β-catenin). Compare protein levels between your resistant and parental (sensitive) cell lines.

  • Investigate Drug Efflux: Use flow cytometry or fluorescent microscopy to assess the intracellular accumulation of fluorescent substrates of ABC transporters (e.g., mitoxantrone (B413) for ABCG2) in the presence and absence of this compound and known inhibitors of these transporters.[7]

  • Assess EMT Markers: Evaluate the expression of epithelial (E-cadherin) and mesenchymal (Vimentin, N-cadherin, ZEB1) markers using Western blotting, immunofluorescence, or qRT-PCR.[9]

  • Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide staining to determine if there are alterations in cell cycle distribution, particularly a bypass of the G2/M arrest typically induced by this compound.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound IC50 has significantly increased in my long-term culture. Development of acquired resistance.1. Perform experiments outlined in FAQ Q3 to identify the resistance mechanism.2. Consider combination therapies (see below).3. Thaw an earlier passage of the cell line to re-assess sensitivity.
My MET-amplified cell line is not responding to this compound. This compound's primary mechanism in this line may be MET-independent.1. Test other MET TKIs (e.g., Crizotinib) to confirm MET dependency.[1]2. Investigate this compound's effect on microtubule polymerization in your cell line.
I suspect bypass pathway activation. Which combination therapy should I try? Activation of EGFR, PI3K/Akt, MEK/ERK, or Wnt pathways.1. EGFR activation: Combine this compound with an EGFR inhibitor like Erlotinib.[13]2. PI3K/Akt or MEK/ERK activation: Use inhibitors for PI3K (e.g., LY294002) or MEK (e.g., U0126).3. Wnt activation: Combine with a Wnt pathway inhibitor (e.g., XAV939).[6]
Cells are showing a mesenchymal morphology and resistance. Epithelial-to-Mesenchymal Transition (EMT).1. Confirm EMT by checking for changes in E-cadherin and Vimentin expression.[9]2. Consider combination with an FGFR inhibitor if FGFR1 expression is upregulated.[9]
Intracellular this compound concentration is low despite high media concentration. Overexpression of ABC drug efflux pumps.1. Test for ABCG2 overexpression.[7][8]2. Co-administer an ABCG2 inhibitor to see if it restores sensitivity.[7][8]

Quantitative Data Summary

Table 1: IC50 Values of this compound and other MET TKIs in Various Cancer Cell Lines

Cell LineMET StatusThis compound IC50 (µM)Crizotinib IC50 (µM)PHA-665752 IC50 (µM)Reference
NSCLC
H1993MET Amplified~0.5~0.05~0.01[1]
EBC-1MET Amplified~0.3~0.02~0.005[1][2]
A549MET Independent~0.4>10>10[1][2]
PC9 GR4Acquired Resistance~0.5>10>10[1]
HCC827 GR6Acquired Resistance~0.6>10>10[1]
Gastric Cancer
MKN45MET Amplified~0.2~0.01~0.005[2]
SNU638MET Addicted~0.3~0.02~0.01[2]
Hepatocellular Carcinoma
HepG2MET Independent0.392 ± 0.0487N/AN/A[14]
HepG2/adr (P-gp overexpressing)MET Independent0.412 ± 0.0596N/AN/A[14]

Table 2: Effect of ABCG2 Overexpression on this compound Resistance

Cell Line PairDescriptionThis compound IC50 (µM)Fold ResistanceReference
NCI-H460 vs. NCI-H460/MX20Parental vs. ABCG2 Overexpressing~0.5 vs. ~2.5~5[7]
S1 vs. S1-M1-80Parental vs. ABCG2 Overexpressing~0.4 vs. ~2.0~5[7]
HEK293/pcDNA3.1 vs. HEK293/ABCG2-WTEmpty Vector vs. Wild-Type ABCG2~0.8 vs. ~2.4~3[7]

Key Experimental Protocols

1. Cell Viability (MTT) Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with serial dilutions of this compound (or other inhibitors) for 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50.[7][8]

2. Western Blot Analysis of Signaling Pathways

  • Objective: To assess the activation state of key signaling proteins.

  • Methodology:

    • Culture parental and this compound-resistant cells to 70-80% confluency.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-E-cadherin, anti-Vimentin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

3. Cell Cycle Analysis by Flow Cytometry

  • Objective: To evaluate the effect of this compound on cell cycle distribution.

  • Methodology:

    • Treat cells with the desired concentration of this compound for 24 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight.

    • Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.[4]

Visualizations

Tivantinib_Resistance_Mechanisms cluster_this compound This compound Action cluster_Cell Cancer Cell This compound This compound MET c-MET Receptor This compound->MET Inhibition (MET-dependent) Microtubules Microtubules This compound->Microtubules Disruption (MET-independent) Proliferation Cell Proliferation & Survival MET->Proliferation Promotes Microtubules->Proliferation Required for Division Bypass Bypass Pathway Activation (EGFR, PI3K/Akt, Wnt) Bypass->Proliferation Re-activates Efflux Drug Efflux (ABCG2) Efflux->this compound Reduces Intracellular Concentration EMT Epithelial-Mesenchymal Transition (EMT) EMT->Proliferation Promotes Survival & Invasion

Caption: Overview of this compound's actions and mechanisms of resistance.

Experimental_Workflow cluster_Analysis Comparative Analysis Start Parental Sensitive Cell Line Culture Long-term culture with increasing this compound conc. Start->Culture IC50 Determine IC50 (MTT Assay) Start->IC50 Baseline Western Western Blot (Signaling, EMT Markers) Start->Western Baseline Flow Flow Cytometry (Cell Cycle, Drug Efflux) Start->Flow Baseline Resistant This compound-Resistant Cell Line Established Culture->Resistant Resistant->IC50 Characterize Resistant->Western Characterize Resistant->Flow Characterize

Caption: Workflow for developing and characterizing this compound-resistant cells.

Troubleshooting_Logic Start Cell line shows This compound resistance Q1 Is resistance also seen with other MET TKIs? Start->Q1 A1_Yes Likely MET-dependent resistance (e.g., MET mutation) Q1->A1_Yes Yes A1_No Likely MET-independent resistance Q1->A1_No No Q2 Are mesenchymal markers (e.g., Vimentin) upregulated? A1_No->Q2 A2_Yes Investigate EMT-related pathways (e.g., FGFR1) Q2->A2_Yes Yes A2_No Check other mechanisms Q2->A2_No No Q3 Does ABCG2 inhibitor restore sensitivity? A2_No->Q3 A3_Yes Resistance mediated by drug efflux Q3->A3_Yes Yes A3_No Check bypass pathways Q3->A3_No No Q4 Are bypass pathways (Akt, ERK) activated? A3_No->Q4 A4_Yes Use combination therapy with respective inhibitors Q4->A4_Yes Yes

References

Tivantinib Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of Tivantinib on kinases other than its intended target, c-Met. This resource is designed to assist researchers in designing, executing, and interpreting experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: Besides c-Met, what are the primary off-target effects of this compound?

A1: The most significant and well-documented off-target effect of this compound is the inhibition of tubulin polymerization, which is independent of its c-Met inhibitory activity.[1][2][3][4][5] This action is similar to other microtubule-destabilizing agents like vincristine.[3][5] Additionally, this compound has been identified as an inhibitor of Glycogen Synthase Kinase 3α (GSK3α) and Glycogen Synthase Kinase 3β (GSK3β).[1][6][7]

Q2: How do the off-target activities of this compound affect its cellular mechanism of action?

A2: this compound's off-target effects are crucial to its cytotoxic activity, which is often observed in cancer cell lines that are not dependent on c-Met signaling.[2][5] The inhibition of tubulin polymerization leads to the disruption of the microtubule network, causing a G2/M phase cell cycle arrest and subsequent apoptosis.[2][4][5] The inhibition of GSK3α/β can also contribute to its anti-cancer effects through modulation of various signaling pathways, including those involved in cell survival and proliferation.[1][6]

Q3: Should the c-Met status of a cell line be the sole determinant for using this compound in our experiments?

A3: No, the anti-proliferative activity of this compound is not restricted to c-Met dependent cell lines.[2][5] Due to its potent effects on microtubule dynamics, this compound can show efficacy in cells with low or no c-Met expression. Therefore, when interpreting results, it is critical to consider these off-target effects.

Q4: What are the reported inhibitory concentrations (IC50/Ki) for this compound's off-targets?

A4: Quantitative data for this compound's off-target effects are summarized in the table below. It is important to note that these values can vary depending on the specific assay conditions.

Data Presentation: this compound Off-Target Inhibitory Activities

TargetInhibitory ConcentrationAssay PlatformReference
c-Met (for comparison) Ki: ~355 nMRecombinant human c-Met filtermat-based assay[8]
IC50: 100-300 nMCell-based c-Met phosphorylation assays[8]
GSK3α IC50: ~190 nMMillipore in vitro kinase assay[1]
IC50: ~220 nMReaction Biology in vitro kinase assay[1]
GSK3β IC50: ~430 nMMillipore in vitro kinase assay[1]
IC50: ~690 nMReaction Biology in vitro kinase assay[1]
Tubulin Polymerization Requires ~3 µM to inhibit polymerization in vitroIn vitro tubulin polymerization assay with ~18 µM tubulin[3]

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments used to characterize the off-target effects of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of microtubules from purified tubulin.

Principle: Tubulin polymerization is monitored by the increase in light scattering (absorbance) or fluorescence of a reporter molecule as it is incorporated into growing microtubules.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • This compound

  • Positive Controls: Nocodazole or Vincristine (inhibitors), Paclitaxel (stabilizer)

  • Negative Control: DMSO (vehicle)

  • 96-well, clear, flat-bottom microplate (for absorbance) or black microplate (for fluorescence)

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep on ice and use within one hour.

    • Prepare a 10 mM working stock of GTP in water.

  • Reaction Setup (on ice):

    • In each well of the 96-well plate, prepare the reaction mixture containing tubulin (final concentration 2-3 mg/mL), GTB, and glycerol (to promote polymerization).

    • Add serial dilutions of this compound or control compounds (Nocodazole, Vincristine, Paclitaxel, DMSO) to the respective wells.

  • Initiation and Measurement:

    • Transfer the plate to a microplate reader pre-warmed to 37°C.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

    • Immediately begin monitoring the change in absorbance at 340-350 nm or the increase in fluorescence over time (e.g., every minute for 60 minutes).

  • Data Analysis:

    • Plot absorbance/fluorescence versus time to generate polymerization curves.

    • Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the curve for each condition.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Immunofluorescence Analysis of Microtubule Disruption

This method visualizes the effects of this compound on the microtubule network within cells.

Materials:

  • Cells cultured on glass coverslips in a multi-well plate

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1-5% BSA or 10% normal serum in PBS

  • Primary Antibody: Anti-α-tubulin antibody

  • Secondary Antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear Counterstain: DAPI

  • Antifade Mounting Medium

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 16-24 hours). Include a vehicle-treated control.

  • Fixation:

    • Gently wash cells twice with PBS.

    • Fix the cells with either 4% PFA for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization (for PFA-fixed cells): Wash three times with PBS, then incubate with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash three times with PBS, then incubate with Blocking Buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with diluted anti-α-tubulin primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Incubate with DAPI solution for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle following this compound treatment.

Materials:

  • This compound-treated and control cells

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Use software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Workflows

Tivantinib_Off_Target_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor This compound This compound This compound->cMet Inhibits (intended target) Tubulin α/β-Tubulin Dimers This compound->Tubulin Inhibits Polymerization GSK3ab GSK3α/β This compound->GSK3ab Inhibits G2M_Arrest G2/M Arrest Apoptosis Apoptosis Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization CellCycle Cell Cycle Progression Microtubules->CellCycle Required for Mitosis BetaCatenin β-catenin GSK3ab->BetaCatenin Phosphorylates for Degradation Degradation Degradation BetaCatenin->Degradation G2M_Arrest->Apoptosis Leads to Experimental_Workflow_Tubulin start Start: Assess Microtubule Disruption cell_culture 1. Culture cells on coverslips start->cell_culture treatment 2. Treat with this compound (include vehicle control) cell_culture->treatment fix_perm 3. Fix and Permeabilize Cells treatment->fix_perm blocking 4. Block non-specific sites fix_perm->blocking primary_ab 5. Incubate with anti-α-tubulin primary antibody blocking->primary_ab secondary_ab 6. Incubate with fluorescent secondary antibody & DAPI primary_ab->secondary_ab imaging 7. Image with Fluorescence Microscope secondary_ab->imaging analysis 8. Analyze microtubule morphology imaging->analysis end End: Quantify Disruption analysis->end

References

Technical Support Center: Interpreting Inconsistent Results in Tivantinib Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Tivantinib. This resource provides troubleshooting guidance and frequently asked questions to address common challenges and inconsistencies observed in experiments with this compound. This compound was initially developed as a selective inhibitor of the c-MET receptor tyrosine kinase, but subsequent research has revealed a more complex mechanism of action, which is often the source of unexpected experimental outcomes.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why are my experimental results with this compound inconsistent with its reported function as a c-MET inhibitor?

A1: A significant body of evidence now indicates that this compound's primary anti-tumor effect is not due to c-MET inhibition but rather its ability to disrupt microtubule dynamics by inhibiting tubulin polymerization.[2][3][5][6][7][8][9] This off-target activity often leads to cytotoxic effects in cancer cells that are not dependent on the c-MET signaling pathway.[2][3][5][10] Therefore, if your results (e.g., cell viability, cell cycle arrest) do not correlate with the c-MET status of your cell lines, it is likely due to this compound's effects on tubulin.

Q2: I am observing G2/M cell cycle arrest in my this compound-treated cells, whereas other c-MET inhibitors cause G0/G1 arrest. Is this expected?

A2: Yes, this is a key indicator of this compound's off-target effect on microtubules. Drugs that disrupt microtubule dynamics typically induce a G2/M phase arrest in the cell cycle.[2][3][6][11] In contrast, specific c-MET inhibitors like crizotinib (B193316) and PHA-665752, which do not target tubulin, lead to a G0/G1 arrest in c-MET dependent cells.[2][3][10][11]

Q3: My this compound-treated cells are showing resistance, even though they have high c-MET expression. What could be the cause?

A3: Resistance to this compound can arise from mechanisms independent of c-MET. One significant factor is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP) and ABCB1 (also known as MDR1).[5][12][13][14] These transporters can efflux this compound from the cell, reducing its intracellular concentration and thus its efficacy.[12][13][14] It has been shown that this compound is a substrate of ABCG2, and its overexpression can confer resistance.[12][13][14]

Q4: Should I continue to use MET expression as a biomarker for this compound sensitivity in my preclinical models?

A4: While early clinical trials suggested that patients with high MET expression might benefit more from this compound, subsequent Phase III trials did not confirm this survival benefit.[15][16][17] In preclinical models, this compound has demonstrated cytotoxic activity in cells with both high and low/no c-MET expression.[2][3][4] Therefore, relying solely on MET expression as a predictive biomarker for this compound's efficacy can be misleading. It is crucial to consider its tubulin-targeting activity.

Troubleshooting Guides

Issue 1: Discrepancy between c-MET Inhibition and Cellular Effects

Problem: You observe potent anti-proliferative effects of this compound in your cancer cell lines, but you do not see a corresponding inhibition of c-MET phosphorylation or its downstream signaling pathways (e.g., AKT, ERK).

Possible Cause: this compound's cytotoxic effects are likely mediated by its inhibition of tubulin polymerization rather than c-MET inhibition at the concentrations used.

Troubleshooting Steps:

  • Validate c-MET Inhibition: Perform a dose-response experiment and analyze c-MET phosphorylation via Western blot at early time points (e.g., 1-6 hours) to determine the IC50 for c-MET inhibition in your specific cell line. Compare this to the IC50 for cell viability over a longer period (e.g., 72 hours).

  • Assess Microtubule Disruption:

    • Immunofluorescence: Stain this compound-treated cells for α-tubulin to visualize microtubule structures. Look for disorganized or depolymerized microtubules compared to vehicle-treated controls.

    • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. A significant increase in the G2/M population is indicative of microtubule disruption.[2][3][6][11]

    • Tubulin Polymerization Assay: If available, perform an in vitro tubulin polymerization assay to directly measure the effect of this compound on tubulin assembly.

Experimental Workflow for Investigating this compound's Mechanism of Action

cluster_0 Cell Treatment cluster_1 Endpoint Analysis cluster_2 Data Interpretation Treat cells with this compound (dose-response) Treat cells with this compound (dose-response) Cell Viability Assay (e.g., MTT, 72h) Cell Viability Assay (e.g., MTT, 72h) Treat cells with this compound (dose-response)->Cell Viability Assay (e.g., MTT, 72h) Western Blot (1-6h)\np-MET, MET, p-AKT, AKT, p-ERK, ERK Western Blot (1-6h) p-MET, MET, p-AKT, AKT, p-ERK, ERK Treat cells with this compound (dose-response)->Western Blot (1-6h)\np-MET, MET, p-AKT, AKT, p-ERK, ERK Immunofluorescence (16-24h)\nα-tubulin staining Immunofluorescence (16-24h) α-tubulin staining Treat cells with this compound (dose-response)->Immunofluorescence (16-24h)\nα-tubulin staining Cell Cycle Analysis (24h)\nFlow Cytometry Cell Cycle Analysis (24h) Flow Cytometry Treat cells with this compound (dose-response)->Cell Cycle Analysis (24h)\nFlow Cytometry Compare Viability IC50 with p-MET IC50 Compare Viability IC50 with p-MET IC50 Cell Viability Assay (e.g., MTT, 72h)->Compare Viability IC50 with p-MET IC50 Western Blot (1-6h)\np-MET, MET, p-AKT, AKT, p-ERK, ERK->Compare Viability IC50 with p-MET IC50 Observe Microtubule Disruption Observe Microtubule Disruption Immunofluorescence (16-24h)\nα-tubulin staining->Observe Microtubule Disruption Quantify G2/M Arrest Quantify G2/M Arrest Cell Cycle Analysis (24h)\nFlow Cytometry->Quantify G2/M Arrest

A suggested workflow for dissecting this compound's cellular effects.

Issue 2: Variable this compound Efficacy Across Different Cancer Cell Lines

Problem: this compound shows potent cytotoxicity in some cell lines but is less effective in others, with no clear correlation to their c-MET dependency.

Possible Cause: The differential sensitivity could be due to variations in the expression of ABC drug transporters or differences in tubulin isotype expression.

Troubleshooting Steps:

  • Assess ABC Transporter Expression: Use Western blotting or qRT-PCR to determine the expression levels of key drug efflux pumps like ABCG2 and ABCB1 in your panel of cell lines.

  • Use ABC Transporter Inhibitors: Co-treat your cells with this compound and known inhibitors of ABCG2 (e.g., Ko143) or ABCB1 (e.g., verapamil) to see if sensitivity to this compound is restored in resistant cell lines.

  • Compare with other Microtubule-Targeting Agents: Test the sensitivity of your cell lines to other microtubule inhibitors like paclitaxel (B517696) or vincristine. This can help determine if there is a general mechanism of resistance to this class of drugs.

This compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer Typec-MET StatusThis compound IC50 (µM)Reference
EBC-1Non-Small Cell LungAmplified~0.3[11]
H1993Non-Small Cell LungAmplified~0.2[11]
A549Non-Small Cell LungIndependent~0.4[11]
MKN-45GastricAmplified~0.2[2]
NCI-H460Non-Small Cell LungIndependent (KRAS mutant)~0.3[2]
Huh7Hepatocellular CarcinomaNot specified~0.5[6]
MHCC97LHepatocellular CarcinomaNot specified~0.4[6]

Detailed Experimental Protocols

Western Blot for c-MET Signaling
  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound or a control c-MET inhibitor (e.g., crizotinib) for 1-6 hours. For ligand-stimulation studies, serum-starve cells and then stimulate with HGF in the presence or absence of the inhibitor.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence for Microtubule Integrity
  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound (e.g., 1 µM) or a control microtubule agent (e.g., vincristine) for 16-24 hours.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 10 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Antibody Staining: Incubate with a primary antibody against α-tubulin for 1 hour. After washing, incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Visualize the cells using a fluorescence microscope.

Signaling Pathway Diagrams

Dual Mechanism of this compound Action

This compound This compound cMET c-MET Receptor This compound->cMET Weak Inhibition Tubulin Tubulin Dimers This compound->Tubulin Strong Inhibition Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) cMET->Downstream Activation Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Arrest, Apoptosis Tubulin->G2M_Arrest Depolymerization leads to Microtubules->G2M_Arrest Mitotic Spindle Formation Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation

This compound's dual inhibitory effects on c-MET and tubulin polymerization.

Troubleshooting Logic for Unexpected this compound Results

Start Unexpected Result with this compound Check_pMET Does this compound inhibit p-MET at cytotoxic doses? Start->Check_pMET Check_CellCycle Is there G2/M arrest? Check_pMET->Check_CellCycle No Conclusion_cMET Effect may be partially c-MET mediated Check_pMET->Conclusion_cMET Yes Conclusion_Tubulin Primary effect is likely tubulin disruption Check_CellCycle->Conclusion_Tubulin Yes Conclusion_Other Consider other off-target effects or resistance (e.g., ABC transporters) Check_CellCycle->Conclusion_Other No

A decision-making diagram for interpreting this compound experimental data.

References

Technical Support Center: Tivantinib In Vitro Assay Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists optimize the concentration of Tivantinib (ARQ 197) for in vitro assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as ARQ 197) is a small molecule inhibitor initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET pathway, when activated by its ligand HGF, is crucial in cell proliferation, survival, invasion, and angiogenesis, and it is often dysregulated in many cancers.[3][4] However, subsequent research has revealed that this compound also exerts significant anti-tumor effects by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[5][6][7] This dual mechanism is a critical consideration for experimental design.

Q2: How should I dissolve and store this compound?

This compound is a crystalline solid that is soluble in organic solvents like DMSO, ethanol, and DMF.[8] It is sparingly soluble in aqueous buffers.[8]

  • For Stock Solutions: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 20 mg/mL to 100 mg/mL).[8][9] Some protocols recommend using an ultrasonic bath to aid dissolution.[9] Store the DMSO stock solution at -20°C for up to one year or at -80°C for up to two years.[9]

  • For Working Solutions: For in vitro assays, dilute the DMSO stock solution with your aqueous buffer or cell culture medium. It is recommended to first dissolve this compound in DMSO before diluting with aqueous buffers to achieve maximum solubility.[8] Aqueous solutions should be prepared fresh and not stored for more than one day.[8]

Q3: What is a typical concentration range for this compound in cell-based assays?

The effective concentration of this compound can vary significantly depending on the cell line and the assay endpoint.

  • For c-MET Inhibition: Inhibition of c-MET phosphorylation is typically observed in the range of 100 nM to 300 nM.[10]

  • For Cytotoxicity/Anti-proliferative Effects: The IC50 (half-maximal inhibitory concentration) for cell viability often ranges from the low nanomolar to the low micromolar scale (e.g., 9.9 nM in Huh7 cells to over 800 nM in some NSCLC cell lines).[11][12]

  • For Microtubule Disruption: Effects on tubulin polymerization and G2/M arrest are often seen at concentrations from 0.3 µM to 1 µM.[5][12][13]

It is crucial to perform a dose-response experiment (e.g., from 10 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental goals.

Q4: Does this compound only affect cells with high c-MET expression?

No. While initially developed as a c-MET inhibitor, studies have shown that this compound's cytotoxic activity is often independent of the cellular c-MET status.[5][14] It can inhibit the growth of cancer cells that are not addicted to the c-MET pathway with similar potency to those that are.[5] This is largely attributed to its off-target effect on microtubule polymerization.[5][7][15] Therefore, both c-MET dependent and independent cell lines can be sensitive to this compound.[12]

Part 2: Troubleshooting Guide

Issue 1: I am not observing the expected inhibition of cell viability.
Possible Cause Troubleshooting Steps
Suboptimal Concentration Range Your cell line may be less sensitive. Expand your dose-response curve to higher concentrations (e.g., up to 20 µM).
Drug Insolubility This compound may be precipitating in your culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility. Prepare fresh dilutions from a validated DMSO stock for each experiment.[8]
Incorrect Assay Duration The anti-proliferative effects of this compound may require longer incubation times. Run your viability assay at multiple time points (e.g., 24, 48, and 72 hours).[2]
Cell Line Resistance The cell line may have resistance mechanisms, such as overexpression of ABC transporters.[7] However, this compound has been shown to overcome some forms of multidrug resistance.[7] Consider using a different, more sensitive cell line as a positive control.
Issue 2: My results are inconsistent between experiments.
Possible Cause Troubleshooting Steps
Drug Degradation Do not store this compound in aqueous solutions.[8] Prepare fresh working dilutions for each experiment from a frozen DMSO stock. Ensure the stock solution has been stored properly at -20°C or -80°C.[9]
Variable Seeding Density Ensure a consistent number of cells are seeded in each well. Variations in starting cell number can significantly impact final viability readouts.
DMSO Concentration Effects High concentrations of DMSO can be toxic to cells. Maintain a consistent and low final DMSO concentration across all wells, including the vehicle control.
Assay Timing Read plates at a consistent time point after adding the viability reagent, as the signal can change over time.
Issue 3: I am trying to validate c-MET inhibition but see no effect on phosphorylation.
Possible Cause Troubleshooting Steps
Concentration is Too Low While cytotoxic effects may occur at lower concentrations due to microtubule disruption, direct inhibition of c-MET phosphorylation typically requires concentrations in the 100-300 nM range.[10]
Concentration is Too High At high micromolar concentrations, cytotoxic effects from microtubule disruption can mask specific c-MET signaling events.[5][12]
Timing of Analysis Analyze c-MET phosphorylation at earlier time points (e.g., 2-6 hours) after this compound treatment, before widespread cell death occurs.[16]
c-MET Activation State For cell lines with low basal c-MET activity, you may need to stimulate the pathway with HGF to observe inhibition of phosphorylation.[10]
Off-Target Mechanism Dominance Remember that this compound's primary cytotoxic effect in many cell lines is through microtubule disruption, not c-MET inhibition.[15][17] The lack of p-MET inhibition does not mean the compound is inactive.

Part 3: Data Presentation & Protocols

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeReported IC50 (Cell Viability)Reference
Huh7Hepatocellular Carcinoma~9.9 nM[11]
Hep3BHepatocellular Carcinoma~448 nM[11]
HT29Colon Cancer~100 - 300 nM (p-MET inhibition)[10]
MKN-45Gastric Cancer~100 - 300 nM (p-MET inhibition)[10]
EBC-1Non-Small-Cell Lung Cancer~0.36 - 0.8 µM[12]
H1993Non-Small-Cell Lung Cancer~0.36 - 0.8 µM[12]

Note: IC50 values are highly dependent on the specific assay conditions and duration. This table should be used as a guideline for establishing a starting concentration range.

Experimental Protocols

Protocol 1: Determining this compound IC50 using an MTS Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock. Create a range from ~1 nM to 20 µM. Also, prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate for 1-4 hours until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle-treated control cells and plot the results using a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 2: Validating c-MET Inhibition via Western Blot
  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 0, 50, 100, 250, 500 nM) for a short duration (e.g., 6 hours). If required, stimulate with HGF (e.g., 50 ng/mL) for 15 minutes before lysis.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-c-MET (Tyr1234/1235) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL (chemiluminescence) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total c-MET and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and to assess changes in total protein levels.

Part 4: Mandatory Visualizations

Diagram 1: this compound's Dual Mechanism of Action

G cluster_pathway c-MET Signaling Pathway cluster_tubulin Microtubule Dynamics HGF HGF cMET c-MET Receptor HGF->cMET Binds Downstream PI3K/AKT, RAS/MAPK (Proliferation, Survival) cMET->Downstream Activates Tubulin Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization G2M G2/M Arrest & Apoptosis Microtubule->G2M Leads to Mitosis This compound This compound This compound->cMET Inhibits (Non-ATP Competitive) This compound->Tubulin Inhibits Polymerization

Caption: this compound inhibits both c-MET signaling and tubulin polymerization.

Diagram 2: Experimental Workflow for this compound Concentration Optimization

G cluster_validation Mechanism Validation Assays start Start: Select Cell Line dose_response 1. Perform Broad Dose-Response (e.g., 10 nM - 20 µM) Assay: Cell Viability (MTS/MTT) at 72h start->dose_response calc_ic50 2. Calculate IC50 Value dose_response->calc_ic50 validate_target 3. Validate Mechanism at Key Doses (e.g., 0.5x, 1x, 5x IC50) calc_ic50->validate_target western Western Blot for p-MET (Short incubation, e.g., 6h) validate_target->western facs FACS for Cell Cycle Analysis (e.g., 24h) validate_target->facs optimize 4. Optimize Concentration for Specific Functional Assays (e.g., Migration, Apoptosis) validate_target->optimize

Caption: Workflow for determining the optimal this compound concentration.

Diagram 3: Troubleshooting Unexpected Viability Results

G start Problem: High Cell Viability Observed q1 Is final DMSO conc. <0.5% and consistent? start->q1 s1 Action: Adjust DMSO to <0.5%. Use consistent vehicle control. q1->s1 No q2 Was this compound diluted fresh from stock? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Action: Prepare fresh dilutions. Do not store aqueous this compound. q2->s2 No q3 Was incubation time long enough (≥48-72h)? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Action: Increase incubation time. Run a time-course experiment. q3->s3 No end Considerations: - Cell line may be resistant. - Expand dose to higher range. q3->end Yes a3_yes Yes a3_no No s3->q3

Caption: Decision tree for troubleshooting high cell viability results.

References

Troubleshooting Tivantinib precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Tivantinib precipitation in cell culture media. The following information is designed to offer practical solutions and a deeper understanding of the factors influencing this compound's stability and solubility in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating after being added to the cell culture medium?

A1: this compound has very low aqueous solubility. Precipitation upon addition to aqueous cell culture medium is a common issue that can be attributed to several factors:

  • High Final Concentration: The intended final concentration of this compound in your medium may surpass its solubility limit in that specific aqueous environment.

  • "Solvent Shock": this compound is typically dissolved in a high-concentration stock solution using an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate before it can be adequately dispersed.

  • pH of the Medium: The solubility of many small molecule inhibitors is pH-dependent. Standard cell culture media are buffered to a physiological pH (typically 7.2-7.4), which may not be optimal for maintaining this compound solubility.

  • Interaction with Media Components: Components within the cell culture medium, particularly proteins in Fetal Bovine Serum (FBS), can interact with this compound, potentially affecting its solubility and availability.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl Sulfoxide (DMSO) is the universally recommended solvent for preparing high-concentration stock solutions of this compound. It exhibits high solubility in DMSO, allowing for the preparation of concentrated stocks that can be diluted to working concentrations.[1][2]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for sensitive cell lines, at or below 0.1%. It is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in all experiments to account for any potential effects of the solvent on the cells.

Q4: Can I dissolve this compound directly in cell culture medium?

A4: It is not recommended to dissolve this compound powder directly in cell culture medium due to its poor aqueous solubility. The most reliable method is to first prepare a concentrated stock solution in DMSO and then dilute this stock to the final desired concentration in the culture medium.

Q5: How does this compound exert its effects in cells?

A5: this compound was initially identified as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase.[3][4][5] However, subsequent research has shown that this compound can also induce cell cycle arrest at the G2/M phase and apoptosis by disrupting microtubule dynamics, similar to the action of tubulin inhibitors.[2][6][7] Its cytotoxic activity may be independent of the cellular c-MET status.[2][6]

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Dilution in Media
Potential Cause Troubleshooting Steps
High Final Concentration Lower the final concentration of this compound in your experiment. Consult the literature for typical effective concentrations, which are often in the low micromolar or nanomolar range.[1][7]
Solvent Shock 1. Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. 2. Step-wise dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of serum-free media or PBS. Then, add this intermediate dilution to the final volume of complete media. 3. Slow addition and mixing: Add the this compound stock solution dropwise to the vortexing or gently swirling culture medium to ensure rapid and thorough mixing.
Low DMSO Concentration in Final Solution While aiming for a low final DMSO concentration to avoid toxicity, ensure it is sufficient to maintain this compound in solution. If precipitation persists at very low DMSO concentrations (e.g., <0.1%), consider preparing a less concentrated DMSO stock solution to allow for a slightly higher, yet non-toxic, final DMSO concentration.
Issue 2: this compound Solution is Initially Clear but Precipitates Over Time
Potential Cause Troubleshooting Steps
Compound Instability 1. Prepare fresh solutions: Prepare this compound working solutions fresh for each experiment from a frozen DMSO stock. Avoid storing diluted aqueous solutions for extended periods. 2. Minimize light exposure: Protect this compound solutions from light, as some compounds are light-sensitive.
Interaction with Serum Proteins If your cell line can tolerate it, consider reducing the serum concentration in your culture medium. Serum proteins can bind to small molecules, which may influence their solubility and availability.
Temperature Fluctuations Maintain a constant temperature of 37°C during your experiment. Avoid repeated warming and cooling of the media containing this compound.

Data Presentation

Table 1: this compound Solubility Data

SolventSolubilityNotes
DMSO68-74 mg/mL (approx. 184-200 mM)Sonication may be required for complete dissolution.[8] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Aqueous SolutionVery lowSpecific quantitative data in cell culture media like RPMI-1640 or DMEM is not readily available in public literature. Solubility is expected to be significantly lower than in DMSO and influenced by pH and media components.

Disclaimer: The solubility of this compound in specific cell culture media can vary depending on the exact formulation, serum content, and other additives. The data presented here is based on available information and should be used as a guideline. It is recommended to empirically determine the optimal working concentration for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion microcentrifuge tubes

Procedure:

  • Allow the this compound powder and DMSO to come to room temperature.

  • In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly to ensure the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no particulate matter is present.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

Materials:

  • Frozen aliquot of this compound DMSO stock solution

  • Pre-warmed (37°C) complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Sterile tubes for dilution

Procedure (Serial Dilution Method):

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Step 1: Intermediate Dilution (Recommended): To minimize "solvent shock," first prepare an intermediate dilution of the this compound stock solution in pre-warmed serum-free medium or PBS. For example, dilute a 10 mM stock solution 1:100 to create a 100 µM intermediate solution.

  • Step 2: Final Dilution: Add the required volume of the intermediate this compound solution to your culture plates or flasks containing pre-warmed complete medium to achieve the final desired concentration. Gently swirl the plate or flask to ensure thorough mixing.

  • Always include a vehicle control group that is treated with the same final concentration of DMSO as the experimental groups.

Mandatory Visualization

Tivantinib_Troubleshooting_Workflow Troubleshooting this compound Precipitation start This compound Precipitation Observed issue_immediate Immediate Precipitation Upon Dilution? start->issue_immediate issue_over_time Precipitation Occurs Over Time? issue_immediate->issue_over_time No cause_immediate1 High Final Concentration issue_immediate->cause_immediate1 Yes cause_immediate2 Solvent Shock issue_immediate->cause_immediate2 Yes cause_over_time1 Compound Instability issue_over_time->cause_over_time1 Yes cause_over_time2 Interaction with Serum issue_over_time->cause_over_time2 Yes end_unresolved Persistent Precipitation: Consider solubility enhancers or alternative formulation issue_over_time->end_unresolved No solution_immediate1 Lower Final Concentration cause_immediate1->solution_immediate1 solution_immediate2 Optimize Dilution: - Pre-warm media - Step-wise dilution - Slow addition & mixing cause_immediate2->solution_immediate2 end_resolved Issue Resolved solution_immediate1->end_resolved solution_immediate2->end_resolved solution_over_time1 Prepare Fresh Solutions Minimize Light Exposure cause_over_time1->solution_over_time1 solution_over_time2 Reduce Serum Concentration (if possible) cause_over_time2->solution_over_time2 solution_over_time1->end_resolved solution_over_time2->end_resolved

Caption: Troubleshooting workflow for this compound precipitation.

Tivantinib_Signaling_Pathway This compound's Dual Mechanism of Action cluster_met c-MET Pathway cluster_tubulin Microtubule Dynamics HGF HGF cMET c-MET Receptor HGF->cMET Binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) cMET->Downstream Activates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Proper Mitotic Spindle Formation Microtubules->Mitosis This compound This compound Inhibition_cMET Inhibition This compound->Inhibition_cMET Disruption_Tubulin Disruption This compound->Disruption_Tubulin Inhibition_cMET->cMET Disruption_Tubulin->Microtubules Apoptosis G2/M Arrest & Apoptosis Disruption_Tubulin->Apoptosis

Caption: Dual mechanism of action of this compound.

References

Tivantinib Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Tivantinib. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Troubleshooting Guide

Issue: Unexpected or inconsistent experimental results.

This guide will help you troubleshoot potential issues related to this compound stability that may be affecting your experimental outcomes.

G A Start: Inconsistent Experimental Results B Check this compound Solution Preparation and Storage A->B C Was the stock solution stored correctly? (-80°C or -20°C) B->C D Was the working solution freshly prepared? C->D Yes F Potential Degradation. Prepare fresh stock solution. C->F No E Was the compound protected from light? D->E Yes D->F No E->F No G Consider solvent stability. Was fresh, high-purity solvent used? E->G Yes H Solvent may be compromised. Use fresh, anhydrous grade solvent. G->H No I Review Experimental Protocol G->I Yes J Are there any incompatible reagents in your assay? I->J K Incompatibility may lead to degradation. Test for reagent compatibility. J->K Yes L Results likely not due to this compound instability. Review other experimental variables. J->L No

Caption: Troubleshooting flowchart for inconsistent experimental results with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] Stock solutions in a suitable solvent such as DMSO can be stored at -80°C for up to two years or at -20°C for one year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.[1]

Q2: How should I prepare and store working solutions of this compound?

A2: It is highly recommended to prepare working solutions fresh on the day of use, especially for in vivo experiments.[1] If you have prepared a stock solution in DMSO, it is not advisable to store it at room temperature for an extended period.[2] When preparing solutions, sonication may be necessary to fully dissolve the compound.[2]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is light-sensitive. It is important to protect the compound, both in its solid form and in solution, from light exposure to prevent potential photodegradation. A safety data sheet suggests avoiding the formation of dust and aerosols and providing appropriate exhaust ventilation where dust is formed.[3]

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is soluble in DMSO at a concentration of 68 mg/mL (184.07 mM).[2] It is important to use fresh, high-purity (anhydrous) DMSO, as moisture can affect solubility.[4]

Q5: What are the known degradation pathways for this compound?

A5: Currently, there is limited publicly available information detailing the specific degradation pathways of this compound under various stress conditions such as hydrolysis, oxidation, or thermal stress. General best practices for handling and storage should be followed to minimize degradation.

Data Presentation

Table 1: this compound Storage and Stability Summary

FormStorage TemperatureDurationCitations
Powder-20°C3 years[1]
Powder4°C2 years[1]
Stock Solution in Solvent-80°C2 years[1]
Stock Solution in Solvent-20°C1 year[1][2]

Experimental Protocols

General Protocol for Assessing Compound Stability (Forced Degradation Study)

Since a specific, validated stability-indicating method for this compound is not publicly available, this section provides a general protocol for conducting a forced degradation study. This type of study is crucial for understanding a compound's intrinsic stability and for developing a stability-indicating analytical method, typically HPLC.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution of this compound B Prepare Stress Condition Samples: - Acid Hydrolysis (e.g., 0.1M HCl) - Base Hydrolysis (e.g., 0.1M NaOH) - Oxidative (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (ICH Q1B guidelines) A->B C Prepare Control Sample (Unstressed) A->C D Incubate Samples at Defined Time Points B->D C->D E Neutralize Acid/Base Samples D->E F Analyze all Samples by HPLC-UV/MS E->F G Identify and Quantify Degradation Products F->G H Determine Percentage of Degradation G->H I Propose Degradation Pathway (if possible) H->I

Caption: General experimental workflow for a forced degradation study.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 M HCl) and incubate at a specific temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the this compound solution with a base (e.g., 0.1 M NaOH) and incubate at a specific temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) and keep it at room temperature.

    • Thermal Degradation: Expose the solid this compound powder and a solution to elevated temperatures (e.g., 60°C or 80°C).

    • Photostability: Expose the solid this compound powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.

  • Sample Preparation for Analysis: Before analysis, neutralize the acid and base-hydrolyzed samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradation products.

  • Data Analysis: Calculate the percentage of this compound degradation and identify the major degradation products. This information can be used to understand the stability profile of the molecule.

References

Technical Support Center: Managing High Interpatient Variability in Tivantinib Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the significant interpatient variability observed in the pharmacokinetics of tivantinib. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (formerly ARQ 197) is an experimental small molecule anti-cancer drug.[1] Initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, it binds to the dephosphorylated MET kinase, locking it in an inactive state.[1][2] This inhibition disrupts downstream signaling pathways like RAS-MAPK and PI3K-AKT, which are crucial for cell growth, migration, and survival.[2][3] However, subsequent research has revealed that this compound also exhibits anti-tumor activity by disrupting microtubule polymerization, a mechanism independent of its c-MET inhibition.[4][5][6]

Q2: What are the main factors contributing to the high interpatient variability in this compound pharmacokinetics?

A2: The primary factor is genetic polymorphism in the cytochrome P450 enzyme CYP2C19, which is the key enzyme responsible for metabolizing this compound. Individuals can be classified as poor, intermediate, normal (extensive), rapid, or ultra-rapid metabolizers based on their CYP2C19 genotype, leading to significant differences in drug exposure.[7][8] Other intrinsic and extrinsic factors that can contribute to pharmacokinetic variability of kinase inhibitors in general include organ function (hepatic and renal), drug-drug interactions, and patient demographics.[9][10]

Q3: How does the CYP2C19 genotype affect this compound dosing?

A3: Patients who are poor metabolizers of CYP2C19 have reduced enzyme activity, leading to higher plasma concentrations of this compound and potentially increased toxicity.[8][11] Conversely, extensive or ultra-rapid metabolizers may have lower drug exposure, which could impact efficacy. Clinical studies have recommended different doses based on CYP2C19 genotype. For instance, in combination with erlotinib, a dose of 360 mg twice daily has been suggested for extensive metabolizers, and 240 mg twice daily for poor metabolizers.

Q4: What are the most common adverse events associated with this compound treatment?

A4: Common adverse events reported in clinical trials include neutropenia (a low level of neutrophils, a type of white blood cell), anemia, ascites, rash, and abdominal pain.[2][12] Grade 3 or worse neutropenia has been a notable dose-limiting toxicity.[3][13]

Q5: What is the clinical status of this compound?

A5: this compound is an experimental drug and is not approved by the US Food and Drug Administration (FDA).[1] While it showed some promise in early-phase trials, particularly in patients with high c-MET expression, subsequent phase 3 trials in hepatocellular carcinoma and non-small cell lung cancer failed to meet their primary endpoints.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound research.

Pharmacokinetic Analysis (LC-MS/MS)
Problem Possible Cause(s) Troubleshooting Steps
No or low this compound signal 1. Incorrect MS settings. 2. Issues with the LC system (e.g., no mobile phase flow). 3. Sample degradation or adsorption. 4. This compound concentration below the limit of detection.1. Verify MS parameters (ion source settings, collision gas pressure). 2. Check for leaks, ensure the purge valve is closed, and purge the system. 3. Prepare fresh samples and use appropriate vials to minimize adsorption.[9] 4. Concentrate the sample if possible or use a more sensitive instrument.
Inconsistent retention times 1. Insufficient column equilibration. 2. Changes in mobile phase composition. 3. Column contamination.1. Ensure at least 10 column volumes pass through for equilibration.[9][14] 2. Prepare fresh mobile phase and ensure accurate composition. 3. Flush the column or replace the guard column.[14]
Poor peak shape (broadening, splitting, tailing) 1. Column overload or contamination. 2. Improper sample solvent. 3. Dirty ion source.1. Dilute the sample or replace the column.[4] 2. Ensure the sample is fully soluble in the mobile phase.[14] 3. Clean the ion source.[4]
High background noise 1. Contaminated mobile phase or reagents. 2. Contaminated LC-MS system.1. Use high-purity solvents and freshly prepared mobile phases. 2. Flush the system with a strong solvent.
Cell-Based Assays (c-MET Phosphorylation)
Problem Possible Cause(s) Troubleshooting Steps
No detectable phospho-c-MET signal 1. Low level of endogenous c-MET phosphorylation. 2. Inactive primary antibody. 3. Dephosphorylation of samples during preparation.1. Stimulate cells with Hepatocyte Growth Factor (HGF) to induce c-MET phosphorylation.[15] 2. Use a new, validated antibody and run a positive control. 3. Keep samples on ice and use phosphatase inhibitors in lysis buffers.[16]
High background in Western blot 1. Primary or secondary antibody concentration is too high. 2. Insufficient blocking. 3. Using milk as a blocking agent (contains phosphoproteins).1. Titrate antibody concentrations to find the optimal dilution.[17] 2. Increase blocking time or use a different blocking agent.[17] 3. Use Bovine Serum Albumin (BSA) for blocking when detecting phosphoproteins.[16]
Inconsistent results between experiments 1. Variation in cell confluence or passage number. 2. Inconsistent incubation times with this compound or HGF.1. Use cells at a consistent confluence and within a defined passage number range. 2. Standardize all incubation times.

Quantitative Data Summary

This compound Pharmacokinetic Parameters
Parameter Value Condition Reference
Ki for c-MET ~355 nMIn vitro[13][18]
IC50 for c-MET phosphorylation 100 - 300 nMIn vitro (various cell lines)[13]
Recommended Phase 2 Dose (monotherapy) 360 mg twice dailyPhase I study[3]
Recommended Dose (with erlotinib) 360 mg BID (EMs), 240 mg BID (PMs)Phase I study (CYP2C19 genotype-based)
Median Progression-Free Survival (mCRPC) 5.5 months (this compound) vs 3.7 months (placebo)Phase II study[13]
Median Overall Survival (HCC, MET-high) 8.4 months (this compound) vs 9.1 months (placebo)Phase III study (METIV-HCC)[2]

EMs: Extensive Metabolizers, PMs: Poor Metabolizers

Common Grade 3 or Worse Adverse Events (this compound)
Adverse Event Incidence (%) in this compound Group Clinical Trial Reference
Ascites 7%METIV-HCC (Phase III)[2]
Anemia 5%METIV-HCC (Phase III)[2]
Abdominal Pain 4%METIV-HCC (Phase III)[2]
Neutropenia 4%METIV-HCC (Phase III)[2]
Febrile Neutropenia 6.4% (1 patient with grade 3)Phase II (MiT tumors)[15]
Thrombocytopenia 6.4% (1 patient with grade 3 & 4)Phase II (MiT tumors)[15]
Hypertension Grade 3 in 4 of 11 patientsPhase I (with bevacizumab)[19]

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

Objective: To determine the concentration of this compound in plasma samples.

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

    • Perform protein precipitation by adding acetonitrile (B52724).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column (e.g., Acquity UPLC BEH C18).[20]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[20]

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

    • Ionization: Electrospray ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known this compound concentrations.

    • Determine the concentration of this compound in the plasma samples by interpolating from the calibration curve based on the peak area ratio of this compound to the internal standard.

CYP2C19 Genotyping

Objective: To determine the CYP2C19 genotype of a patient to predict their metabolizer status.

Methodology:

  • Sample Collection: Collect a whole blood sample in an EDTA tube or a buccal swab.

  • DNA Extraction: Extract genomic DNA from the collected sample using a commercially available kit.

  • Genotyping Assay:

    • Use a validated genotyping assay, such as a TaqMan real-time PCR-based allelic discrimination assay, to detect specific single nucleotide polymorphisms (SNPs) that define the common CYP2C19 alleles (e.g., *2, *3 for loss-of-function and *17 for increased function).

    • The assay uses specific primers and fluorescently labeled probes for each allele.

  • Data Interpretation:

    • Based on the detected alleles, determine the diplotype (the combination of two alleles).

    • Assign a metabolizer phenotype based on the diplotype according to established guidelines (e.g., Clinical Pharmacogenetics Implementation Consortium - CPIC).[18]

      • Poor Metabolizer: Two loss-of-function alleles (e.g., 2/2, 2/3).

      • Intermediate Metabolizer: One loss-of-function allele and one normal function allele (e.g., 1/2).

      • Normal (Extensive) Metabolizer: Two normal function alleles (e.g., 1/1).

      • Rapid/Ultra-rapid Metabolizer: One or two increased function alleles (e.g., 1/17, 17/17).[7]

c-MET Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on c-MET phosphorylation in cultured cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture cancer cells with known c-MET expression (e.g., MKN-45, SNU-5).

    • Treat cells with varying concentrations of this compound for a specified time.

    • For stimulated conditions, add HGF for a short period before cell lysis.[15]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 3-5% BSA in TBST.[15][16]

    • Incubate with a primary antibody specific for phospho-c-MET (e.g., p-Met Tyr1234/1235).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total c-MET and a loading control (e.g., β-actin) to normalize the data.

Microtubule Polymerization Assay

Objective: To determine the effect of this compound on tubulin polymerization in vitro.

Methodology:

  • Reagent Preparation:

    • Use a commercially available tubulin polymerization assay kit.

    • Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer containing GTP).

  • Assay Procedure:

    • Add the tubulin solution to a 96-well plate.

    • Add varying concentrations of this compound, a positive control for inhibition (e.g., vincristine), and a positive control for polymerization (e.g., paclitaxel).

    • Incubate the plate at 37°C to allow for polymerization.

  • Data Acquisition:

    • Measure the change in absorbance or fluorescence over time using a plate reader. An increase in signal indicates tubulin polymerization.[4]

  • Data Analysis:

    • Plot the signal intensity versus time for each condition.

    • Compare the polymerization curves in the presence of this compound to the controls to determine its effect on microtubule formation.

Mandatory Visualizations

Tivantinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c-MET c-MET Receptor GRB2 GRB2/SOS c-MET->GRB2 PI3K PI3K c-MET->PI3K STAT3 STAT3 c-MET->STAT3 Tivantinib_cMET This compound Tivantinib_cMET->c-MET Inhibits Tivantinib_tubulin This compound Tubulin Tubulin Dimers Tivantinib_tubulin->Tubulin Inhibits Polymerization MitoticArrest G2/M Arrest, Apoptosis Tivantinib_tubulin->MitoticArrest Tivantinib_tubulin->MitoticArrest Leads to HGF HGF HGF->c-MET Binds & Activates RAS RAS GRB2->RAS RAF RAF/MEK/ERK RAS->RAF Proliferation Cell Proliferation, Survival, Migration RAF->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Microtubules Microtubules Tubulin->Microtubules Polymerization

Caption: Dual mechanism of action of this compound.

Pharmacokinetic_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical PatientSample Patient Sample (Blood/Buccal Swab) PlasmaSeparation Plasma Separation PatientSample->PlasmaSeparation DNA_Extraction DNA Extraction PatientSample->DNA_Extraction LCMS LC-MS/MS for This compound Quantification PlasmaSeparation->LCMS Genotyping CYP2C19 Genotyping DNA_Extraction->Genotyping PK_Data Pharmacokinetic Data (AUC, Cmax) LCMS->PK_Data Genotype_Data Genotype Result (e.g., 1/2) Genotyping->Genotype_Data Dose_Adjustment Personalized Dosing Recommendation PK_Data->Dose_Adjustment Phenotype Metabolizer Phenotype (e.g., Intermediate) Genotype_Data->Phenotype Phenotype->Dose_Adjustment

Caption: Workflow for managing this compound pharmacokinetic variability.

Troubleshooting_Logic Start Inconsistent Experimental Results CheckControls Are Controls (Positive/Negative) Working? Start->CheckControls CheckReagents Verify Reagent Integrity (Drug, Antibodies, Buffers) CheckControls->CheckReagents No CheckProtocol Was the Protocol Followed Correctly? CheckControls->CheckProtocol Yes OptimizeAssay Optimize Assay Parameters (e.g., Concentrations, Incubation Times) CheckReagents->OptimizeAssay ReviewExecution Review Execution Steps (Pipetting, Timing, etc.) CheckProtocol->ReviewExecution No CheckEquipment Is Equipment Calibrated & Functioning? CheckProtocol->CheckEquipment Yes ReviewExecution->OptimizeAssay Calibrate Calibrate/Service Equipment CheckEquipment->Calibrate No CheckEquipment->OptimizeAssay Yes Calibrate->OptimizeAssay Success Consistent Results OptimizeAssay->Success

Caption: Logical workflow for troubleshooting experimental inconsistencies.

References

Validation & Comparative

Tivantinib vs. Crizotinib in MET-Mutant Papillary Renal Cell Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The MET signaling pathway, crucial for cell growth, migration, and survival, is a key therapeutic target in papillary renal cell carcinoma (PRCC), particularly in subtypes harboring MET mutations.[1][2] This guide provides a detailed comparison of two MET inhibitors, tivantinib and crizotinib (B193316), in the context of MET-mutant PRCC, summarizing available clinical data, experimental protocols, and mechanisms of action.

Executive Summary

Clinical evidence supporting the use of This compound in MET-mutant papillary renal cell carcinoma is limited and largely negative. A phase II trial (SWOG S1107) of this compound in an unselected pRCC population showed no clinical activity.[3][4] In contrast, crizotinib , a multi-targeted tyrosine kinase inhibitor, has demonstrated some activity in MET-driven cancers, although its efficacy in a dedicated MET-mutant PRCC cohort compared to this compound has not been established in a head-to-head trial. The SWOG 1500 trial provides comparative data for crizotinib against other targeted agents in PRCC.[5][6][7] A case report has shown a response to crizotinib in a patient with MET-mutant PRCC who had progressed on this compound.[8][9]

Mechanism of Action

Both this compound and crizotinib target the MET receptor tyrosine kinase, but through different mechanisms.

This compound is described as a non-ATP-competitive, selective inhibitor of MET.[10][11] It is thought to stabilize the inactive conformation of the MET kinase, thereby preventing its phosphorylation and downstream signaling.[11][12] However, some studies suggest its antitumor activity might not be solely due to MET inhibition.[11]

Crizotinib is an ATP-competitive inhibitor of multiple receptor tyrosine kinases, including ALK, ROS1, and MET.[13][14][15] By binding to the ATP-binding site of the MET kinase, it blocks autophosphorylation and subsequent activation of downstream signaling pathways.[14]

MET Signaling Pathway and Drug Intervention

The following diagram illustrates the MET signaling pathway and the points of intervention for this compound and crizotinib.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_inhibitors Inhibitors HGF HGF (Ligand) MET_receptor MET Receptor (Tyrosine Kinase) HGF->MET_receptor Binding & Dimerization P Phosphorylation MET_receptor->P Autophosphorylation GRB2_GAB1 GRB2/GAB1 P->GRB2_GAB1 STAT3 STAT3 P->STAT3 PI3K PI3K GRB2_GAB1->PI3K RAS RAS GRB2_GAB1->RAS AKT AKT PI3K->AKT Cell_Effects Cell Proliferation, Survival, Migration, Invasion AKT->Cell_Effects RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT3->Transcription Transcription->Cell_Effects This compound This compound (Non-ATP Competitive) This compound->MET_receptor Inhibits (stabilizes inactive form) Crizotinib Crizotinib (ATP Competitive) Crizotinib->P Inhibits (blocks ATP binding)

Caption: MET signaling pathway and inhibitor action.

Clinical Trial Data Comparison

Direct comparative data from a head-to-head trial of this compound versus crizotinib in MET-mutant PRCC is not available. The following tables summarize key findings from separate clinical trials.

This compound in Papillary Renal Cell Carcinoma
TrialPhasePatient PopulationNKey Findings
SWOG S1107 [3][4]IIAdvanced PRCC (unselected for MET status)40 (20 per arm)Response Rate (RR): 0% in both this compound monotherapy and this compound + erlotinib (B232) arms. Median Progression-Free Survival (PFS): 2.0 months (this compound monotherapy), 3.9 months (this compound + erlotinib). Conclusion: No clinical activity observed.
Case Report [8][9]N/AMET H1094L-mutant PRCC1Rapid disease progression on this compound monotherapy.
Crizotinib in Papillary Renal Cell Carcinoma
TrialPhasePatient PopulationNKey Findings
SWOG 1500 [5][6][7]IIMetastatic PRCC28 (crizotinib arm)Median Progression-Free Survival (PFS): Did not improve PFS relative to sunitinib (B231). Adverse Events: Grade 3 or 4 adverse events occurred in 37% of patients. Note: Enrollment in the crizotinib arm was halted due to futility.
Case Report [8][9]N/AMET H1094L-mutant PRCC (post-tivantinib progression)1Partial response to crizotinib with symptomatic improvement.

Experimental Protocols

SWOG S1107 (this compound)
  • Study Design: A randomized, multicenter, parallel two-stage phase II trial.[3][4]

  • Patient Population: Patients with advanced papillary renal cell carcinoma with 0-1 prior systemic therapy.[3][4]

  • Intervention:

    • Arm 1: this compound 360 mg orally twice daily.[3][4]

    • Arm 2: this compound 360 mg orally twice daily plus erlotinib 150 mg daily.[3][4]

  • Primary Endpoint: Response Rate (RR) based on RECIST criteria.[4]

  • Biomarker Analysis: Tumor tissue was intended for MET and EGFR expression analysis.[4]

SWOG 1500 (Crizotinib)
  • Study Design: A randomized, open-label, phase II trial comparing sunitinib to cabozantinib, crizotinib, and savolitinib (B612288).[5][6]

  • Patient Population: Patients with metastatic papillary renal cell carcinoma who had received up to one previous therapy (excluding VEGF- and MET-directed agents).[6]

  • Intervention (Crizotinib arm): Crizotinib 250 mg orally twice daily.[7]

  • Primary Endpoint: Progression-Free Survival (PFS).[7]

Experimental Workflow for Patient Treatment and Analysis

The following diagram outlines a typical workflow for patient selection and analysis in trials targeting MET-mutant PRCC.

Experimental_Workflow Patient_Screening Patient Screening (Advanced PRCC) Tumor_Biopsy Tumor Biopsy / Archival Tissue Patient_Screening->Tumor_Biopsy Genomic_Profiling Genomic Profiling (NGS) Tumor_Biopsy->Genomic_Profiling MET_Mutation_Status MET Mutation Status Genomic_Profiling->MET_Mutation_Status MET_Mutant MET-Mutant MET_Mutation_Status->MET_Mutant Positive MET_Wild_Type MET Wild-Type MET_Mutation_Status->MET_Wild_Type Negative Randomization Randomization MET_Mutant->Randomization Tivantinib_Arm This compound Treatment Randomization->Tivantinib_Arm Crizotinib_Arm Crizotinib Treatment Randomization->Crizotinib_Arm Follow_Up Treatment & Follow-Up Tivantinib_Arm->Follow_Up Crizotinib_Arm->Follow_Up Response_Assessment Response Assessment (RECIST) Follow_Up->Response_Assessment Biomarker_Analysis Biomarker Analysis (Correlative Studies) Follow_Up->Biomarker_Analysis PFS_OS_Analysis PFS & OS Analysis Response_Assessment->PFS_OS_Analysis

Caption: Patient selection and analysis workflow.

Conclusion

Based on the available evidence, this compound has not demonstrated efficacy in papillary renal cell carcinoma. While crizotinib also did not show a significant benefit over standard therapy in a broader PRCC population in the SWOG 1500 trial, the case report of a response in a MET-mutant patient post-tivantinib suggests that ATP-competitive MET inhibitors like crizotinib may hold more promise for this specific, molecularly defined subgroup.[8] Future clinical trials in MET-mutant PRCC should focus on patient selection based on specific MET alterations and may need to consider more potent and selective MET inhibitors.

References

A Comparative Analysis of Tivantinib and PHA-665752 in Targeting MET Signaling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the MET signaling pathway, crucial for cell proliferation, survival, and motility, has emerged as a significant target.[1][2][3] Dysregulation of this pathway is a known driver in the progression of numerous cancers.[1][3] This guide provides a detailed comparison of two small molecule inhibitors, Tivantinib (ARQ 197) and PHA-665752, which have been investigated for their effects on MET signaling. While both were developed to target the MET receptor tyrosine kinase, compelling evidence suggests they operate through distinct mechanisms of action.

Overview of Inhibitors

PHA-665752 is characterized as a potent, selective, and ATP-competitive inhibitor of the c-Met kinase.[4][5] It has demonstrated clear inhibition of MET autophosphorylation and downstream signaling pathways.[4][6][7][8]

This compound (ARQ 197) was initially developed as a selective, non-ATP competitive inhibitor of c-Met.[9][10] However, a growing body of research indicates that its primary anticancer effects may be independent of MET inhibition and are instead attributable to microtubule disruption.[9][10][11][12][13][14]

Comparative Efficacy and Potency

The following tables summarize the key quantitative data for this compound and PHA-665752, highlighting their differing potencies and primary targets.

InhibitorTargetIC50 / KiMechanism of ActionReference
PHA-665752 c-Met KinaseIC50: 9 nM, Ki: 4 nMATP-competitive[4][15]
This compound c-Met KinaseKi: ~355 nMNon-ATP competitive[16]
Microtubules-Depolymerization[9][12][14]

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Mechanism of Action on MET Signaling

PHA-665752: Direct MET Kinase Inhibition

PHA-665752 directly binds to the ATP-binding site of the c-Met kinase domain, effectively inhibiting its catalytic activity.[4] This leads to a dose-dependent reduction in HGF-stimulated and constitutive MET phosphorylation.[4][7] Consequently, downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, are suppressed.[4][6][7] This inhibition of pro-survival and proliferative signals ultimately leads to cell cycle arrest, primarily at the G0/G1 phase, and apoptosis in MET-dependent cancer cells.[4][6][9]

This compound: A Controversial MET Inhibitor

While initially reported to inhibit MET by stabilizing its inactive conformation, numerous studies have challenged this as its primary mechanism of action.[11][17] Several reports show that this compound fails to inhibit MET phosphorylation or the activation of its key downstream effectors, AKT and ERK, even at concentrations that induce cell death.[9][12][13][14]

Instead, the cytotoxic effects of this compound are more consistent with a microtubule-depolymerizing agent.[9][11][12][14] This is supported by the observation that this compound induces a G2/M cell cycle arrest and disrupts mitotic spindle formation, effects that are characteristic of microtubule inhibitors and distinct from the G0/G1 arrest induced by PHA-665752.[9][12][13][18]

Visualizing the Mechanisms

The following diagrams illustrate the distinct mechanisms of action of PHA-665752 and this compound.

MET_Signaling_Pathway MET Signaling Pathway and Inhibitor Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors HGF HGF MET Receptor MET Receptor HGF->MET Receptor Binds P P MET_P Phosphorylated MET P->MET_P Autophosphorylation RAS RAS MET_P->RAS PI3K PI3K MET_P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Cell Survival Cell Survival AKT->Cell Survival PHA-665752 PHA-665752 PHA-665752->MET Receptor Inhibits ATP binding Tivantinib_MET This compound (Proposed MET action) Tivantinib_MET->MET Receptor Stabilizes inactive form Tivantinib_Tubulin This compound (Microtubule action) Microtubules Microtubules Tivantinib_Tubulin->Microtubules Depolymerizes G2/M Arrest G2/M Arrest Microtubules->G2/M Arrest

Caption: MET signaling pathway and points of inhibition.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate and compare MET inhibitors.

Western Blot for MET Phosphorylation

This assay is crucial for determining the direct inhibitory effect of the compounds on MET kinase activity within a cellular context.

Objective: To assess the levels of phosphorylated MET (p-MET) and total MET in cells treated with inhibitors.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MET-amplified GTL-16 or EBC-1) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound, PHA-665752, or a vehicle control (DMSO) for a specified time (e.g., 2-6 hours).[14][19] For ligand-induced phosphorylation, serum-starve cells and then stimulate with Hepatocyte Growth Factor (HGF) in the presence or absence of the inhibitor.[4][16]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[3]

  • SDS-PAGE and Transfer: Separate protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[19][20]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[19]

    • Incubate the membrane with a primary antibody specific for phospho-MET (e.g., p-MET Tyr1234/1235) overnight at 4°C.[19]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Detect the signal using a chemiluminescent substrate.[19]

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total MET and a loading control (e.g., GAPDH or β-actin) to normalize the data.[19]

Western_Blot_Workflow Western Blot Workflow for p-MET Inhibition Cell_Culture 1. Cell Culture & Treatment (Inhibitor + HGF) Cell_Lysis 2. Cell Lysis (RIPA Buffer) Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to PVDF SDS_PAGE->Transfer Blocking 6. Blocking (5% Milk/BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-MET) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (p-MET vs Total MET) Detection->Analysis

Caption: A typical workflow for Western Blot analysis.

Cell Viability and Proliferation Assays

These assays measure the cytotoxic and cytostatic effects of the inhibitors on cancer cell lines.

Objective: To determine the IC50 values and assess the anti-proliferative effects of the compounds.

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or PHA-665752 for 72 hours.[13]

  • Viability Assessment:

    • MTT/MTS Assay: Add MTT or MTS reagent to each well and incubate. The reagent is converted by viable cells into a colored formazan (B1609692) product.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.[13]

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control cells and plot the percentage of viability against the logarithm of the inhibitor concentration to calculate the IC50 value.[3]

Cell Cycle Analysis

This analysis is critical for distinguishing the mechanisms of action, particularly for this compound.

Objective: To determine the effect of the inhibitors on cell cycle distribution.

Protocol:

  • Treatment: Treat cells with the inhibitors (e.g., 1 µM of this compound or PHA-665752) for 24-48 hours.[12][13]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Conclusion

A direct comparison of this compound and PHA-665752 reveals two distinct pharmacological profiles. PHA-665752 is a bona fide, potent, and selective MET kinase inhibitor that effectively blocks the HGF/c-MET signaling pathway, leading to G0/G1 arrest and apoptosis in MET-driven cancers.[4][6][9][21] In contrast, the primary anticancer activity of this compound appears to be independent of MET inhibition.[9][13][14][18] Its effects are more consistent with those of a microtubule-disrupting agent, causing a G2/M phase arrest.[12][13][17]

For researchers and drug developers, this distinction is critical. While MET remains a valid therapeutic target, the clinical and experimental results obtained with this compound should be interpreted with caution, considering its likely off-target effects on tubulin polymerization.[10][12] PHA-665752, on the other hand, serves as a more reliable tool for studying the direct consequences of MET signaling inhibition.

References

Tivantinib in Hepatocellular Carcinoma: A Comparative Analysis of Anti-Tumor Efficacy in MET-High vs. MET-Low Subgroups

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical data surrounding the selective MET inhibitor Tivantinib reveals a complex and ultimately cautionary tale in the targeted therapy of hepatocellular carcinoma (HCC). While initial Phase II trials showed significant promise for patients with high MET expression, subsequent Phase III studies failed to confirm these findings, prompting a re-evaluation of this compound's mechanism of action and the role of MET as a predictive biomarker.

This guide provides a comprehensive comparison of this compound's anti-tumor effects in MET-high versus MET-low HCC, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological and clinical workflows.

The MET Signaling Pathway in HCC

The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell survival, proliferation, and invasion.[1][2] In hepatocellular carcinoma, dysregulation of the HGF/MET pathway is associated with a more aggressive tumor phenotype and a poorer prognosis.[1] this compound was developed as a selective, non-ATP competitive inhibitor of MET, aiming to block these downstream effects.[3][4]

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF MET_receptor MET Receptor HGF->MET_receptor binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway MET_receptor->RAS_RAF_MEK_ERK activates PI3K_AKT PI3K-AKT Pathway MET_receptor->PI3K_AKT activates STAT STAT Pathway MET_receptor->STAT activates This compound This compound This compound->MET_receptor inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion STAT->Invasion

Figure 1. Simplified MET Signaling Pathway and this compound's Proposed Mechanism of Action.

Clinical Efficacy: A Tale of Two Phases

Initial clinical investigations into this compound's efficacy in second-line HCC treatment yielded encouraging results, particularly in a subgroup of patients with high MET expression in their tumors. However, these findings were not replicated in larger, confirmatory Phase III trials.

Phase II Study (ARQ 197-215)

A randomized, double-blind, placebo-controlled Phase II study provided the initial evidence for MET as a predictive biomarker for this compound response.[4][5] In the MET-high subgroup, this compound demonstrated a significant improvement in overall survival (OS) and time to progression (TTP) compared to placebo.[1][4] Conversely, in the MET-low group, there was no significant difference in outcomes, and placebo even outperformed this compound in some measures.[5]

Phase III Studies (METIV-HCC and JET-HCC)

The pivotal Phase III METIV-HCC trial, designed to confirm the Phase II findings in a larger MET-high population, failed to meet its primary endpoint of improved overall survival.[6][7][8] this compound did not demonstrate a statistically significant benefit over placebo in this patient population.[6][7] A similar Phase III study in a Japanese patient population (JET-HCC) also did not show a significant improvement in OS for the this compound arm.[8]

Quantitative Comparison of Clinical Trial Data

The following tables summarize the key efficacy data from the pivotal Phase II and Phase III clinical trials, comparing the performance of this compound and placebo in both MET-high and MET-low HCC patient populations.

Table 1: Efficacy of this compound in MET-High HCC Patients

EndpointPhase II (ARQ 197-215)[1][4][5]Phase III (METIV-HCC)[6]Phase III (JET-HCC)[8]
Overall Survival (OS) This compound: 7.2 monthsPlacebo: 3.8 monthsHR: 0.38 (p=0.01)This compound: 8.4 monthsPlacebo: 9.1 monthsHR: 1.05This compound: 10.3 monthsPlacebo: 8.5 monthsHR: 0.82
Progression-Free Survival (PFS) This compound: 2.2 monthsPlacebo: 1.4 monthsHR: 0.45 (p=0.02)This compound: 2.0 monthsPlacebo: 1.9 monthsHR: 0.96This compound: -Placebo: -HR: -
Time to Progression (TTP) This compound: 2.7 monthsPlacebo: 1.4 monthsHR: 0.43 (p=0.03)This compound: -Placebo: -HR: -This compound: -Placebo: -HR: -

Table 2: Efficacy of this compound in MET-Low HCC Patients

EndpointPhase II (ARQ 197-215)[5]
Overall Survival (OS) This compound: 9.0 months (Placebo)Placebo: 7.2 months (this compound)HR: 1.33
Progression-Free Survival (PFS) No significant difference
Time to Progression (TTP) No significant difference

Experimental Protocols

A critical component of these studies was the methodology used to classify patients based on their tumor MET expression.

MET Expression Analysis by Immunohistochemistry (IHC)

The determination of MET status was a central element of the patient selection and analysis process.

Objective: To stratify patients into MET-high and MET-low subgroups based on the level of MET protein expression in tumor tissue.

Protocol:

  • Tissue Collection and Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue samples were obtained from patients.

  • Antibody Staining: Immunohistochemical staining was performed using a specific anti-total MET antibody (e.g., CONFIRM™ anti-total MET (SP44) antibody).[4][9]

  • Scoring: Staining intensity was scored on a scale of 0 to 3+ (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong). The percentage of tumor cells at each intensity level was also determined.

  • MET-High Definition: A tumor was classified as "MET-high" if ≥50% of the tumor cells exhibited a moderate or strong (≥2+) staining intensity.[1][4][5][6][9] All other tumors were classified as "MET-low".

IHC_Workflow cluster_workflow Immunohistochemistry (IHC) Workflow for MET Status start Patient Tumor Biopsy (FFPE Tissue) sectioning Tissue Sectioning and Slide Preparation start->sectioning staining Staining with Anti-Total MET Antibody sectioning->staining scoring Pathologist Scoring: - Staining Intensity (0-3+) - Percentage of Positive Cells staining->scoring decision MET Status Classification scoring->decision met_high MET-High (≥50% of cells with ≥2+ intensity) decision->met_high Meets Criteria met_low MET-Low (<50% of cells with ≥2+ intensity) decision->met_low Does Not Meet Criteria

Figure 2. Experimental Workflow for Determining MET Status by Immunohistochemistry.

Re-evaluating the Mechanism: MET Inhibition vs. Other Effects

The discrepancy between the Phase II and Phase III trial results has led to further investigation into this compound's precise mechanism of action. Some studies suggest that this compound's anti-tumor effects may not be solely dependent on MET inhibition.[3][10] An alternative proposed mechanism involves the disruption of microtubule function, which could induce cell cycle arrest and apoptosis independent of MET status.[3][11] This raises questions about whether MET expression is a true predictive biomarker for this compound efficacy or simply a prognostic factor for a more aggressive disease course.[4][5]

Logical_Relationship cluster_comparison Logical Comparison: this compound Efficacy in HCC met_high MET-High HCC phase2 Phase II Trial Results (Promising Efficacy) met_high->phase2 showed phase3 Phase III Trial Results (No Significant Benefit) met_high->phase3 did not show met_low MET-Low HCC met_low->phase2 showed no benefit

Figure 3. Logical Relationship of this compound's Efficacy in MET-High vs. MET-Low HCC.

Conclusion

The clinical development of this compound for hepatocellular carcinoma underscores the challenges of translating promising early-phase results into late-stage clinical success. While the initial hypothesis of targeting MET-high tumors was biologically sound and supported by Phase II data, the negative outcomes of the Phase III trials suggest a more complex picture.[6][7][8] The anti-tumor activity of this compound may be attributable to mechanisms beyond MET inhibition, and MET expression itself may be more of a prognostic than a predictive biomarker in this context.[3][4][5][10] These findings highlight the critical importance of robust, confirmatory trials and a deep understanding of a drug's mechanism of action in the pursuit of effective targeted therapies for cancer.

References

Tivantinib's Interaction Profile Beyond c-MET: A Comparative Guide to its Tyrosine Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity profile of Tivantinib (ARQ 197), a small molecule inhibitor initially developed as a selective c-MET tyrosine kinase inhibitor. While its primary target is the hepatocyte growth factor receptor (HGFR), encoded by the MET proto-oncogene, a growing body of evidence reveals a more complex interaction landscape, with significant off-target effects contributing to its biological activity. This report consolidates key experimental findings, presents quantitative data for comparative analysis, and details the methodologies employed in these critical studies.

Executive Summary

This compound was designed to be a selective, non-ATP-competitive inhibitor of c-MET, a receptor tyrosine kinase frequently dysregulated in various cancers. However, subsequent research has demonstrated that the cytotoxic effects of this compound are often independent of c-MET inhibition. Instead, its anti-cancer properties are significantly influenced by its interactions with other cellular targets, most notably tubulin and the glycogen (B147801) synthase kinases 3α and 3β (GSK3α/β). This guide will delve into the specifics of this cross-reactivity, providing researchers, scientists, and drug development professionals with a clear, data-driven overview of this compound's broader kinase interaction profile.

Quantitative Kinase Inhibition Profile of this compound

The following table summarizes the known inhibitory activities of this compound against its primary target, c-MET, and key off-target kinases. The data highlights that while this compound does inhibit c-MET, it demonstrates comparable or even greater potency against GSK3α and GSK3β.

Kinase TargetInhibition Value (nM)Value TypeNotes
c-MET~355KiPrimary intended target.[1]
GSK3αUpper nanomolar rangeIC50More potently inhibited than c-MET.[2]
GSK3βUpper nanomolar rangeIC50Potently inhibited off-target.[2]
PAK3Weak Inhibition-Qualitative data; specific IC50/Ki not reported.
VEGFR3 (Flt4)Weak Inhibition-Qualitative data; specific IC50/Ki not reported.
CAMKIIδWeak Inhibition-Qualitative data; specific IC50/Ki not reported.
Pim-1Weak Inhibition-Qualitative data; specific IC50/Ki not reported.

A screen of this compound against 229 other kinases reportedly showed it to be 10- to 100-fold more selective for c-MET, though the specific data from this broad panel screen is not publicly available.[3]

Key Off-Target Activities

Microtubule Depolymerization

A significant body of research now points to the disruption of microtubule dynamics as a primary mechanism of this compound's anti-tumor activity. This effect is independent of its action on c-MET and leads to a G2/M cell cycle arrest and apoptosis.[4][5][6] This mode of action is more characteristic of classic anti-mitotic agents than selective kinase inhibitors.

GSK3α and GSK3β Inhibition

Recent studies have identified glycogen synthase kinase 3α (GSK3α) and GSK3β as novel and potent targets of this compound.[2] The IC50 values for GSK3α/β are in the upper nanomolar range, suggesting a physiologically relevant interaction. Inhibition of GSK3, a key regulator of numerous cellular processes including cell proliferation and apoptosis, likely contributes significantly to this compound's observed efficacy in various cancer cell lines, independent of their c-MET status.[2][7]

Signaling Pathway Interactions

The following diagram illustrates the established signaling pathways of this compound's primary target, c-MET, and its key off-target, GSK3.

Tivantinib_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMET c-MET Receptor Downstream_cMET Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) cMET->Downstream_cMET Activation This compound This compound This compound->cMET Inhibition Tubulin Tubulin This compound->Tubulin Inhibition of Polymerization GSK3 GSK3α/β This compound->GSK3 Inhibition Microtubules Microtubules Tubulin->Microtubules Polymerization Apoptosis_G2M G2/M Arrest & Apoptosis Microtubules->Apoptosis_G2M Mitotic Spindle Disruption Downstream_GSK3 Downstream Effects (e.g., β-catenin degradation) GSK3->Downstream_GSK3 Regulation Downstream_cMET->Apoptosis_G2M Anti-Apoptotic/ Pro-Proliferative Signals Downstream_GSK3->Apoptosis_G2M Pro-Apoptotic/ Anti-Proliferative Signals

This compound's multi-faceted mechanism of action.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of a compound against a panel of kinases is through in vitro kinase assays. The following is a generalized protocol based on methodologies cited in the literature.

Kinase_Assay_Workflow start Start plate_prep Prepare 384-well plate with kinase, buffer, and this compound dilutions start->plate_prep incubation1 Incubate at room temperature plate_prep->incubation1 atp_substrate Add ATP and substrate solution incubation1->atp_substrate incubation2 Incubate to allow kinase reaction atp_substrate->incubation2 stop_reaction Stop reaction incubation2->stop_reaction detection Measure kinase activity (e.g., luminescence, radioactivity) stop_reaction->detection data_analysis Calculate IC50 values detection->data_analysis end End data_analysis->end

Workflow for in vitro kinase inhibition assay.

Detailed Steps:

  • Plate Preparation: Recombinant kinases are added to the wells of a 384-well plate in a suitable kinase buffer. Serial dilutions of this compound (or other test compounds) are then added to the wells.

  • Pre-incubation: The plate is incubated at room temperature for a defined period to allow the compound to bind to the kinase.

  • Reaction Initiation: A solution containing the kinase-specific substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP) is added to each well to initiate the phosphorylation reaction.

  • Reaction Incubation: The plate is incubated for a specific time to allow the kinase to phosphorylate its substrate.

  • Reaction Termination: The reaction is stopped, often by the addition of a stop solution (e.g., phosphoric acid).

  • Detection: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this can be done by transferring the reaction mixture to a filtermat, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control (e.g., DMSO). The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.

Conclusion

The cross-reactivity profile of this compound extends beyond its intended target, c-MET, to include potent inhibition of GSK3α/β and a significant, c-MET-independent effect on microtubule polymerization. These off-target activities are crucial to understanding the compound's mechanism of action and its observed anti-tumor effects. For researchers and drug developers, this highlights the importance of comprehensive selectivity profiling to fully characterize the biological activities of small molecule inhibitors. Future investigations into this compound and its analogs should consider this broader target landscape to better predict clinical outcomes and guide patient selection.

References

Tivantinib's Dual Mechanism: A Comparative Analysis of its Efficacy in MET-Dependent and MET-Independent Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data reveals that the anti-tumor activity of Tivantinib (ARQ 197), initially developed as a selective c-MET inhibitor, extends beyond MET-dependent cancer cells, demonstrating significant efficacy in MET-independent cell lines as well. This guide provides a detailed comparison of this compound's performance in these two distinct cellular contexts, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The evidence strongly suggests a dual mechanism of action for this compound. While it does inhibit the c-MET receptor tyrosine kinase, a significant portion of its cytotoxic effects are attributed to its ability to disrupt microtubule polymerization.[1][2][3][4] This latter mechanism is independent of cellular MET status and results in a G2/M phase cell cycle arrest and apoptosis.[2][5][6]

Comparative Efficacy: MET-Dependent vs. MET-Independent Cell Lines

Studies comparing this compound to other MET tyrosine kinase inhibitors (TKIs), such as Crizotinib and PHA-665752, highlight its unique activity profile. While Crizotinib and PHA-665752 show growth inhibition predominantly in MET-dependent cell lines, this compound demonstrates potent anti-proliferative activity in both MET-dependent and MET-independent cells.[2][7]

Cell LineMET StatusThis compound IC50 (µM)Crizotinib IC50 (µM)PHA-665752 IC50 (µM)
EBC-1MET Amplified (Dependent)~0.3~0.01~0.005
H1993MET Amplified (Dependent)~0.4~0.02~0.01
MKN45MET Amplified (Dependent)~0.3>10~0.004
A549MET Independent~0.3>10>10
NCI-H460MET Independent~0.3>10>10
HCC827MET Independent~0.5>10>10

Table 1: Comparative IC50 Values of this compound and other MET inhibitors. Data compiled from multiple studies indicate that this compound's inhibitory concentration is similar across both MET-dependent and MET-independent cell lines, whereas other MET inhibitors are primarily effective in MET-dependent lines.[1][2][7][8]

Divergent Effects on Cell Cycle Progression

A key differentiator for this compound is its impact on the cell cycle. In contrast to the G0/G1 arrest induced by MET-specific inhibitors in MET-addicted cells, this compound treatment leads to a marked increase in the G2/M phase population in both MET-dependent and -independent cell lines.[1][5] This effect is consistent with the mechanism of microtubule-destabilizing agents.[4][9]

TreatmentCell LinePredominant Cell Cycle Arrest Phase
This compoundEBC-1 (MET-dependent)G2/M
This compoundA549 (MET-independent)G2/M
CrizotinibEBC-1 (MET-dependent)G0/G1
PHA-665752EBC-1 (MET-dependent)G0/G1

Table 2: Effect of this compound and other MET inhibitors on Cell Cycle Progression. this compound induces a G2/M arrest irrespective of MET dependency, unlike other MET inhibitors.[1][5]

Signaling Pathway Analysis

The differential activity of this compound is also evident at the molecular signaling level. While potent MET inhibitors like Crizotinib and PHA-665752 effectively block MET phosphorylation and downstream signaling through AKT and ERK1/2 in MET-dependent cells, this compound's effect on these pathways is less consistent and often not observed at concentrations that are cytotoxic.[2][7][8] This further supports the hypothesis that this compound's primary mechanism of action in many cancer cells is independent of MET signaling.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET c-MET Receptor HGF->MET Binds PI3K PI3K MET->PI3K RAS RAS MET->RAS STAT3 STAT3 MET->STAT3 AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Tivantinib_MET This compound (MET Inhibition) Tivantinib_MET->MET Inhibits Tivantinib_Microtubule_Action cluster_cell Cancer Cell This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Decoding Tivantinib Response: A Comparative Guide to Predictive Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tivantinib (ARQ 197), initially developed as a selective, non-ATP competitive inhibitor of the MET receptor tyrosine kinase, has had a complex clinical development history. While preclinical data and early-phase trials suggested MET overexpression as a key predictive biomarker for response, pivotal Phase III trials have yielded conflicting results, prompting a deeper investigation into the true predictors of this compound efficacy and its mechanism of action. This guide provides a comprehensive comparison of biomarkers investigated for predicting this compound response, supported by clinical trial data, and contrasts its performance with other MET inhibitors.

The HGF/MET Signaling Pathway and this compound's Proposed Mechanism

The hepatocyte growth factor (HGF)/MET signaling axis is a critical pathway in cell proliferation, survival, and migration.[1] Dysregulation of this pathway, through MET amplification, overexpression, or mutations, is a known oncogenic driver in various cancers, including hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC). This compound was designed to inhibit MET autophosphorylation, thereby blocking downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.

HGF_MET_Pathway cluster_membrane Cell Membrane MET_Receptor MET Receptor Downstream_Signaling Downstream Signaling (RAS/MAPK, PI3K/AKT) MET_Receptor->Downstream_Signaling Activates HGF HGF (Ligand) HGF->MET_Receptor Binds This compound This compound This compound->MET_Receptor Inhibits Cell_Effects Cell Proliferation, Survival, Migration Downstream_Signaling->Cell_Effects

Figure 1: Simplified HGF/MET Signaling Pathway and this compound Inhibition.

However, emerging evidence suggests this compound also possesses anti-tumor activity independent of MET inhibition, primarily through microtubule disruption, which may contribute to its clinical effects and toxicities.[2]

Biomarker Performance: A Tale of Discordant Results

The primary biomarker investigated for predicting this compound response has been MET expression, typically assessed by immunohistochemistry (IHC).

MET Expression in Hepatocellular Carcinoma (HCC)

Initial clinical studies in second-line HCC showed promise for MET expression as a predictive biomarker. A randomized Phase II trial (NCT00755767) suggested that patients with "MET-high" tumors (≥2+ staining intensity in ≥50% of tumor cells) experienced a significant overall survival (OS) benefit with this compound compared to placebo.[3][4]

Phase II HCC Trial (MET-High Subgroup) This compoundPlaceboHazard Ratio (HR)p-value
Median Overall Survival (OS) 7.2 months3.8 months0.38 (95% CI: 0.18–0.81)0.01
Median Progression-Free Survival (PFS) 2.2 months1.4 months0.45 (95% CI: 0.21–0.95)0.02
Disease Control Rate (DCR) 50%20%--

Table 1: Efficacy of this compound in MET-High HCC (Phase II).[3]

These encouraging results led to the larger Phase III METIV-HCC trial (NCT01755767), which aimed to confirm these findings in a larger population of MET-high HCC patients previously treated with sorafenib. Disappointingly, the METIV-HCC study failed to meet its primary endpoint, showing no significant improvement in OS for patients receiving this compound compared to placebo.[5][6]

Phase III METIV-HCC Trial (MET-High Population) This compound (120 mg BID)PlaceboHazard Ratio (HR)p-value
Median Overall Survival (OS) 8.4 months9.1 months0.97 (95% CI: 0.75–1.25)0.81
Median Progression-Free Survival (PFS) 2.1 months2.0 months--

Table 2: Efficacy of this compound in MET-High HCC (Phase III).[6]

The discrepancy between the Phase II and Phase III trial results has raised questions about the reliability of MET IHC as a predictive biomarker for this compound and the drug's primary mechanism of action.

Biomarkers in Non-Small Cell Lung Cancer (NSCLC)

In NSCLC, the role of MET as a biomarker for this compound is even less clear. Some sub-group analyses of clinical trials combining this compound with EGFR inhibitors (e.g., erlotinib) hinted at a potential benefit in patients with MET-high tumors or KRAS mutations, but these findings were not consistently demonstrated in larger studies.[2][7]

Comparison with Alternative MET Inhibitors

In contrast to the challenges with this compound, other MET inhibitors have shown more definitive clinical activity, particularly in NSCLC patients with specific MET alterations. The most prominent predictive biomarkers for these agents are MET exon 14 skipping mutations and high levels of MET gene amplification.

Drug Biomarker Tumor Type Overall Response Rate (ORR) Median Duration of Response (DOR) Median Progression-Free Survival (PFS)
Capmatinib MET exon 14 skippingNSCLC (1st line)68%12.6 months12.5 months
MET exon 14 skippingNSCLC (pre-treated)41%9.7 months5.5 months
MET amplification (GCN ≥10)NSCLC (1st line)40%--
Tepotinib MET exon 14 skippingNSCLC (1st line)57%46.4 months15.9 months
MET exon 14 skippingNSCLC (pre-treated)45%12.6 months-
Crizotinib MET exon 14 alterationNSCLC (pre-treated)32%9.1 months7.3 months
MET amplification (high)NSCLC (pre-treated)67%--

Table 3: Efficacy of Alternative MET Inhibitors in Biomarker-Selected NSCLC Patients.[8][9][10][11][12][13][14][15][16][17]

This data highlights a clear distinction: while this compound's efficacy in MET-high populations is questionable, other MET inhibitors demonstrate significant and durable responses in NSCLC patients with specific, genetically defined MET alterations.

Experimental Protocols for Biomarker Detection

Accurate and reproducible biomarker assessment is crucial for patient selection in targeted therapies. Below are generalized protocols for the key assays used to evaluate MET status.

Immunohistochemistry (IHC) for MET Expression

IHC is used to assess the level of MET protein expression in tumor tissue.

IHC_Workflow cluster_workflow IHC Workflow for MET Expression Tissue_Section Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sectioning (4-5 µm) Deparaffinization Deparaffinization & Rehydration (Xylene, Ethanol series) Tissue_Section->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-induced, e.g., citrate (B86180) buffer) Deparaffinization->Antigen_Retrieval Blocking Blocking of Endogenous Peroxidase and Non-specific Binding Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-MET, clone SP44) Blocking->Primary_Ab Secondary_Ab Secondary Antibody & Detection System Incubation Primary_Ab->Secondary_Ab Chromogen Chromogen Application (e.g., DAB) Secondary_Ab->Chromogen Counterstain Counterstaining (e.g., Hematoxylin) Chromogen->Counterstain Scoring Pathologist Scoring (Intensity & Percentage of positive cells) Counterstain->Scoring

References

Tivantinib and Vincristine: A Comparative Analysis of Their Impact on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of tivantinib and vincristine (B1662923) on microtubule dynamics, supported by experimental data. While both agents are potent disruptors of microtubule function, leading to cell cycle arrest and apoptosis, their underlying mechanisms of action, binding sites, and profiles in the context of drug resistance show critical differences.

Core Mechanism of Action: Divergent Pathways to Microtubule Disruption

This compound, initially investigated as a selective c-MET inhibitor, has been demonstrated to exert its cytotoxic effects primarily through the disruption of microtubule dynamics, independent of its action on MET.[1][2][3] In contrast, vincristine, a well-established vinca (B1221190) alkaloid, has long been characterized as a potent microtubule-destabilizing agent.[4][5][6]

The fundamental difference in their mechanisms lies in their distinct binding sites on tubulin, the building block of microtubules. This compound interacts with the colchicine-binding site on tubulin, while vincristine binds to the vinca-binding domain on the β-tubulin subunit.[4][7][8] This divergence in binding dictates their specific impact on microtubule polymerization and dynamics.

Quantitative Comparison of Effects

The following table summarizes the key quantitative parameters differentiating the microtubule-disrupting effects of this compound and vincristine.

ParameterThis compoundVincristine
Target TubulinTubulin[4]
Binding Site Colchicine-binding site[7][8]Vinca-binding domain on β-tubulin[4]
Primary Effect Inhibition of tubulin polymerization[8][9]Inhibition of tubulin polymerization[5][10][11]
Cell Cycle Arrest G2/M phase[1][3][9]G2/M phase[3][9]
Reported Ki Not explicitly stated in the provided results85 nM for microtubule binding[10][12]
Multidrug Resistance Overcomes ABC transporter-mediated resistance[7][8]Susceptible to ABC transporter-mediated resistance[7][8]

Experimental Evidence and Protocols

The following sections detail the key experiments that have elucidated the mechanisms of this compound and vincristine.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to interfere with the assembly of purified tubulin into microtubules.

Methodology: Highly purified α- and β-tubulin are mixed with GTP in a reaction buffer. The mixture is then incubated with varying concentrations of the test compound (this compound or vincristine) or control substances (e.g., paclitaxel (B517696) as a polymerization enhancer, DMSO as a vehicle control). The polymerization of tubulin is monitored over time by measuring the change in absorbance or fluorescence.[9]

Key Findings:

  • Both this compound and vincristine have been shown to inhibit tubulin polymerization in a dose-dependent manner.[8][9]

  • In one study, 3 µM of this compound was required to inhibit the polymerization of approximately 18 µM of purified tubulin.[9]

Immunofluorescence Microscopy of Cellular Microtubules

This technique allows for the visualization of the microtubule network within cells, revealing the impact of drug treatment on microtubule structure.

Methodology: Cancer cell lines (e.g., A549 or EBC1) are cultured and treated with this compound, vincristine, or a control for a specified period (e.g., 2 to 16 hours). Following treatment, the cells are fixed, permeabilized, and stained with an antibody specific for α-tubulin, which is then detected with a fluorescently labeled secondary antibody. The cell nucleus and actin filaments can also be counterstained. The microtubule structures are then visualized using fluorescence microscopy.[9][13]

Key Findings:

  • Treatment with either this compound or vincristine leads to a significant disruption and depolymerization of the microtubule network, resulting in a loss of the filamentous structure and the appearance of shortened microtubules in the cytoplasm.[1][9][14]

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle, revealing drug-induced cell cycle arrest.

Methodology: Cells are treated with the compounds for a defined period (e.g., 24 hours). After treatment, the cells are harvested, fixed, and stained with a fluorescent DNA-binding dye such as propidium (B1200493) iodide (PI). The DNA content of individual cells is then measured by flow cytometry. The resulting data is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Key Findings:

  • Both this compound and vincristine induce a marked increase in the population of cells in the G2/M phase, indicative of mitotic arrest.[3][9][14] This is in contrast to other c-MET inhibitors like crizotinib (B193316) and PHA-665752, which typically induce a G0/G1 arrest.[9][14]

Signaling Pathways and Cellular Consequences

The disruption of microtubule dynamics by both this compound and vincristine triggers a cascade of events culminating in apoptosis. The primary mechanism involves the activation of the spindle assembly checkpoint (SAC).

G2M_Arrest_Apoptosis cluster_drugs Microtubule Targeting Agents cluster_cellular_effects Cellular Processes This compound This compound Microtubule_Dynamics Microtubule Dynamics Disruption This compound->Microtubule_Dynamics Vincristine Vincristine Vincristine->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Dynamics->Mitotic_Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Cellular cascade initiated by this compound and vincristine.

Prolonged arrest in mitosis due to a dysfunctional mitotic spindle leads to the activation of apoptotic pathways. For vincristine, this has been shown to involve the dysregulation of the Bcl-2 family of proteins.[4]

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for comparing the effects of microtubule-targeting agents.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Tubulin_Polymerization Tubulin Polymerization Assay Binding_Assay Competitive Binding Assay (e.g., with [3H]colchicine or [3H]vincristine) Cell_Culture Cancer Cell Line Culture Drug_Treatment Treatment with this compound or Vincristine Cell_Culture->Drug_Treatment Immunofluorescence Immunofluorescence (α-tubulin staining) Drug_Treatment->Immunofluorescence Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Drug_Treatment->Cell_Cycle Viability_Assay Cell Viability/Apoptosis Assay Drug_Treatment->Viability_Assay

Caption: Workflow for comparing microtubule-targeting agents.

Conclusion

This compound and vincristine, despite both functioning as microtubule-destabilizing agents that induce G2/M arrest, exhibit crucial mechanistic differences. This compound's interaction with the colchicine-binding site and its ability to circumvent ABC transporter-mediated multidrug resistance distinguish it from vincristine, which binds to the vinca domain and is susceptible to such resistance mechanisms.[7][8] These findings highlight the potential of this compound as a therapeutic agent in tumors that have developed resistance to traditional microtubule inhibitors. Further research into the nuanced effects of these compounds on microtubule dynamics will continue to inform the development of more effective cancer chemotherapeutics.

References

Validating the dual inhibition of c-Met and tubulin by Tivantinib

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Tivantinib's mechanism of action, providing experimental evidence and comparison with other inhibitors to validate its dual-targeting capabilities.

This compound (ARQ 197) has been a subject of extensive research due to its novel anti-cancer properties. Initially identified as a selective, ATP-non-competitive inhibitor of the c-Met receptor tyrosine kinase, subsequent studies have revealed a more complex mechanism of action involving the disruption of microtubule dynamics.[1] This dual inhibition of two distinct and critical cellular components makes this compound a unique agent in the landscape of targeted cancer therapies. This guide provides a detailed comparison of this compound's activity against both c-Met and tubulin, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of Inhibitory Activity

This compound's efficacy has been evaluated against other well-characterized c-Met and tubulin inhibitors across various cancer cell lines. The data consistently demonstrates that while this compound does inhibit c-Met, its cytotoxic effects are not solely dependent on the c-Met status of the cancer cells.[2] This suggests an additional mechanism of action, which has been identified as the inhibition of tubulin polymerization.[3][4][5]

Inhibition of c-Met

This compound binds to the inactive conformation of the c-Met kinase domain, distinguishing it from many ATP-competitive inhibitors.[3][6][7] However, its potency against c-Met is a point of discussion in the scientific community. Some studies report a Ki of approximately 355 nmol/L for recombinant human c-Met.[3] In cellular assays, however, its ability to inhibit c-Met phosphorylation is less potent compared to other selective c-Met inhibitors like crizotinib (B193316) and PHA-665752, especially at concentrations where it exhibits significant cytotoxicity.[8][9]

Inhibition of Tubulin Polymerization

A compelling body of evidence demonstrates that this compound's primary mechanism of cytotoxicity is through the disruption of microtubule dynamics.[4][5] Unlike other c-Met inhibitors, this compound induces a G2/M phase cell cycle arrest, a characteristic feature of microtubule-targeting agents like vincristine (B1662923).[3] In vitro tubulin polymerization assays have confirmed that this compound directly inhibits the formation of microtubules.[3][4][10] Further studies have shown that this compound competitively binds to the colchicine-binding site on tubulin.[4][11]

The following tables summarize the comparative inhibitory activities of this compound and other inhibitors.

Compound Target IC50 / Ki (c-Met) IC50 (Cell Viability) Reference
This compoundc-Met, TubulinKi: ~355 nM (recombinant)~500 nM (sensitive NSCLC lines)[3][8]
Crizotinibc-Met, ALK, ROS1Potent c-Met inhibitorEffective in c-Met dependent lines[3][8][9]
PHA-665752c-MetPotent c-Met inhibitorEffective in c-Met dependent lines[3][9]
VincristineTubulinN/APotent in various cell lines[3]
Paclitaxel (B517696)TubulinN/APotent in various cell lines[4]
Cell Line c-Met Status This compound IC50 Crizotinib IC50 PHA-665752 IC50 Reference
EBC-1 (NSCLC)MET amplifiedSensitiveSensitiveSensitive[3][2]
MKN45 (Gastric)MET amplifiedSensitiveSensitiveSensitive[3][2]
A549 (NSCLC)MET lowSensitiveResistantResistant[3][2]
NCI-H460 (NSCLC)MET lowSensitiveResistantResistant[3][2]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are protocols for key experiments used to characterize the dual inhibitory activity of this compound.

c-Met Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the c-Met kinase.

Protocol:

  • Reagents: Recombinant human c-Met kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase buffer, test compound (this compound).

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add c-Met kinase, substrate peptide, and this compound to the kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, radioactivity, or fluorescence-based assays).

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.[12][13]

Protocol:

  • Reagents: Purified tubulin (>99%), GTP, polymerization buffer (e.g., G-PEM), test compound (this compound), positive controls (e.g., paclitaxel for polymerization promotion, vincristine or colchicine (B1669291) for inhibition).[12][13]

  • Procedure:

    • Reconstitute tubulin in ice-cold polymerization buffer.

    • Add serial dilutions of this compound or control compounds to a pre-warmed 96-well plate.

    • Add the tubulin solution to the wells.

    • Monitor the change in absorbance at 340 nm every minute for 60 minutes at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization.[12][14]

  • Data Analysis: Plot the absorbance change over time for each condition to visualize the effect on polymerization kinetics.

Cell Viability Assay

This assay determines the concentration of a compound required to inhibit the growth of cancer cells.

Protocol:

  • Reagents: Cancer cell lines (e.g., c-Met dependent and independent), cell culture medium, test compound (this compound), and a viability reagent (e.g., MTS, MTT, or CellTiter-Glo).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

    • Add the viability reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to untreated controls and calculate the IC50 value.

Western Blotting for c-Met Phosphorylation

This technique is used to assess the inhibition of c-Met signaling in a cellular context.

Protocol:

  • Reagents: Cell lysates from treated and untreated cells, primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-GAPDH), secondary antibody, and detection reagents.

  • Procedure:

    • Treat cells with this compound for a specified time. For HGF-induced phosphorylation, starve cells and then stimulate with HGF in the presence or absence of the inhibitor.

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with a horseradish peroxidase-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated c-Met.

Visualizing the Mechanisms of Action

Diagrams illustrating the signaling pathways and experimental workflows provide a clear conceptual framework for understanding this compound's dual inhibitory effects.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 This compound This compound This compound->cMet Inhibits RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: c-Met signaling pathway and its inhibition by this compound.

Tubulin_Polymerization cluster_process Microtubule Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule CellCycleArrest G2/M Arrest & Apoptosis Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin This compound This compound This compound->Polymerization Inhibits This compound->CellCycleArrest Vincristine Vincristine Vincristine->Polymerization Inhibits Paclitaxel Paclitaxel Paclitaxel->Depolymerization Inhibits

Caption: Mechanism of tubulin polymerization and its disruption by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_validation Validation of Dual Inhibition KinaseAssay c-Met Kinase Assay DualInhibition Confirmation of Dual Inhibition KinaseAssay->DualInhibition TubulinAssay Tubulin Polymerization Assay TubulinAssay->DualInhibition ViabilityAssay Cell Viability Assay (c-Met dependent vs. independent cells) ViabilityAssay->DualInhibition WesternBlot Western Blot (p-cMet) WesternBlot->DualInhibition CellCycle Cell Cycle Analysis (G2/M Arrest) CellCycle->DualInhibition

Caption: Experimental workflow for validating this compound's dual inhibition.

Conclusion

The evidence strongly supports the classification of this compound as a dual inhibitor of both c-Met and tubulin polymerization. While its activity against c-Met is demonstrable, its potent cytotoxic effects, particularly in c-Met-independent cancer cell lines, are primarily attributed to its ability to disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[5] This dual mechanism of action presents both opportunities and challenges for its clinical development. A thorough understanding of both targets is essential for identifying patient populations most likely to benefit from this compound therapy and for designing rational combination strategies. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers working to further elucidate the complex pharmacology of this compound and other dual-targeting agents.

References

Tivantinib in Advanced Hepatocellular Carcinoma: A Comparative Analysis of Phase III Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the Phase III trial outcomes of Tivantinib for hepatocellular carcinoma, benchmarked against contemporary second-line therapies. This report details clinical efficacy, safety profiles, and experimental methodologies, supported by pathway and workflow visualizations.

The landscape of second-line treatment for advanced hepatocellular carcinoma (HCC) has seen numerous investigational agents, with this compound, a selective MET inhibitor, being a notable candidate. However, the pivotal Phase III METIV-HCC trial yielded definitive results regarding its efficacy. This guide provides a comprehensive comparison of the this compound Phase III data with those of other approved second-line treatments for HCC, offering a clear perspective on its clinical performance.

Comparative Efficacy and Safety of Second-Line Therapies for Advanced HCC

The METIV-HCC trial investigated this compound in a biomarker-selected population of patients with MET-high advanced HCC who had progressed on first-line sorafenib (B1663141) therapy. The trial ultimately failed to meet its primary endpoint, showing no statistically significant improvement in overall survival compared to placebo.[1][2] This outcome was a significant setback, especially following promising signals from a Phase II study.[2][3]

In contrast, several other agents have demonstrated survival benefits in the second-line setting for advanced HCC, leading to their regulatory approval. The following tables summarize the key efficacy and safety findings from the respective Phase III trials of this compound and its principal comparators.

Efficacy Outcomes in Phase III Trials of Second-Line HCC Therapies
Trial (Drug) METIV-HCC (this compound)RESORCE (Regorafenib)REACH-2 (Ramucirumab)CELESTIAL (Cabozantinib)KEYNOTE-240 (Pembrolizumab)
Patient Population MET-high, Sorafenib-pretreatedSorafenib-pretreatedSorafenib-pretreated, AFP ≥400 ng/mLSorafenib-pretreatedSorafenib-pretreated
Primary Endpoint Overall Survival (OS)Overall Survival (OS)Overall Survival (OS)Overall Survival (OS)Overall Survival (OS) & Progression-Free Survival (PFS)
Median OS (Treatment) 8.4 months10.6 months8.5 months10.2 months13.9 months
Median OS (Placebo) 9.1 months7.8 months7.3 months8.0 months10.6 months
Hazard Ratio (OS) 0.970.630.710.760.78
Median PFS (Treatment) 2.1 months3.1 months2.8 months5.2 months3.0 months
Median PFS (Placebo) 2.0 months1.5 months1.6 months1.9 months2.8 months
Hazard Ratio (PFS) 0.960.460.450.440.78
Key Safety and Tolerability Data
Trial (Drug) METIV-HCC (this compound)RESORCE (Regorafenib)REACH-2 (Ramucirumab)CELESTIAL (Cabozantinib)KEYNOTE-240 (Pembrolizumab)
Grade ≥3 Adverse Events 56%88%50%68%52%
Common Grade ≥3 AEs Ascites, general deterioration, anemiaHand-foot skin reaction, hypertension, increased ASTHypertension, hyponatremiaPalmar-plantar erythrodysesthesia, hypertension, increased AST, diarrheaIncreased AST, increased ALT
Treatment-Related Deaths 1%2%Not ReportedNot Reported1.0%

Detailed Experimental Protocols

A clear understanding of the trial methodologies is crucial for interpreting the results. Below are the detailed protocols for the key Phase III trials discussed.

METIV-HCC (this compound)
  • Study Design : A randomized, double-blind, placebo-controlled Phase III trial conducted at 90 centers.[2]

  • Patient Population : Patients with unresectable, histologically confirmed HCC, MET-high status (≥2+ staining intensity in ≥50% of tumor cells), Child-Pugh A cirrhosis, and disease progression after sorafenib.[2]

  • Randomization and Treatment : 340 patients were randomized 2:1 to receive either this compound (120 mg twice daily) or a placebo.[2]

  • Endpoints : The primary endpoint was overall survival. Secondary endpoints included progression-free survival and safety.[4]

RESORCE (Regorafenib)
  • Study Design : An international, multicenter, randomized, double-blind, placebo-controlled Phase III trial.[5]

  • Patient Population : 573 patients with HCC who had progressed on sorafenib treatment and had Child-Pugh A liver function.[5][6]

  • Randomization and Treatment : Patients were randomized 2:1 to receive either regorafenib (B1684635) (160 mg once daily for the first 21 days of each 28-day cycle) plus best supportive care (BSC) or placebo plus BSC.[7]

  • Endpoints : The primary endpoint was overall survival. Secondary endpoints included time to progression, progression-free survival, objective response rate, and disease control rate.[7]

REACH-2 (Ramucirumab)
  • Study Design : A global, randomized, double-blind, placebo-controlled Phase III study.[8]

  • Patient Population : 292 patients with advanced HCC, baseline alpha-fetoprotein (AFP) levels of ≥400 ng/mL, and who had progressed on or were intolerant to sorafenib.[8][9]

  • Randomization and Treatment : Patients were randomized 2:1 to receive either ramucirumab (B1574800) (8 mg/kg intravenously every 2 weeks) plus BSC or placebo plus BSC.

  • Endpoints : The primary endpoint was overall survival. Secondary endpoints included progression-free survival.[8]

CELESTIAL (Cabozantinib)
  • Study Design : A randomized, double-blind, placebo-controlled Phase III trial conducted at over 100 sites globally.[10]

  • Patient Population : 707 patients with advanced HCC who had previously been treated with sorafenib and had adequate liver function (Child-Pugh A).[11]

  • Randomization and Treatment : Patients were randomized 2:1 to receive either cabozantinib (B823) (60 mg once daily) or a placebo.[10]

  • Endpoints : The primary endpoint was overall survival. Secondary endpoints included progression-free survival and objective response rate.

KEYNOTE-240 (Pembrolizumab)
  • Study Design : A randomized, double-blind, placebo-controlled Phase III trial conducted at 119 medical centers in 27 countries.[12]

  • Patient Population : 413 patients with a radiographic or pathologic diagnosis of HCC who had progressed on or were intolerant to sorafenib, with Child-Pugh A liver class.[12]

  • Randomization and Treatment : Patients were randomized 2:1 to receive either pembrolizumab (B1139204) (200 mg intravenously every 3 weeks) plus BSC or placebo plus BSC for up to 35 cycles.[13]

  • Endpoints : The dual primary endpoints were overall survival and progression-free survival.[13]

Visualizing Key Pathways and Processes

The c-MET Signaling Pathway in Hepatocellular Carcinoma

This compound is a selective inhibitor of the c-MET receptor tyrosine kinase. The c-MET pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a role in cell proliferation, survival, and migration. In HCC, aberrant c-MET signaling is linked to tumor growth and a poor prognosis.[1][14]

cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HGF HGF c-MET Receptor c-MET Receptor HGF->c-MET Receptor Binds and Activates PI3K PI3K c-MET Receptor->PI3K Phosphorylates RAS RAS c-MET Receptor->RAS Activates AKT AKT PI3K->AKT Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration AKT->Cell Proliferation, Survival, Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation, Survival, Migration This compound This compound This compound->c-MET Receptor Inhibits

Caption: The c-MET signaling cascade and the inhibitory action of this compound.

Standard Workflow for a Phase III Second-Line HCC Clinical Trial

The design and execution of Phase III clinical trials in oncology follow a rigorous, standardized workflow to ensure patient safety and data integrity. The diagram below illustrates a typical workflow for a trial investigating a second-line therapy for advanced HCC.

Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Identification Identify Patients with Advanced HCC Progressing on Sorafenib Informed_Consent Informed Consent Patient_Identification->Informed_Consent Eligibility_Criteria Assess Eligibility Criteria (e.g., Child-Pugh Score, ECOG Status) Informed_Consent->Eligibility_Criteria Biomarker_Screening Biomarker Screening (e.g., MET-high, AFP) Eligibility_Criteria->Biomarker_Screening Randomization Randomization (2:1) Biomarker_Screening->Randomization Treatment_Arm Investigational Drug + Best Supportive Care Randomization->Treatment_Arm Control_Arm Placebo + Best Supportive Care Randomization->Control_Arm Tumor_Assessment Tumor Assessment (e.g., RECIST 1.1) Treatment_Arm->Tumor_Assessment Safety_Monitoring Adverse Event Monitoring Treatment_Arm->Safety_Monitoring Control_Arm->Tumor_Assessment Control_Arm->Safety_Monitoring Data_Analysis Primary & Secondary Endpoint Analysis Tumor_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: A generalized workflow for Phase III second-line HCC clinical trials.

Conclusion

The Phase III METIV-HCC trial conclusively demonstrated that this compound does not offer a survival benefit for patients with MET-high advanced hepatocellular carcinoma who have progressed on sorafenib. While the rationale for targeting the c-MET pathway in this patient population was sound, the clinical results did not translate the promising preclinical and Phase II data into a positive Phase III outcome. In contrast, other targeted therapies and immunotherapies, such as regorafenib, ramucirumab, cabozantinib, and pembrolizumab, have successfully shown statistically significant and clinically meaningful improvements in overall survival in the second-line setting for advanced HCC, establishing them as standard-of-care options. This comparative analysis underscores the challenges of drug development in HCC and highlights the importance of robust Phase III data in defining the therapeutic landscape.

References

Safety Operating Guide

Proper Disposal Procedures for Tivantinib

Author: BenchChem Technical Support Team. Date: December 2025

Tivantinib (also known as ARQ-197) is a selective, non-ATP competitive, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] As a potent, biologically active, and potentially hazardous compound, it is imperative that all waste generated from its use is managed safely and in accordance with institutional and regulatory standards.[2][3] This guide provides essential, step-by-step procedures for the proper disposal of this compound to ensure the safety of laboratory personnel and the environment.

Guiding Principles for Hazardous Waste Management

The disposal of this compound must adhere to the core principles of hazardous chemical waste management. Waste from this material may be classified as a listed and/or characteristic hazardous waste.[4]

  • Segregation : this compound waste must be collected separately from other laboratory waste streams to prevent unintended chemical reactions.[3] It should never be mixed with regular municipal trash or biohazardous waste unless the combined waste is managed as chemotherapeutic waste.[5]

  • No Drain Disposal : Liquid waste containing this compound, regardless of concentration, must not be poured down the drain or into any sewer system.[5][6]

  • Containment : Use designated, leak-proof, and chemically compatible containers for all this compound waste.[7][8] Ensure containers are kept closed when not in use.[7]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution (e.g., solvent composition).[5][8]

  • Consult EHS : Your institution's Environmental Health and Safety (EHS) department is the definitive resource for specific disposal protocols.[8] Always consult with them to ensure full compliance with local, state, and federal regulations.[4][9]

Step-by-Step Disposal Procedures

The correct disposal procedure depends on the form of the this compound waste. The following steps outline the handling of different waste streams.

1. Unused or Expired this compound (Bulk Powder)

  • Step 1 : Keep the compound in its original, clearly labeled container.

  • Step 2 : Ensure the container is securely sealed.

  • Step 3 : Complete a hazardous waste label, affix it to the container, and store it in a designated Satellite Accumulation Area (SAA).[8]

  • Step 4 : Arrange for disposal through your institution's EHS department as hazardous chemical waste.[5]

2. Liquid Waste (Stock Solutions, Experimental Media)

  • Step 1 : Collect all liquid waste containing this compound (e.g., stock solutions in DMSO, media from treated cells) in a designated, leak-proof hazardous waste container made of compatible material (e.g., glass or high-density polyethylene).[5][8]

  • Step 2 : Securely cap the container and ensure it is clearly labeled as "Hazardous Waste" with the name "this compound" and the solvent system.[8]

  • Step 3 : Store the container in the SAA, away from incompatible materials.[8]

  • Step 4 : Once the container is full or no longer in use, contact EHS for pickup and disposal.[3]

3. Contaminated Solid Waste (Non-Sharps)

  • Step 1 : Collect all solid waste contaminated with this compound, including gloves, bench paper, pipette tips, and empty vials, in a designated hazardous waste container.[3][5] This is often a yellow bag or a yellow-and-white puncture-proof container labeled "Chemotherapeutic Waste".[5]

  • Step 2 : Do not dispose of these items in the regular trash or standard biohazard bags.[5]

  • Step 3 : When the container is full, seal it securely.

  • Step 4 : Label the container or bag according to institutional policy and move it to the SAA for EHS pickup.[5]

4. Spill Cleanup Material

  • Step 1 : In case of a spill, wear appropriate Personal Protective Equipment (PPE), including double gloves, a lab coat, and eye protection.[2][7]

  • Step 2 : Sweep up or vacuum any spilled powder, taking care not to create dust.[4][7] For liquid spills, use an absorbent material.

  • Step 3 : Collect all cleanup materials (absorbent pads, contaminated wipes, etc.) in a suitable, sealed container.[9]

  • Step 4 : Label the container as "Hazardous Waste - Spill Cleanup" with the chemical name "this compound" and arrange for disposal via EHS.

Waste Stream Summary

The following table summarizes the primary this compound waste streams and their appropriate containment methods.

Waste TypeDescriptionRecommended ContainerDisposal Pathway
Unused Product Expired or excess this compound powder.Original, sealed manufacturer's vial.Hazardous Chemical Waste
Liquid Waste Stock solutions (e.g., in DMSO), aqueous solutions from experiments, contaminated media.Labeled, sealed, and compatible hazardous liquid waste container (glass or plastic).[5]Hazardous Chemical Waste
Solid Waste Contaminated gloves, pipette tips, empty vials, plasticware, bench paper.[5]Yellow "Chemotherapeutic Waste" bag or puncture-proof container.[5]Hazardous Chemical Waste
Spill Material Absorbent materials and PPE used to clean a this compound spill.[4]Sealed, puncture-proof container labeled as hazardous waste.Hazardous Chemical Waste

graph TivantinibDisposalWorkflow {
rankdir=TB;
bgcolor="#FFFFFF";
node [style=filled, shape=box, fontname="Arial", fontsize=11, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#4285F4"];

// Start Node start [label="Generation of this compound Waste", fillcolor="#F1F3F4"];

// Decision Node decision [label="Identify Waste Type", shape=diamond, fillcolor="#FBBC05"];

// Waste Type Nodes solid_waste [label="Contaminated Solid Waste\n(Gloves, Vials, Tips)", fillcolor="#F1F3F4"]; liquid_waste [label="Liquid Waste\n(Stock Solutions, Media)", fillcolor="#F1F3F4"]; unused_product [label="Unused / Expired Product\n(Bulk Powder)", fillcolor="#F1F3F4"]; spill_material [label="Spill Cleanup Material", fillcolor="#F1F3F4"];

// Action Nodes collect_solid [label="Collect in designated\n'Chemotherapeutic Waste' Container", fillcolor="#F1F3F4"]; collect_liquid [label="Collect in sealed, compatible\nHazardous Liquid Waste Container", fillcolor="#F1F3F4"]; collect_unused [label="Keep in original, sealed container", fillcolor="#F1F3F4"]; collect_spill [label="Collect in a sealed,\npuncture-proof container", fillcolor="#F1F3F4"];

// Common Process Nodes label_container [label="Label Container:\n'Hazardous Waste - this compound'", fillcolor="#F1F3F4"]; store_saa [label="Store in Designated\nSatellite Accumulation Area (SAA)", fillcolor="#F1F3F4"]; contact_ehs [label="Contact Environmental Health & Safety (EHS)\nfor Professional Disposal", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> decision; decision -> solid_waste [label="Solid"]; decision -> liquid_waste [label="Liquid"]; decision -> unused_product [label="Bulk"]; decision -> spill_material [label="Spill"];

solid_waste -> collect_solid; liquid_waste -> collect_liquid; unused_product -> collect_unused; spill_material -> collect_spill;

collect_solid -> label_container; collect_liquid -> label_container; collect_unused -> label_container; collect_spill -> label_container;

label_container -> store_saa; store_saa -> contact_ehs; }``` Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Tivantinib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory professionals handling Tivantinib (ARQ 197). Adherence to these procedures is essential to mitigate health risks associated with this potent research compound.

This compound is a selective inhibitor of the c-Met receptor tyrosine kinase and is classified as a hazardous substance. It poses significant health risks, including the potential to damage fertility or the unborn child and cause organ damage through prolonged or repeated exposure. Therefore, rigorous safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory for all personnel involved in its handling, storage, and disposal.

Quantitative Data Summary

While specific Occupational Exposure Limits (OELs) have not been established for this compound, its hazardous nature necessitates stringent control measures. The following table summarizes key quantitative properties of the compound.

PropertyValueSource
Molecular Formula C₂₃H₁₉N₃O₂Cayman Chemical
Molecular Weight 369.4 g/mol Cayman Chemical
Solubility in DMSO ~20 mg/mLSTEMCELL Technologies, Cayman Chemical
Solubility in DMF ~20 mg/mLSTEMCELL Technologies, Cayman Chemical
Solubility in Ethanol ~5 mg/mLCayman Chemical
Aqueous Solubility Sparingly soluble. A working solution of approx. 0.1 mg/mL can be prepared by first dissolving in DMSO and then diluting 1:5 with PBS (pH 7.2).Cayman Chemical
Storage Temperature -20°CCayman Chemical

Procedural Guidance for Handling this compound

This step-by-step guide outlines the essential procedures for safely handling this compound from receipt to disposal. These protocols are designed to minimize the risk of exposure through inhalation, dermal contact, or ingestion.

Engineering Controls and Designated Areas
  • Designated Work Area: All work with solid this compound or concentrated solutions must be conducted in a designated area, such as a chemical fume hood, a ventilated balance enclosure, or a glove box, to minimize inhalation of airborne particles. This area should be clearly marked with warning signs indicating the presence of a potent/hazardous compound.

  • Ventilation: Ensure that engineering controls like fume hoods are functioning correctly and have been certified within the last year. Airflow should be sufficient to prevent the escape of powders or aerosols into the general laboratory space.

Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary barrier against exposure. The following must be worn at all times when handling this compound:

  • Eye and Face Protection: Use chemical safety goggles and a face shield, or safety glasses with side shields approved under government standards such as NIOSH (US) or EN 166 (EU).

  • Gloves: Wear two pairs of chemotherapy-rated nitrile gloves to provide maximum protection. Gloves must be inspected for tears or holes before use. Use proper glove removal technique (without touching the outer surface of the glove) to prevent skin contact. Change gloves immediately if they become contaminated.

  • Body Protection: A disposable, solid-front lab coat with tight-fitting cuffs is required. For

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tivantinib
Reactant of Route 2
Tivantinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。